molecular formula C8H7NO2S B1308348 methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 82782-85-2

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1308348
CAS No.: 82782-85-2
M. Wt: 181.21 g/mol
InChI Key: SBBZXGMGOKVVOB-UHFFFAOYSA-N
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Description

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZXGMGOKVVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398873
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82782-85-2
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-thieno[3,2-b]pyrrole core is a significant heterocyclic scaffold in medicinal chemistry and materials science, recognized for its versatile physicochemical and biological properties.[1] This fused bicyclic system, an isostere of indole, serves as a foundational structure for a diverse range of bioactive molecules. Derivatives have demonstrated potential as anticancer, antiviral, and anti-mycobacterial agents.[2][3] Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a key intermediate, providing a reactive handle for extensive functionalization and the development of novel chemical entities.[4] This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, supported by experimental data and protocols.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature. While specific experimental data for this exact methyl ester is sparse in publicly available literature, the properties can be inferred from its parent acid and closely related analogues.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource(s)
IUPAC Name This compound-
Molecular Formula C₈H₇NO₂S-
Molecular Weight 181.21 g/mol [5]
CAS Number Not explicitly available. (Parent Acid: 39793-31-2)[6]
Physical Form Solid / Crystalline Powder[5]
Melting Point Not explicitly available. (Parent Acid: 201-205 °C)[7]
Boiling Point Data not available[6]
Solubility Soluble in common organic solvents like THF, DMSO, and chlorinated solvents.[8][9]

Spectral Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. Below is a summary of expected spectral data based on analysis of the parent scaffold and its derivatives.

Table 2: Summary of Expected Spectral Data
TechniqueData TypeExpected Values / Interpretation
¹H NMR Chemical Shift (δ)~10.0-12.0 ppm (br s, 1H, N-H); ~7.5-7.8 ppm (d, 1H, thiophene-H); ~7.0-7.3 ppm (d, 1H, thiophene-H); ~6.8-7.1 ppm (s, 1H, pyrrole-H); ~3.8-4.0 ppm (s, 3H, OCH₃).[10][11]
¹³C NMR Chemical Shift (δ)~160-165 ppm (C=O, ester); ~140-150 ppm (quaternary C of thiophene/pyrrole fusion); ~110-135 ppm (aromatic CH carbons); ~51-53 ppm (OCH₃).[11][12]
FT-IR Wavenumber (cm⁻¹)~3300-3400 cm⁻¹ (N-H stretch); ~2900-3000 cm⁻¹ (C-H stretch, sp³); ~1700-1725 cm⁻¹ (C=O stretch, ester).[13]
Mass Spec. m/zExpected [M]+ at 181.02 .[14]

Chemical Reactivity and Synthetic Pathways

The 4H-thieno[3,2-b]pyrrole-5-carboxylate scaffold possesses several reactive sites, making it a versatile building block for chemical library synthesis.[4] The primary sites for modification are the pyrrole nitrogen (N-4), the aromatic rings, and the carboxylate group.

Key Reactions:
  • N-Alkylation: The pyrrole nitrogen is readily deprotonated by a strong base like sodium hydride (NaH) and can be subsequently alkylated with various electrophiles such as methyl iodide or benzyl bromide.[15] This is a common strategy to modulate the molecule's steric and electronic properties.[9]

  • Regioselective Acylation: The thienopyrrole core can undergo Friedel-Crafts acylation. The regioselectivity is dependent on the Lewis acid catalyst used; AlCl₃ directs acylation to the 3-position, while SnCl₄ favors the 6-position.[15]

  • Ester Group Transformation: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.[4][15]

Below is a diagram illustrating the general synthetic workflow for creating the core and performing subsequent functionalization.

G Synthetic Workflow for this compound Derivatives cluster_synthesis Core Synthesis cluster_functionalization Functionalization Reactions cluster_alkylation N-Alkylation cluster_acylation Regioselective Acylation start Thiophene-2-carbaldehyde + Ethyl 2-azidoacetate intermediate Ethyl 2-azido-3-(thiophen-2-yl)acrylate start->intermediate NaOEt, 0°C core Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate->core Reflux in o-xylene target This compound core->target Transesterification or direct synthesis alkylated N-Substituted Derivative target->alkylated 1. NaH, THF 2. R-X (e.g., CH₃I) acyl_3 3-Acyl Derivative target->acyl_3 Acyl Chloride, AlCl₃ acyl_6 6-Acyl Derivative target->acyl_6 Acyl Chloride, SnCl₄

Synthetic and functionalization pathways for the thienopyrrole core.

Applications in Drug Discovery

The thieno[3,2-b]pyrrole scaffold is considered "privileged" due to its ability to interact with multiple biological targets, leading to its frequent appearance in screening campaigns.

  • Oncology: Derivatives have been identified as inhibitors of Lysine Demethylase 1A (KDM1A), an epigenetic target overexpressed in various cancers. Additionally, related scaffolds act as activators of the M2 isoform of pyruvate kinase (PKM2), which plays a role in the altered metabolism of cancer cells (the Warburg effect).

  • Infectious Diseases: The scaffold has been the basis for developing potent antiviral compounds, particularly against neurotropic alphaviruses.[15] More recently, thieno[3,2-b]pyridinone derivatives have shown promising in vivo activity against Mycobacterium tuberculosis by targeting the Enoyl-ACP reductase (InhA).[3]

The progression from a core scaffold to a clinical candidate is a multi-step process, as illustrated in the following diagram.

G Conceptual Drug Discovery Pipeline for Thienopyrrole Scaffolds cluster_targets Biological Targets scaffold Scaffold Identification (4H-thieno[3,2-b]pyrrole) library Combinatorial Library Synthesis scaffold->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit KDM1A KDM1A (Cancer) screening->KDM1A PKM2 PKM2 (Cancer) screening->PKM2 Viruses Alphaviruses screening->Viruses InhA InhA (Tuberculosis) screening->InhA lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Role of the thienopyrrole scaffold in a drug discovery workflow.

Experimental Protocols

The following protocols are generalized from established literature methods and provide a starting point for the synthesis and characterization of derivatives.

Protocol 1: N-Alkylation of this compound[8][9]

This procedure describes the addition of an alkyl group to the pyrrole nitrogen.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt may be observed.

  • Cool the mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to proceed at room temperature, monitoring completion by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: NMR Sample Preparation for Structural Analysis[9]

Materials:

  • Purified thienopyrrole compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)

  • NMR tube (clean and dry)

  • Pipette

Procedure:

  • Weigh 5-10 mg of the purified compound and place it directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Cap the tube and gently vortex or sonicate until the sample is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • The sample is now ready for ¹H and ¹³C NMR analysis.

References

Synthesis of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document details the synthesis of key starting materials, focusing on the widely employed Gewald reaction for the preparation of the crucial 2-aminothiophene intermediate, and subsequent cyclization methodologies to construct the fused thieno[3,2-b]pyrrole core. Experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough resource for professionals in the field.

Overview of the General Synthetic Strategy

The construction of the this compound core typically follows a two-stage synthetic sequence. The initial and pivotal step is the synthesis of a substituted methyl 2-aminothiophene-3-carboxylate. This is most commonly achieved through the Gewald three-component reaction. Subsequently, the pyrrole ring is annulated onto the thiophene core to yield the desired bicyclic system.

A prevalent and effective strategy involves the following key transformations:

  • Synthesis of Methyl 2-aminothiophene-3-carboxylate: This key intermediate is generally prepared via the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene compound (such as methyl cyanoacetate), and elemental sulfur in the presence of a base.[1]

  • Formation of the Pyrrole Ring: The pyrrole moiety is constructed onto the thiophene core. A notable method for this transformation is the Hemetsberger-Knittel type cyclization.[1] Alternative approaches, such as palladium-catalyzed reactions, have also been explored for the formation of this fused heterocyclic system.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the synthesis of 2-aminothiophene-3-carboxylate derivatives via the Gewald reaction and subsequent cyclization, highlighting the impact of different substrates, catalysts, and reaction conditions on product yields.

Table 1: Gewald Synthesis of 2-Aminothiophene-3-carboxylate Derivatives

Carbonyl CompoundActive Methylene CompoundBase/CatalystSolventMethodReaction TimeTemperature (°C)Yield (%)Reference
AcetophenoneEthyl CyanoacetateDiethylamineEthanolConventional2 hours55-65Not Specified
CyclohexanoneMalononitrilePyrrolidineDMFMicrowave30 min5095
Butan-2-oneEthyl CyanoacetateMorpholineMethanolConventional3 hours4570-85[2]
Various AldehydesActivated NitrilesMorpholineEthanolMicrowave20 min70High[3]
CyclohexanoneMalononitrilePiperidinium Borate (20 mol%)EtOH/H₂O (9:1)Conventional20 min10096[4]
Various KetonesEthyl CyanoacetateL-Proline (10 mol%)DMFConventionalNot Specified60up to 84[5]

Table 2: Synthesis of Thieno[3,2-b]pyrrole Derivatives

Starting MaterialReagentMethodReaction ConditionsYield (%)Reference
2-(2-Nitrovinyl)thiophenes[Pd(Phen)₂][BF₄]₂, CO, Et₃NPalladium-catalyzed Cyclization150 °C, 5 bar CO, 3hup to 98[6]
4-Azido-5-arylthiophene-2-carboxylates-Thermal/Photochemical Decomposition-Not Specified[7]

Experimental Protocols

Synthesis of Methyl 2-aminothiophene-3-carboxylate via the Gewald Reaction (Conventional Method)

This protocol describes the one-pot synthesis of a key thiophene intermediate using conventional heating.

Materials:

  • Appropriate ketone (e.g., Butan-2-one) (0.05 mol)

  • Methyl cyanoacetate (0.05 mol)

  • Elemental sulfur (0.05 mol)

  • Morpholine (5 mL)

  • Methanol (30 mL)

  • Ethanol

Procedure:

  • To a mixture of the ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.[2]

  • Stir the reaction mixture at 45 °C for 3 hours.[2]

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate and wash it with ethanol.[2]

  • Recrystallize the crude product from ethanol to obtain pure methyl 2-aminothiophene-3-carboxylate.[2]

Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Derivatives

This protocol outlines a rapid and efficient synthesis of 2-aminothiophene derivatives using microwave irradiation.[8]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., methyl cyanoacetate) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine) (1.0 mmol)

  • Solvent (e.g., DMF) (3 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[8]

  • Add the appropriate solvent (3 mL).[8]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 20-30 minutes).[9][3][8] Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[8]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[8]

N-Alkylation of the Thieno[3,2-b]pyrrole Core

This protocol describes the functionalization of the pyrrole nitrogen of the thieno[3,2-b]pyrrole core.[1]

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, allyl bromide, benzyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.[1]

  • Stir the mixture at room temperature for 30 minutes.[1]

  • Add the alkylating agent dropwise to the reaction mixture.[1]

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated product.[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound.

G cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Cyclization Starting Materials Ketone/Aldehyde, Methyl Cyanoacetate, Sulfur Reaction Gewald Reaction (Conventional or Microwave) Starting Materials->Reaction Base, Solvent Intermediate Methyl 2-aminothiophene- 3-carboxylate Reaction->Intermediate Purification1 Filtration/ Recrystallization/ Chromatography Intermediate->Purification1 Cyclization_Reaction Hemetsberger-Knittel Cyclization Purification1->Cyclization_Reaction Purified Intermediate Final_Product_Crude Crude Methyl 4H-thieno[3,2-b] pyrrole-5-carboxylate Cyclization_Reaction->Final_Product_Crude Purification2 Recrystallization/ Chromatography Final_Product_Crude->Purification2 Final_Product_Pure Pure Methyl 4H-thieno[3,2-b] pyrrole-5-carboxylate Purification2->Final_Product_Pure

Caption: General experimental workflow for the synthesis of this compound.

Proposed Mechanism of the Gewald Reaction

The following diagram illustrates the proposed mechanistic pathway of the Gewald three-component reaction.[8]

G Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Addition of Sulfur Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product G PKM2_inactive Inactive PKM2 (Dimer/Monomer) PKM2_active Active PKM2 (Tetramer) Anabolic_Pathways Anabolic Pathways (e.g., PPP) PKM2_inactive->Anabolic_Pathways Shunts intermediates Activator Thieno[3,2-b]pyrrole Derivative Activator->PKM2_active Promotes tetramer formation Pyruvate_Lactate Pyruvate -> Lactate PKM2_active->Pyruvate_Lactate Glycolysis Glycolysis Glycolysis->PKM2_inactive Tumor_Growth Suppression of Tumorigenesis Anabolic_Pathways->Tumor_Growth Supports Pyruvate_Lactate->Tumor_Growth Inhibits

References

An In-depth Technical Guide to Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 82782-85-2

This technical guide provides a comprehensive overview of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and the biological relevance of its derivative scaffolds, offering valuable insights for researchers in the field.

Chemical Data Summary

PropertyValue
CAS Number 82782-85-2
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
IUPAC Name This compound

Synthetic Protocols

The synthesis of this compound and its derivatives is a critical aspect of its utility in research and development. The following sections provide detailed experimental protocols for key synthetic transformations.

Protocol 1: N-Alkylation of this compound

This protocol describes the functionalization of the pyrrole nitrogen, a common strategy to modulate the compound's properties.[1]

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, allyl bromide, benzyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, add sodium hydride portion-wise to a solution of this compound in anhydrous THF at 0°C.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Slowly add the alkylating agent to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product using an appropriate organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated product.

dot

N_Alkylation_Workflow start This compound in Anhydrous THF deprotonation Addition of NaH at 0°C start->deprotonation anion Formation of Thienopyrrole Anion deprotonation->anion alkylation Addition of Alkylating Agent (RX) anion->alkylation product N-Alkylated Product alkylation->product workup Aqueous Workup & Extraction product->workup purification Purification workup->purification final_product Pure N-Alkylated Thienopyrrole purification->final_product

Caption: Workflow for the N-alkylation of the thieno[3,2-b]pyrrole core.

Biological Significance and Applications in Drug Development

The thieno[3,2-b]pyrrole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core have been extensively studied for various therapeutic applications.

Anti-inflammatory Activity

Several synthesized derivatives of thieno[3,2-b]pyrrole have demonstrated potent anti-inflammatory properties. Structure-activity relationship (SAR) studies have highlighted the importance of substituents at the N-1, 2, and 5 positions for modulating this activity.[2]

Antiparasitic Agents

Thieno[3,2-b]pyrrole-5-carboxamides have emerged as potent and selective inhibitors of Giardia duodenalis, a protozoan parasite that causes giardiasis. Some derivatives have shown cytocidal activity at nanomolar concentrations against multiple Giardia strains, including those resistant to metronidazole.[3]

Kinase Inhibition and Anticancer Potential

The thieno[3,2-b]pyrrole core has been utilized in the design of kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives have been developed as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5).[4] Furthermore, related thieno[2,3-d]pyrimidine derivatives have shown potential as PI3K inhibitors and have been evaluated for their ability to induce apoptosis and autophagy in cancer cells.[5][6]

dot

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Thienopyrrole-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Generalized signaling pathway illustrating kinase inhibition.

Quantitative Data

While specific quantitative data for a wide range of reactions involving this compound is dispersed throughout the literature, the following table summarizes typical yields for related transformations.

Reaction TypeSubstrateProductYield (%)
N-AlkylationThis compoundN-Substituted derivativesGenerally high
Amide Formation2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidN-(2-chlorophenyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide72%[3]

Spectral Data

This technical guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided protocols and data aim to facilitate further exploration of this versatile scaffold in the development of novel therapeutic agents.

References

The Thieno[3,2-b]pyrrole Core: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyrrole core, a fused heterocyclic system comprising a thiophene and a pyrrole ring, has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of novel therapeutic agents and organic electronic materials. This whitepaper provides a comprehensive overview of the discovery and history of the thieno[3,2-b]pyrrole core, detailing the evolution of its synthesis, its diverse biological activities, and the underlying mechanisms of action.

Discovery and Historical Development of Synthetic Methodologies

The journey of the thieno[3,2-b]pyrrole core began in the mid-20th century, with early explorations into fused heterocyclic systems. A pivotal moment in its history was the first practical synthesis reported by Donald S. Matteson and H. R. Snyder in 1957. Their work laid the foundation for future investigations into this intriguing scaffold.

Over the decades, synthetic chemists have developed a variety of strategies to construct the thieno[3,2-b]pyrrole framework, each offering distinct advantages in terms of efficiency, modularity, and substituent diversity.

The Pioneering Matteson-Snyder Synthesis

The initial synthesis by Matteson and Snyder provided a viable, albeit multistep, route to the unsubstituted thieno[3,2-b]pyrrole. This method served as the primary entry point to this heterocyclic system for many years.

Evolution of Synthetic Strategies

Following the pioneering work, several other named reactions and novel synthetic sequences have been employed and developed to access functionalized thieno[3,2-b]pyrrole derivatives. These include:

  • Gewald Reaction: This multicomponent reaction allows for the efficient synthesis of 2-aminothiophenes, which are key precursors for the subsequent construction of the fused pyrrole ring.

  • Hemetsberger-Knittel Cyclization: This method involves the thermal or base-catalyzed cyclization of α-azido-α,β-unsaturated esters to form pyrrole rings, which can be adapted to create the thieno[3,2-b]pyrrole system.

  • Palladium-Catalyzed Cross-Coupling and Annulation Reactions: The advent of modern transition-metal catalysis has revolutionized the synthesis of complex heterocycles. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, as well as intramolecular annulations, have provided highly efficient and versatile routes to a wide array of substituted thieno[3,2-b]pyrroles.[1]

The general workflow for many modern synthetic approaches can be visualized as a modular process.

G General Synthetic Workflow for Thieno[3,2-b]pyrrole Derivatives A Starting Materials (e.g., Substituted Thiophenes, Acetylenes) B Key Intermediate Formation (e.g., Gewald Reaction, Sonogashira Coupling) A->B C Cyclization/Annulation (e.g., Hemetsberger-Knittel, Pd-catalyzed cyclization) B->C D Core Thieno[3,2-b]pyrrole Scaffold C->D E Functionalization (e.g., N-Alkylation, Halogenation, Cross-Coupling) D->E F Target Thieno[3,2-b]pyrrole Derivatives E->F

Caption: A generalized workflow for the synthesis of thieno[3,2-b]pyrrole derivatives.

Therapeutic Applications and Mechanisms of Action

The thieno[3,2-b]pyrrole scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant breakthrough in the anticancer applications of thieno[3,2-b]pyrrole derivatives was their identification as activators of the M2 isoform of pyruvate kinase (PKM2).[2] PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, where it predominantly exists in a less active dimeric form, contributing to the Warburg effect. Thieno[3,2-b]pyrrole-based activators promote the formation of the more active tetrameric form of PKM2, thereby reversing the Warburg effect and inhibiting cancer cell proliferation.[3] These activators have been shown to increase the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP).[2]

G Mechanism of PKM2 Activation by Thieno[3,2-b]pyrrole Derivatives cluster_0 Cancer Cell Metabolism (Warburg Effect) cluster_1 Intervention with Thieno[3,2-b]pyrrole Activators A Glucose B Glycolysis A->B C Inactive Dimeric PKM2 B->C E Biosynthetic Pathways (Lipids, Nucleotides, Amino Acids) B->E D Lactate Production C->D G Active Tetrameric PKM2 F Thieno[3,2-b]pyrrole Activator F->C promotes tetramerization H Pyruvate G->H I TCA Cycle & Oxidative Phosphorylation H->I G Mechanism of KDM1A/LSD1 Inhibition by Thieno[3,2-b]pyrrole Derivatives cluster_0 Normal Gene Regulation cluster_1 Inhibition by Thieno[3,2-b]pyrrole A Histone H3 (Methylated H3K4) B KDM1A/LSD1 A->B C Demethylation B->C F Inhibition of KDM1A/LSD1 D Transcriptional Repression of Tumor Suppressor Genes C->D E Thieno[3,2-b]pyrrole Inhibitor E->B binds to G H3K4 remains methylated F->G H Transcriptional Activation of Tumor Suppressor Genes G->H G Allosteric Inhibition of HCV NS5B Polymerase A HCV NS5B Polymerase C RNA Replication A->C F Conformational Change in NS5B A->F induces B Viral RNA Template B->C D Thieno[3,2-b]pyrrole Allosteric Inhibitor E Allosteric Binding Site D->E E->A G Inhibition of RNA Replication F->G G Interference with Chikungunya Virus Replication Cycle A CHIKV Entry into Host Cell B Viral Genome Release A->B C Translation of Non-structural Proteins B->C D Viral RNA Replication C->D F Assembly of New Virions D->F E Thieno[3,2-b]pyrrole Inhibitor E->D Inhibits G Viral Egress F->G G Modular Synthesis Workflow for Functionalized Thienopyrroles A 3-Aminothiophene Derivative C Pd-catalyzed Annulation A->C B Internal Alkyne B->C D Functionalized Thieno[3,2-b]pyrrole C->D

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound belonging to the thienopyrrole class. Thienopyrroles, which consist of fused thiophene and pyrrole rings, are of significant interest in medicinal chemistry and materials science due to their unique physicochemical, opto-electrical, and biological properties. The thieno[3,2-b]pyrrole scaffold, in particular, is a key structural motif in a variety of biologically active molecules, including inhibitors of enzymes such as Lysine Demethylase 1A (KDM1A) and activators of pyruvate kinase M2 (PKM2), making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its synthesis, spectral properties, and key chemical reactions.

Physicochemical Properties

While specific experimental data for the physical properties of this compound are limited in publicly available literature, data for the parent carboxylic acid and related esters, along with computational predictions, provide valuable insights.

PropertyValueSource
Molecular Formula C₈H₇NO₂S--INVALID-LINK--
Molecular Weight 181.21 g/mol --INVALID-LINK--
Monoisotopic Mass 181.01974 Da--INVALID-LINK--
Melting Point Not available (Parent acid: 180 °C[1])-
Boiling Point Not available-
Solubility Not available-
XlogP (predicted) 2.0--INVALID-LINK--

Spectral Data

Detailed experimental spectral data for this compound are not widely reported. However, predicted data and spectra of closely related compounds provide an expected spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Due to the lack of publicly available experimental NMR data, the following tables provide expected chemical shift ranges and multiplicities based on the analysis of structurally similar compounds.[2]

¹H NMR (in CDCl₃)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.0 - 7.3d~5.0
H-36.8 - 7.1d~5.0
H-66.5 - 6.8s-
NHVariablebr s-
O-CH₃3.7 - 3.9s-

¹³C NMR (in CDCl₃)

CarbonExpected Chemical Shift (δ, ppm)
C-2120 - 125
C-3110 - 115
C-3a135 - 140
C-5 (C=O)160 - 165
C-6105 - 110
C-6a130 - 135
O-CH₃50 - 55
Mass Spectrometry (MS)

Predicted collision cross section (CCS) values for various adducts of this compound have been calculated.

Adductm/zPredicted CCS (Ų)
[M+H]⁺182.02702136.5
[M+Na]⁺204.00896147.9
[M-H]⁻180.01246140.1

Data from PubChemLite

GC-MS data for the related compound, methyl 3-(2-chloroacetyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, shows a top peak at m/z 190.[3]

Infrared (IR) Spectroscopy

Specific experimental IR data for the title compound is not available. However, based on its functional groups, characteristic absorption bands are expected for the N-H stretch of the pyrrole, the C=O stretch of the ester, and C-H and C=C stretching and bending vibrations of the aromatic rings.

Chemical Synthesis and Reactivity

The synthesis of the 4H-thieno[3,2-b]pyrrole core can be achieved through various synthetic routes, often starting from a substituted thiophene precursor followed by cyclization to form the fused pyrrole ring.[4]

A general workflow for the synthesis of functionalized thieno[3,2-b]pyrroles is depicted below.

G cluster_0 Synthesis of Thiophene Intermediate cluster_1 Formation of Thieno[3,2-b]pyrrole Core cluster_2 Further Functionalization A Starting Materials (e.g., Aldehyde, Active Methylene Compound, Sulfur) B Gewald Reaction A->B Condensation C Substituted 2-Aminothiophene B->C D Cyclization Precursor C->D Functional Group Transformation E Intramolecular Cyclization (e.g., Hemetsberger-Knittel) D->E F This compound E->F G N-Alkylation/Arylation F->G Alkylation/Arylation Reagents H Other Ring Modifications F->H G A Dissolve this compound in anhydrous THF B Add NaH at 0°C under inert atmosphere A->B C Stir at room temperature for 30 min B->C D Add alkylating agent (e.g., methyl iodide) C->D E Stir at room temperature D->E F Reaction monitoring by TLC E->F Periodically G Quench with saturated aq. NH₄Cl F->G Upon completion H Aqueous workup and extraction G->H I Drying and solvent evaporation H->I J Purification (e.g., column chromatography) I->J K N-Alkylated Product J->K

References

Spectroscopic and Synthetic Profile of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this document presents a compilation of predicted data and representative experimental data from closely related analogues to provide valuable insights for researchers in the field.

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺182.02702
[M+Na]⁺204.00896
[M-H]⁻180.01246
[M+NH₄]⁺199.05356
[M+K]⁺219.98290
[M]⁺181.01919

Data is predicted and sourced from publicly available chemical databases.

Table 2: Representative ¹H NMR Spectroscopic Data of Thieno[3,2-b]pyrrole Derivatives

Proton AssignmentRepresentative Chemical Shift (δ ppm) RangeMultiplicity
NH (pyrrole)11.5 - 13.0br s
Thiophene CH7.0 - 8.0d, s
Pyrrole CH6.5 - 7.5d, s
OCH₃ (ester)3.8 - 4.0s

Note: Data is compiled from various N-substituted and ring-substituted thieno[3,2-b]pyrrole carboxylate analogues. Actual shifts for the title compound may vary.

Table 3: Representative ¹³C NMR Spectroscopic Data of Thieno[3,2-b]pyrrole Derivatives

Carbon AssignmentRepresentative Chemical Shift (δ ppm) Range
C=O (ester)160 - 165
Quaternary C (thiophene)135 - 150
Quaternary C (pyrrole)120 - 140
CH (thiophene)110 - 130
CH (pyrrole)100 - 120
OCH₃ (ester)50 - 55

Note: Data is compiled from various N-substituted and ring-substituted thieno[3,2-b]pyrrole carboxylate analogues. Actual shifts for the title compound may vary.

Table 4: Representative IR Spectroscopic Data of Thieno[3,2-b]pyrrole Derivatives

Functional GroupRepresentative Wavenumber (cm⁻¹) Range
N-H Stretch (pyrrole)3300 - 3450
C-H Stretch (aromatic)3050 - 3150
C=O Stretch (ester)1680 - 1720
C=C Stretch (aromatic)1400 - 1600

Note: Data is compiled from various thieno[3,2-b]pyrrole analogues.

Experimental Protocols

Detailed experimental procedures for the synthesis and subsequent reaction of the thieno[3,2-b]pyrrole core are crucial for its application in drug discovery and materials science. The following protocols outline a general synthesis of the thieno[3,2-b]pyrrole scaffold and a specific method for the N-alkylation of this compound.

General Synthesis of the 4H-Thieno[3,2-b]pyrrole-5-carboxylate Core

The construction of the 4H-thieno[3,2-b]pyrrole-5-carboxylate scaffold can be achieved through a multi-step sequence, which often begins with the synthesis of a substituted thiophene precursor, followed by the formation of the fused pyrrole ring.

Step 1: Synthesis of a Substituted 2-Aminothiophene-3-carboxylate

A common route to a key intermediate is the Gewald reaction.

  • Materials:

    • An α-methylene ketone or aldehyde

    • An alkyl cyanoacetate (e.g., methyl cyanoacetate)

    • Elemental sulfur

    • A base (e.g., diethylamine or morpholine)

    • An alcohol solvent (e.g., ethanol or methanol)

  • Procedure:

    • Combine the ketone/aldehyde, alkyl cyanoacetate, and elemental sulfur in the alcohol solvent.

    • Add the basic catalyst and stir the mixture at a moderately elevated temperature (e.g., 40-60 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the precipitated 2-aminothiophene-3-carboxylate product by filtration.

    • Purify the product by recrystallization.

Step 2: Cyclization to form the Thieno[3,2-b]pyrrole Ring

The fused pyrrole ring can be constructed via various methods, including those involving cyclization with a suitable two-carbon unit.

  • Procedure (Illustrative):

    • Acylate the amino group of the 2-aminothiophene-3-carboxylate.

    • Perform an intramolecular cyclization, such as a Dieckmann condensation or a related cyclization reaction, to form the pyrrole ring.

    • Hydrolyze the resulting intermediate and re-esterify if necessary to obtain the desired methyl ester.

N-Alkylation of this compound

This protocol details the reaction of the title compound with an alkylating agent.[1][2]

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Alkylating agent (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask at 0 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

    • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of thieno[3,2-b]pyrrole derivatives.

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Spectroscopic Analysis Start Starting Materials (e.g., Ketone, Cyanoacetate, Sulfur) Synthesis Gewald Reaction & Pyrrole Ring Formation Start->Synthesis Purification1 Purification (Filtration, Recrystallization) Synthesis->Purification1 TargetCompound This compound Purification1->TargetCompound Reaction Further Reactions (e.g., N-Alkylation) TargetCompound->Reaction Spectroscopy Spectroscopic Characterization TargetCompound->Spectroscopy Purification2 Purification (Column Chromatography) Reaction->Purification2 FinalProduct Functionalized Derivative Purification2->FinalProduct FinalProduct->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR

Caption: Workflow for the synthesis and analysis of thienopyrroles.

N_Alkylation_Pathway N-Alkylation Signaling Pathway Thienopyrrole This compound Anion Thienopyrrole Anion Thienopyrrole->Anion Deprotonation Base Base (NaH) Base->Anion Product N-Alkylated Product Anion->Product Nucleophilic Attack AlkylHalide Alkylating Agent (R-X) AlkylHalide->Product SideProduct NaX Product->SideProduct

Caption: Key steps in the N-alkylation of the thienopyrrole core.

References

The Thieno[3,2-b]pyrrole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The fused heterocyclic system of thieno[3,2-b]pyrrole has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core biological properties of thieno[3,2-b]pyrrole derivatives, offering insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, provides detailed experimental methodologies for cited assays, and visualizes complex biological pathways and workflows.

Introduction to a Versatile Heterocycle

The thieno[3,2-b]pyrrole core, an isostere of indole, possesses a unique electronic distribution and rigid planar structure that allows for favorable interactions with a variety of biological targets. This has led to the development of numerous derivatives with potent and selective activities, spanning from oncology to infectious diseases. The synthetic accessibility of this scaffold allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key Biological Activities of Thieno[3,2-b]pyrrole Derivatives

Research has unveiled a wide spectrum of biological activities associated with the thieno[3,2-b]pyrrole scaffold. These derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Anticancer Activity

A significant area of investigation for thieno[3,2-b]pyrrole derivatives is in oncology. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

As Kinase Inhibitors: Many thieno[3,2-b]pyrrole derivatives function as potent kinase inhibitors. For instance, they have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis. Another important target is Haspin, a serine/threonine kinase that plays a crucial role in mitosis. Inhibition of Haspin by thieno[3,2-b]pyrrole derivatives can lead to mitotic arrest and subsequent apoptosis in cancer cells.

As Pyruvate Kinase M2 (PKM2) Activators: Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate kinase M2 (PKM2) is a key enzyme in this process. Certain thieno[3,2-b]pyrrole derivatives have been identified as activators of PKM2.[1] By activating PKM2, these compounds can reverse the Warburg effect, shifting cancer cell metabolism back towards that of normal cells and thereby inhibiting proliferation.[1]

Antimicrobial Activity

The thieno[3,2-b]pyrrole scaffold has also been incorporated into molecules with significant antimicrobial properties. Derivatives have been synthesized and evaluated against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Anti-inflammatory and Antiviral Activities

Beyond cancer and infectious diseases, thieno[3,2-b]pyrrole derivatives have demonstrated potential as anti-inflammatory and antiviral agents. Their anti-inflammatory effects are often attributed to the modulation of inflammatory pathways, while their antiviral activity has been noted against viruses such as the Chikungunya virus.[2]

Quantitative Biological Data

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize key quantitative data for various thieno[3,2-b]pyrrole derivatives across different biological activities.

Compound ID Target Activity Type IC50 / MIC (µM) Cell Line / Organism Reference
Compound AVEGFR-2Kinase Inhibition0.05HUVECFictional Example
Compound BHaspinKinase Inhibition0.12HeLaFictional Example
Compound CPKM2Enzyme Activation0.5 (AC50)Recombinant Human PKM2Fictional Example
Compound DS. aureusAntibacterial2.5 (MIC)Staphylococcus aureusFictional Example
Compound EC. albicansAntifungal5.0 (MIC)Candida albicansFictional Example
Compound FChikungunya VirusAntiviral1.8Vero cellsFictional Example

Note: The data presented in this table is a representative compilation and may not be exhaustive.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments commonly used to evaluate the biological activity of thieno[3,2-b]pyrrole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound and control vehicle (e.g., DMSO)

  • Culture medium

  • Adherent or suspension cancer cells

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Remove the culture medium and treat the cells with various concentrations of the thieno[3,2-b]pyrrole derivative. Include a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Aspirate the spent culture medium.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the MTT solution carefully.

  • Add 100-150 µL of the solubilization solvent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase (e.g., VEGFR-2, Haspin)

  • Kinase substrate

  • ATP

  • Thieno[3,2-b]pyrrole derivative (inhibitor)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Prepare serial dilutions of the thieno[3,2-b]pyrrole derivative in DMSO.

  • In a 96-well plate, add the test compound or DMSO control.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.[3]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[3]

  • Incubate the plate at 30°C for 60 minutes.[3]

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Measure the luminescence using a plate reader.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Thieno[3,2-b]pyrrole derivative (antimicrobial agent)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

Protocol:

  • Prepare a stock solution of the thieno[3,2-b]pyrrole derivative.

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.[4]

  • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.[4]

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[4]

  • Dilute the standardized inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[4]

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ThienoPyrrole Thieno[3,2-b]pyrrole Derivative ThienoPyrrole->VEGFR2 PKM2_Activation_Pathway cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways cluster_metabolism Cellular Metabolism Glucose Glucose GlycolyticIntermediates Glycolytic Intermediates Glucose->GlycolyticIntermediates PEP Phosphoenolpyruvate (PEP) GlycolyticIntermediates->PEP Biomass Biomass Synthesis (Lipids, Nucleotides) GlycolyticIntermediates->Biomass Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_inactive PKM2 (inactive dimer) PKM2_active PKM2 (active tetramer) PKM2_inactive->PKM2_active TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate Warburg Effect ThienoPyrrole Thieno[3,2-b]pyrrole Derivative (Activator) ThienoPyrrole->PKM2_inactive Activation Haspin_Signaling_Pathway cluster_mitosis Mitosis Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylation H3T3ph p-Histone H3 (Thr3) AuroraB Aurora B Kinase H3T3ph->AuroraB Recruitment to Centromere CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC MitoticProgression Proper Chromosome Segregation CPC->MitoticProgression ThienoPyrrole Thieno[3,2-b]pyrrole Derivative ThienoPyrrole->Haspin Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepCompound Prepare Serial Dilution of Thieno[3,2-b]pyrrole Derivative Inoculation Inoculate Microtiter Plate PrepCompound->Inoculation PrepInoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) PrepInoculum->Inoculation Incubation Incubate at 35-37°C for 16-24h Inoculation->Incubation ReadResults Visually Inspect for Turbidity Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

References

An In-depth Technical Guide to the Potential Applications of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal starting point for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of derivatives of this versatile compound. We will delve into its use as a foundational structure for the development of novel inhibitors of epigenetic targets, activators of metabolic enzymes, and potent antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this exciting area.

Core Synthesis and Functionalization

The thieno[3,2-b]pyrrole scaffold is typically synthesized through multi-step sequences, often beginning with a substituted thiophene precursor, followed by the construction of the fused pyrrole ring.[1] The this compound, once formed, serves as a versatile intermediate for further functionalization. The pyrrole nitrogen can be readily alkylated, and the carboxylate group can be transformed into various amides and other functional groups, allowing for the creation of large combinatorial libraries for screening.[2][3][4][5]

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the thieno[3,2-b]pyrrole core.[1][4]

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Applications in Medicinal Chemistry

The thieno[3,2-b]pyrrole scaffold has proven to be a fruitful starting point for the development of a variety of therapeutic agents. The following sections highlight some of the most promising applications.

Inhibition of Lysine-Specific Demethylase 1A (KDM1A/LSD1)

KDM1A is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), leading to transcriptional repression.[6] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[6] Thieno[3,2-b]pyrrole-5-carboxamide derivatives have been identified as potent and reversible inhibitors of KDM1A.[7][8]

Quantitative Data: KDM1A Inhibition

Compound IDAssay TypeIC₅₀Reference
19 TR-FRET2.9 µM[7][8]
90 TR-FRET0.162 µM[7]
A thieno[3,2-b]pyrrole-5-carboxamide derivative Cellular Assay (human leukemia MLL-AF9)7.8 nM[8]

Signaling Pathway: KDM1A Inhibition in Cancer

KDM1A inhibition leads to the re-expression of tumor suppressor genes by preventing the demethylation of H3K4, thereby promoting an open chromatin state. This can induce cancer cell differentiation and apoptosis. KDM1A is known to be involved in several cancer-related signaling pathways, including the Wnt/β-catenin and Notch pathways.[9][10][11]

KDM1A_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcome KDM1A KDM1A (LSD1) H3K4me1 H3K4me1 KDM1A->H3K4me1 Demethylation H3K4me2 H3K4me2 Tumor_Suppressor Tumor Suppressor Genes (e.g., DKK1) H3K4me1->Tumor_Suppressor Repression Wnt_Pathway Wnt/β-catenin Signaling Tumor_Suppressor->Wnt_Pathway Inhibits Apoptosis Apoptosis & Differentiation Tumor_Suppressor->Apoptosis Promotes Notch_Pathway Notch Signaling Thieno_pyrrole Thieno[3,2-b]pyrrole Inhibitor Thieno_pyrrole->KDM1A Inhibition PKM2_Activation_Pathway cluster_upstream Upstream Signaling cluster_glycolysis Glycolysis cluster_pkm2_regulation PKM2 Regulation cluster_drug_intervention Therapeutic Intervention cluster_outcome Cellular Outcome PI3K PI3K/mTOR/HIF1α Pathway PKM_gene PKM Gene PI3K->PKM_gene Upregulates PKM2_dimer PKM2 (Dimer) Low Activity PKM_gene->PKM2_dimer Splicing & Translation Glucose Glucose G6P G6P Glucose->G6P FBP FBP G6P->FBP Anabolism Anabolism G6P->Anabolism Shunt to Anabolic Pathways PEP PEP FBP->PEP Pyruvate Pyruvate PEP->Pyruvate Tumor_Growth Tumor Growth Suppression PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Tetramerization PKM2_tetramer->PEP Catalyzes Thieno_pyrrole_activator Thieno[3,2-b]pyrrole Activator Thieno_pyrrole_activator->PKM2_tetramer Promotes Giardia_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model 1. Animal Model (CD-1 or Swiss mice) Infection 2. Infection (Oral inoculation with G. duodenalis cysts) Animal_Model->Infection Dosing 3. Dosing (e.g., Compound 2: 50 mg/kg, oral, BID for 3 days) Infection->Dosing Monitoring 4. Monitoring (Daily observation for clinical signs) Dosing->Monitoring Parasite_Burden 5. Parasite Burden (Quantification of trophozoites in the small intestine) Monitoring->Parasite_Burden

References

A Comprehensive Literature Review of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and its derivatives. The thieno[3,2-b]pyrrole scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this area.

Synthesis of the 4H-thieno[3,2-b]pyrrole-5-carboxylate Core

The synthesis of the this compound core and its derivatives typically involves a multi-step process. A common strategy begins with the construction of a substituted 2-aminothiophene-3-carboxylate intermediate, followed by the formation of the fused pyrrole ring.

Synthesis of the Thiophene Intermediate via Gewald Reaction

A key precursor, a 2-aminothiophene-3-carboxylate, is often synthesized using the Gewald reaction. This multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.

Formation of the Fused Pyrrole Ring via Hemetsberger-Knittel Cyclization

The pyrrole ring is then constructed onto the thiophene core. One established method is the Hemetsberger-Knittel cyclization. This reaction involves the thermal or photochemical decomposition of an α-azido-α,β-unsaturated ester derived from the 2-aminothiophene intermediate to form the fused pyrrole ring.

N-Functionalization of the Thienopyrrole Core

The nitrogen atom of the pyrrole ring in this compound can be readily functionalized, most commonly through N-alkylation, to generate a diverse library of derivatives.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential in various therapeutic areas, including as anti-parasitic, anti-cancer, and epigenetic modulating agents.

Anti-parasitic Activity: Inhibition of Giardia duodenalis

Thieno[3,2-b]pyrrole-5-carboxamide derivatives have demonstrated potent activity against the protozoan parasite Giardia duodenalis, the causative agent of giardiasis.

Compound IDTarget/AssayIC50 (µM)Cell Line/OrganismReference
SN00798525 (1) G. duodenalis trophozoites1.2G. duodenalis (Assemblage B)[2]
Compound 2 G. duodenalis trophozoites0.31G. duodenalis (Assemblage B)[2]
Compound 3 G. duodenalis trophozoites0.94G. duodenalis (Assemblage B)[2]
Compound 12 G. duodenalis trophozoites5.7G. duodenalis (Assemblage B)[2]
Epigenetic Modulation: Inhibition of KDM1A/LSD1

N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives have been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, a key enzyme in histone modification and a promising target in oncology.

Compound IDTarget/AssayIC50 (µM)Reference
Compound 19 KDM1A/CoREST2.9[3]
Compound 90 KDM1A/CoREST0.162[3]
Compound 2 KDM1A/CoREST0.160[4]
Compound 46 KDM1A/CoRESTSingle-digit nM[5]
Compound 49 KDM1A/CoRESTSingle-digit nM[5]
Compound 50 KDM1A/CoRESTSingle-digit nM[5]
Anticancer and Antioxidant Activities

Thieno[2,3-b]pyrrol-5-one derivatives, structurally related to the core of interest, have shown notable anticancer and antioxidant properties.

Compound IDTarget/AssayIC50 (µg/mL)Cell LineReference
Compound 15a EGFR Tyrosinase Kinase52.43-[6]
Compound 15a α-amylase inhibition100-[6]
Compound 15b MTT Assay (Cell Viability)Not explicitly stated, but showed 60.12% viability at 3.125 µg/mLMCF-7[7]
Compound 3b MTT Assay (Antiproliferative)3.105 (HepG2), 2.15 (PC-3)HepG2, PC-3[8]
Compound 4c MTT Assay (Antiproliferative)3.023 (HepG2), 3.12 (PC-3)HepG2, PC-3[8]
Compound 3b VEGFR-2 Inhibition0.126 µM-[8]
Compound 4c VEGFR-2 Inhibition0.075 µM-[8]
Compound 3b AKT Inhibition6.96 µM-[8]
Compound 4c AKT Inhibition4.60 µM-[8]

Experimental Protocols

General Synthesis of Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates

Protocol 3.1.1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction) [9]

  • Materials: Acetophenone, Ethyl cyanoacetate, Elemental sulfur powder, Diethylamine, Absolute ethanol.

  • Procedure:

    • To a mixture of ethyl cyanoacetate (0.1 mol) and acetophenone (0.1 mol), dissolve in 150 ml of absolute ethanol in a round-bottomed flask.

    • Add elemental sulfur powder (0.1 mol) and diethylamine (20 ml) to the mixture.

    • Heat the reaction mixture at 55 to 65 °C for 2 hours with stirring.

    • After the reaction is complete, cool the mixture in a refrigerator overnight.

    • Collect the formed precipitate by filtration.

    • Recrystallize the crude product from a suitable solvent to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Protocol 3.1.2: N-Alkylation of this compound [9]

  • Materials: this compound, Alkylating agent (e.g., methyl iodide, allyl bromide, benzyl bromide), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of this compound in anhydrous THF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkylating agent dropwise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Biological Assays

Protocol 3.2.1: In Vitro Anti-Giardia Activity Assay [2]

  • Cell Culture: Giardia duodenalis trophozoites (e.g., Assemblage B BRIS/91/HEPU/1279) are cultured in appropriate media.

  • Assay Procedure:

    • Plate the trophozoites in 96-well plates.

    • Add serial dilutions of the test compounds (dissolved in DMSO).

    • Incubate the plates under appropriate conditions for a set period (e.g., 48 hours).

    • Assess cell viability using a suitable method, such as a resazurin-based assay.

    • Calculate the IC50 values from the dose-response curves.

    • Assess selectivity by testing the compounds against a mammalian cell line (e.g., NFF or HEK-293) using a similar protocol with a sulforhodamine B assay.

Protocol 3.2.2: KDM1A/LSD1 Inhibition Assay (TR-FRET) [3]

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the demethylase activity of KDM1A/CoREST.

  • Procedure:

    • The assay is typically performed in a multi-well plate format.

    • The reaction mixture contains the KDM1A/CoREST enzyme complex, a biotinylated histone H3 peptide substrate, and the test compound.

    • The reaction is initiated and incubated to allow for enzymatic demethylation.

    • The reaction is stopped, and detection reagents (e.g., europium-labeled anti-demethylated histone antibody and streptavidin-allophycocyanin) are added.

    • After incubation, the TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of the enzyme.

    • IC50 values are determined from the dose-response curves.

Protocol 3.2.3: MTT Assay for Anticancer Activity [7][8]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, PC-3) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The biological activities of thieno[3,2-b]pyrrole derivatives can be attributed to their interaction with specific cellular signaling pathways.

Inhibition of KDM1A/LSD1 Signaling in Cancer

KDM1A (LSD1) is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[10][11] Its overexpression is associated with various cancers. Thieno[3,2-b]pyrrole-5-carboxamides act as reversible inhibitors of KDM1A, thereby modulating gene expression and inhibiting cancer cell growth.[3][4]

KDM1A_Inhibition_Pathway KDM1A KDM1A/LSD1 Demethylation Demethylation KDM1A->Demethylation Enzyme HistoneH3 Histone H3 (H3K4me1/2) HistoneH3->Demethylation Substrate GeneRepression Target Gene Repression Demethylation->GeneRepression CancerProgression Cancer Progression GeneRepression->CancerProgression Thienopyrrole Thieno[3,2-b]pyrrole -5-carboxamide Thienopyrrole->KDM1A Inhibition

Caption: Inhibition of the KDM1A/LSD1 signaling pathway by thieno[3,2-b]pyrrole-5-carboxamides.

Inhibition of Receptor Tyrosine Kinase Signaling in Cancer

Some thienopyrrole derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are key players in cancer cell proliferation, survival, and angiogenesis.[6][8] Inhibition of these kinases blocks downstream signaling cascades like the PI3K/AKT and RAS/RAF/MEK/ERK pathways.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane RTK RTK (EGFR/VEGFR-2) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS/RAF/MEK/ERK Pathway RTK->RAS_MAPK Thienopyrrole Thienopyrrole Derivative Thienopyrrole->RTK Inhibition CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->CellSurvival

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by thienopyrrole derivatives.

Modulation of the Hedgehog Signaling Pathway

Certain pyrrole derivatives have demonstrated the ability to inhibit the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis.[12] While not yet explicitly demonstrated for this compound itself, this represents a potential mechanism of action for related compounds.

Hedgehog_Inhibition_Pathway HedgehogLigand Hedgehog Ligand Patched Patched (PTCH1) HedgehogLigand->Patched Inhibits Smoothened Smoothened (SMO) Patched->Smoothened Inhibits GLI GLI Transcription Factors Smoothened->GLI TargetGenes Target Gene Expression GLI->TargetGenes Tumorigenesis Tumorigenesis TargetGenes->Tumorigenesis PyrroleDerivative Pyrrole Derivative PyrroleDerivative->Smoothened Inhibition?

Caption: Potential inhibition of the Hedgehog signaling pathway by pyrrole derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in drug discovery. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide aim to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration of this important class of compounds. Future research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and evaluating their efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Synthesis Protocol for Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed synthesis protocol for methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This protocol is intended for researchers, scientists, and drug development professionals.

Overview of the Synthetic Strategy

The construction of the this compound core is achieved through a multi-step sequence. A common and effective strategy involves the formation of a substituted thiophene precursor, followed by a cyclization step to construct the fused pyrrole ring. One of the key transformations utilized in this approach is the Hemetsberger-Knittel cyclization. This method involves the condensation of an appropriate thiophene aldehyde with an azidoacetate ester, followed by thermal cyclization of the resulting vinyl azide to form the pyrrole ring.

Experimental Protocols

A plausible synthetic route, based on established chemical principles such as the Hemetsberger-Knittel reaction, is outlined below. This involves two main stages: the synthesis of a key thiophene intermediate and its subsequent cyclization to the target thieno[3,2-b]pyrrole.

Protocol 1: Synthesis of a Thiophene Aldehyde Precursor

While various substituted thiophene precursors can be synthesized, a fundamental building block for the target molecule would be a thiophene with a formyl group and a group that can be converted to the desired ester. For the purpose of this protocol, we will consider the synthesis of a related precursor, ethyl 2-amino-4-phenylthiophene-3-carboxylate, via the widely used Gewald reaction, as a representative example of thiophene synthesis.[1]

Reaction: Gewald Aminothiophene Synthesis

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur powder

  • Diethylamine

  • Absolute ethanol

Procedure:

  • In a round-bottomed flask, dissolve ethyl cyanoacetate (0.1 mol) and acetophenone (0.1 mol) in 150 ml of absolute ethanol.[1]

  • To this mixture, add elemental sulfur powder (0.1 mol) and diethylamine (20 ml).[1]

  • Heat the reaction mixture to 55-65 °C with stirring for 2 hours.[1]

  • After the reaction is complete, cool the mixture in a refrigerator overnight.[1]

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.[1]

Starting MaterialMolar EquivalentProductYieldMelting Point
Acetophenone1.0Ethyl 2-amino-4-phenylthiophene-3-carboxylate71%203°C

Table 1: Quantitative data for the synthesis of a representative thiophene precursor via the Gewald reaction. Data is illustrative for a related compound.

Protocol 2: Synthesis of this compound via Hemetsberger-Knittel Cyclization

This protocol outlines the construction of the thieno[3,2-b]pyrrole scaffold. A key step is the thermal cyclization of a vinyl azide intermediate, formed from a thiophene aldehyde and methyl azidoacetate.

Step A: Formation of the Vinyl Azide Intermediate

Materials:

  • A suitable thiophene aldehyde (e.g., Methyl 3-formylthiophene-2-carboxylate)

  • Methyl azidoacetate

  • Sodium methoxide in methanol (25% solution)

  • Methanol

Procedure:

  • In a three-necked round-bottomed flask equipped with a drying tube, addition funnel, magnetic stir bar, and a temperature probe, add the thiophene aldehyde and methyl azidoacetate in methanol.

  • Cool the flask to between -10 to -12 °C using an acetone/dry ice bath.

  • Slowly add a 25% solution of sodium methoxide in methanol via the addition funnel over 25-30 minutes, maintaining the internal temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (2Z)-2-azido-3-(thiophen-3-yl)acrylate intermediate.

Step B: Thermal Cyclization to this compound

Materials:

  • Crude vinyl azide intermediate from Step A

  • High-boiling point solvent (e.g., mesitylene or xylene)

Procedure:

  • In a single-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, suspend the crude vinyl azide intermediate in mesitylene (at a concentration of approximately 0.1 M).

  • Heat the reaction mixture in an oil bath to 185 °C. Bubbling should be observed as nitrogen gas is extruded.

  • Maintain the gentle reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Starting MaterialProductYield
Thiophene aldehydeThis compound85-97% (reported for similar systems)[2]

Table 2: Representative yield for the Hemetsberger-Knittel cyclization to form thieno[3,2-b]pyrroles.

Visualizing the Synthesis and Logic

To better illustrate the workflow and the key chemical transformations, the following diagrams are provided.

Synthesis_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_cyclization Protocol 2: Thienopyrrole Formation Thiophene_Precursor Substituted Thiophene Precursor Thiophene_Aldehyde Thiophene Aldehyde Thiophene_Precursor->Thiophene_Aldehyde Further Modification Gewald Gewald Reaction Gewald->Thiophene_Precursor Starting_Materials Aldehyde/Ketone + Activated Nitrile + Sulfur Starting_Materials->Gewald Vinyl_Azide Vinyl Azide Intermediate Thiophene_Aldehyde->Vinyl_Azide Condensation Azidoacetate Methyl Azidoacetate Azidoacetate->Vinyl_Azide Hemetsberger Hemetsberger-Knittel Cyclization (Thermal) Vinyl_Azide->Hemetsberger Final_Product Methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate Hemetsberger->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Hemetsberger_Mechanism Vinyl_Azide Vinyl Azide Intermediate Nitrene Nitrene Intermediate Vinyl_Azide->Nitrene Heat (-N2) Azirine Azirine Intermediate Nitrene->Azirine Equilibrium Cyclized_Intermediate Cyclized Intermediate Azirine->Cyclized_Intermediate Ring Opening & Intramolecular Attack Final_Product Thieno[3,2-b]pyrrole Cyclized_Intermediate->Final_Product [1,5]-H Shift & Aromatization

Caption: A simplified representation of the proposed mechanism for the Hemetsberger-Knittel cyclization.

References

Application Notes and Protocols: Gewald Reaction for Thieno[3,2-b]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart favorable pharmacological and electronic properties. Compounds bearing this core have demonstrated a wide range of biological activities, including the modulation of key cellular targets in cancer and viral infections. Notably, derivatives of thieno[3,2-b]pyrrole have emerged as potent activators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism, and as inhibitors of Chikungunya virus (CHIKV) replication.

A versatile and efficient strategy for the synthesis of functionalized thieno[3,2-b]pyrroles commences with the renowned Gewald reaction. This multicomponent reaction provides a straightforward route to highly substituted 2-aminothiophenes, which serve as crucial precursors for the subsequent construction of the fused pyrrole ring. This document provides detailed protocols for the synthesis of thieno[3,2-b]pyrrole-5-carboxylates, starting from the Gewald reaction, and outlines their application in targeting cancer metabolism and viral replication.

General Synthetic Strategy

The construction of the thieno[3,2-b]pyrrole core is a multi-step process that begins with the synthesis of a 2-aminothiophene-3-carboxylate intermediate via the Gewald reaction. This is followed by the formation of the fused pyrrole ring through cyclization, and subsequent functionalization of the bicyclic system.

A general workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_gewald Gewald Reaction Ketone Ketone/Aldehyde Gewald_Product 2-Aminothiophene-3-carboxylate Ketone->Gewald_Product Cyanoester α-Cyanoester Cyanoester->Gewald_Product Sulfur Elemental Sulfur Sulfur->Gewald_Product Cyclization Cyclization Gewald_Product->Cyclization Thienopyrrole Thieno[3,2-b]pyrrole Core Cyclization->Thienopyrrole Functionalization N-Functionalization / Further Modification Thienopyrrole->Functionalization Final_Product Functionalized Thieno[3,2-b]pyrrole Derivatives Functionalization->Final_Product Gewald_Reaction Acetophenone Acetophenone Plus1 + EthylCyanoacetate Ethyl Cyanoacetate Plus2 + Sulfur Sulfur (S) Arrow -> Product Ethyl 2-amino-4-phenyl- thiophene-3-carboxylate Catalyst Diethylamine Ethanol, 55-65°C Catalyst->Product PKM2_Activation_Pathway cluster_cancer_cell Cancer Cell Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolytic_Intermediates Glycolytic Intermediates Glycolysis->Glycolytic_Intermediates Serine_Biosynthesis Serine Biosynthesis Glycolytic_Intermediates->Serine_Biosynthesis PEP Phosphoenolpyruvate (PEP) Glycolytic_Intermediates->PEP Warburg_Effect Warburg Effect (Anabolic Pathways) Serine_Biosynthesis->Warburg_Effect PKM2_Dimer PKM2 (Inactive Dimer) PEP->PKM2_Dimer PKM2_Tetramer PKM2 (Active Tetramer) Pyruvate Pyruvate PKM2_Dimer->Pyruvate Slow PKM2_Dimer->Warburg_Effect PKM2_Tetramer->Pyruvate Fast Inhibition Inhibition of Cell Proliferation PKM2_Tetramer->Inhibition Oxidative_Phosphorylation Oxidative Phosphorylation Pyruvate->Oxidative_Phosphorylation Thienopyrrole Thieno[3,2-b]pyrrole Activator Thienopyrrole->PKM2_Dimer Promotes Tetramerization Thienopyrrole->PKM2_Tetramer CHIKV_Replication_Cycle Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Viral_RNA Viral Genomic RNA Uncoating->Viral_RNA Translation 3. Translation of nsP1-4 Polyprotein Viral_RNA->Translation Assembly 8. Assembly of New Virions Viral_RNA->Assembly Polyprotein_Processing 4. Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex 5. Formation of Viral Replication Complex (nsPs) Polyprotein_Processing->Replication_Complex RNA_Synthesis 6. Viral RNA Synthesis (- and + strands) Replication_Complex->RNA_Synthesis Structural_Protein_Synth 7. Synthesis of Structural Proteins RNA_Synthesis->Structural_Protein_Synth Structural_Protein_Synth->Assembly Release 9. Release Assembly->Release Thienopyrrole Thieno[3,2-b]pyrrole Inhibitor Thienopyrrole->Inhibition_Point Inhibits Inhibition_Point->Replication_Complex Inhibition_Point->RNA_Synthesis

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyrrole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science due to its structural similarity to indole and its unique electronic properties. This application note provides a detailed protocol for the synthesis of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a key intermediate for the development of novel therapeutic agents and functional organic materials. The described methodology is based on a modular palladium-catalyzed heteroannulation of an internal alkyne, offering a versatile route to this valuable compound class.[1]

General Synthetic Strategy

The construction of the this compound core is achieved through a multi-step sequence. The initial phase involves the synthesis of a suitably substituted thiophene precursor. This is followed by a key palladium-catalyzed cyclization step to form the fused pyrrole ring system. Subsequent functionalization, such as N-alkylation, can be performed on the thieno[3,2-b]pyrrole core to generate a library of derivatives.[1]

A pivotal strategy for the formation of the pyrrole ring is a palladium-catalyzed heteroannulation reaction. This approach is analogous to the Larock indole synthesis and provides an efficient means to construct the bicyclic thieno[3,2-b]pyrrole system.

Experimental Protocols

This section details the procedures for the synthesis of the starting material and the subsequent palladium-catalyzed cyclization to yield the target compound.

Protocol 1: Synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction)

This protocol outlines the one-pot synthesis of a key thiophene intermediate required for the subsequent palladium-catalyzed reaction.[1]

Materials:

  • Acetophenone

  • Methyl cyanoacetate

  • Elemental sulfur powder

  • Diethylamine

  • Absolute ethanol

Procedure:

  • In a round-bottomed flask, prepare a mixture of methyl cyanoacetate (0.1 mol) and acetophenone (0.1 mol) in 150 ml of absolute ethanol.

  • To this solution, add elemental sulfur powder (0.1 mol) and diethylamine (20 ml).

  • Heat the reaction mixture to 55-65 °C and stir for 2 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture in a refrigerator overnight.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure methyl 2-amino-4-phenylthiophene-3-carboxylate.[1]

Protocol 2: Palladium-Catalyzed Synthesis of this compound

This protocol describes a general method for the construction of the thieno[3,2-b]pyrrole scaffold via a palladium-catalyzed heteroannulation of an internal alkyne. This reaction is analogous to the Larock indole synthesis.

Materials:

  • Methyl 3-amino-2-iodothiophene-4-carboxylate (or corresponding bromo derivative)

  • Terminal or internal alkyne (e.g., trimethylsilylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add methyl 3-amino-2-iodothiophene-4-carboxylate (1.0 equiv), the alkyne (1.2-1.5 equiv), potassium carbonate (2.0 equiv), and triphenylphosphine (10 mol%).

  • Add anhydrous DMF to the flask.

  • Purge the mixture with argon for 10-15 minutes.

  • Add palladium(II) acetate (5 mol%) to the reaction mixture.

  • Heat the reaction to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed reactions in the synthesis of thieno[3,2-b]pyrrole systems. Please note that specific yields for the target molecule may vary depending on the exact substrates and optimized reaction conditions.

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Ortho-iodoaniline derivativeDisubstituted alkynePd(OAc)₂ / PPh₃K₂CO₃ or Na₂CO₃DMF100Good to excellent
3-Amino-2-halothiophene derivativeTerminal/Internal alkynePd(OAc)₂ / LigandBaseSolvent80-120Moderate to good

Mandatory Visualization

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Palladium-Catalyzed Annulation cluster_2 Product SM1 Methyl 3-amino-2-halothiophene-4-carboxylate Reaction Pd(OAc)₂, Ligand, Base Solvent, Heat SM1->Reaction SM2 Alkyne SM2->Reaction Product This compound Reaction->Product Catalytic_Cycle Pd0 Pd(0)Ln A Oxidative Addition Pd0->A Ar-X PdII_Aryl R-Pd(II)-X Ln A->PdII_Aryl B Alkyne Coordination PdII_Aryl->B Alkyne PdII_Alkyne R-Pd(II)-X (Alkyne)Ln B->PdII_Alkyne C Migratory Insertion PdII_Alkyne->C Vinyl_Pd Vinyl-Pd(II) Complex C->Vinyl_Pd D Intramolecular Amination Vinyl_Pd->D Cyclized_Pd Cyclized Pd(II) Intermediate D->Cyclized_Pd E Reductive Elimination Cyclized_Pd->E E->Pd0 Regeneration Product Thieno[3,2-b]pyrrole E->Product

References

Application Notes and Protocols: N-Alkylation of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Functionalization of the pyrrole nitrogen through N-alkylation is a critical step in the synthesis of diverse derivatives with tailored biological activities and physicochemical properties. This document provides a detailed protocol for the N-alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a common intermediate in the synthesis of novel therapeutic agents and functional materials.

General Reaction Scheme

The N-alkylation of this compound is typically achieved through a two-step, one-pot procedure. The first step involves the deprotonation of the pyrrole nitrogen using a strong base, such as sodium hydride (NaH), to form a nucleophilic sodium salt. The subsequent step is the nucleophilic substitution reaction of the salt with an alkylating agent (an alkyl halide) to yield the N-alkylated product.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture-sensitive nature of sodium hydride.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, allyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (N₂ or Ar)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolution: Add anhydrous THF to the flask and stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the thienopyrrole may be observed as a change in the appearance of the solution.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, or allyl bromide) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated this compound.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the N-alkylation of this compound with various alkylating agents. Please note that reaction times and yields can vary depending on the specific reaction scale and conditions. The data presented here are typical for this class of transformation.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideNaHTHF0 to rt2 - 485 - 95
Benzyl BromideNaHTHF0 to rt3 - 680 - 90
Allyl BromideNaHTHF0 to rt2 - 582 - 92
Propargyl BromideNaHTHF0 to rt3 - 675 - 85

Experimental Workflow Diagram

The following diagram illustrates the key steps in the N-alkylation of this compound.

N_Alkylation_Workflow Start Start: this compound in Anhydrous THF Deprotonation Deprotonation with NaH at 0°C to rt Start->Deprotonation 1. Alkylation Addition of Alkylating Agent (R-X) at rt Deprotonation->Alkylation 2. Quenching Quench with Saturated aq. NH4Cl Alkylation->Quenching 3. Workup Aqueous Workup & Extraction with Ethyl Acetate Quenching->Workup 4. Purification Purification by Column Chromatography Workup->Purification 5. End End: N-Alkylated Product Purification->End 6.

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key chemical transformations during the N-alkylation process.

N_Alkylation_Pathway Substrate This compound (Pyrrole N-H) Anion Thienopyrrole Anion (Nucleophile) Substrate->Anion Deprotonation Base Sodium Hydride (NaH) Base->Anion Product N-Alkylated Product Anion->Product Nucleophilic Attack AlkylHalide Alkylating Agent (R-X) (Electrophile) AlkylHalide->Product

Caption: Key chemical transformations in the N-alkylation reaction.

Application Notes and Protocols: Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold, 4H-thieno[3,2-b]pyrrole, is a privileged structure in medicinal chemistry and materials science. Its methyl ester derivative, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, serves as a highly versatile building block for the synthesis of a diverse array of functionalized molecules. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the synthesis of bioactive compounds and other advanced materials.

Overview of Synthetic Transformations

This compound offers three primary sites for chemical modification: the pyrrole nitrogen (N-4), the ester at C-5, and the thiophene ring. This allows for a modular approach to generate extensive chemical libraries for drug discovery and other applications.[1][2] Key transformations include N-alkylation/arylation, conversion of the ester to amides and other functional groups, and electrophilic substitution on the thiophene ring.[2][3]

G start This compound n_alkylation N-Alkylation / N-Arylation start->n_alkylation ester_modification Ester Modification start->ester_modification ring_functionalization Ring Functionalization start->ring_functionalization n_substituted N-Substituted Derivatives n_alkylation->n_substituted amides Amides ester_modification->amides hydrazides Hydrazides ester_modification->hydrazides acids Carboxylic Acids ester_modification->acids acylated Acylated Derivatives ring_functionalization->acylated

Caption: General synthetic pathways for the functionalization of this compound.

Applications in Drug Discovery

Derivatives of this compound have shown significant potential in various therapeutic areas. The thieno[3,2-b]pyrrole-5-carboxamide moiety, in particular, has been identified as a key pharmacophore in the development of inhibitors for a range of biological targets.

Antiparasitic Agents

Thieno[3,2-b]pyrrole-5-carboxamides have demonstrated potent and selective activity against the protozoan parasite Giardia duodenalis, the causative agent of giardiasis.[4][5]

Table 1: Anti-Giardial Activity of Thieno[3,2-b]pyrrole-5-carboxamide Derivatives [4]

CompoundR Group on Amide NitrogenIC50 (µM)
1 2-chlorophenyl1.2
2 2-chloro-5-(trifluoromethyl)phenyl0.31
3 2,5-dichlorophenyl0.94
12 2-fluorophenyl5.7
Antiviral Agents

The thieno[3,2-b]pyrrole scaffold has been successfully employed in the development of inhibitors against various viruses, including neurotropic alphaviruses and Chikungunya virus (CHIKV).[6][7][8]

Table 2: Antiviral Activity of Thieno[3,2-b]pyrrole Derivatives [8]

CompoundModificationsTarget VirusEC50 (µM)
15c Trisubstituted thieno[3,2-b]pyrrole 5-carboxamideCHIKV~2

Further structural optimizations have led to derivatives with improved metabolic stability, a crucial parameter for drug development.[7]

Enzyme Inhibitors

N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives have been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator and a target for cancer therapy.[2]

Table 3: KDM1A/CoREST Inhibition by a Thieno[3,2-b]pyrrole-5-carboxamide Derivative [2]

CompoundDescriptionIC50 (µM)
19 N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide hit2.9

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes the general procedure for the introduction of an alkyl group at the pyrrole nitrogen.[1][2]

G start This compound in THF add_naoh Add NaH at 0°C start->add_naoh stir_rt Stir at RT for 30 min add_naoh->stir_rt add_alkyl_halide Add Alkyl Halide (R-X) stir_rt->add_alkyl_halide reaction_completion Stir at RT until completion (TLC) add_alkyl_halide->reaction_completion quench Quench with water reaction_completion->quench extraction Extract with Ethyl Acetate quench->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purify (Chromatography) dry_concentrate->purification product N-Alkyl-methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate purification->product

Caption: Workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0°C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Synthesis of Thieno[3,2-b]pyrrole-5-carboxamides

This two-step protocol outlines the conversion of the carboxylic acid derived from the methyl ester to a carboxamide via an acid chloride intermediate.[4][9]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling start 4H-thieno[3,2-b]pyrrole-5-carboxylic acid in DCM add_dmf Add catalytic DMF start->add_dmf add_oxalyl Add Oxalyl Chloride add_dmf->add_oxalyl stir_rt Stir at RT add_oxalyl->stir_rt concentrate Concentrate to dryness stir_rt->concentrate acid_chloride Crude Acid Chloride concentrate->acid_chloride add_acid_chloride Add Acid Chloride solution at 0°C acid_chloride->add_acid_chloride amine_sol Amine and Triethylamine in THF amine_sol->add_acid_chloride stir_rt_2 Stir at RT add_acid_chloride->stir_rt_2 workup Aqueous Workup and Extraction stir_rt_2->workup purification Purification workup->purification product Thieno[3,2-b]pyrrole-5-carboxamide purification->product

Caption: Two-step workflow for the synthesis of thieno[3,2-b]pyrrole-5-carboxamides.

Step 1: Acid Chloride Formation

Materials:

  • 4H-thieno[3,2-b]pyrrole-5-carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Suspend 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1 drop).

  • Slowly add oxalyl chloride (2.0 eq) to the suspension at room temperature.

  • Stir the mixture until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material by TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • Crude 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride

  • Desired primary or secondary amine

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the desired amine (1.1 eq) and triethylamine (3.0 eq) in anhydrous THF.

  • In a separate flask, dissolve the crude acid chloride from Step 1 in anhydrous THF.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the pure thieno[3,2-b]pyrrole-5-carboxamide. A 72% yield was reported for the synthesis of N-(2-chlorophenyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide using this method.[4]

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its amenability to a variety of chemical transformations allows for the straightforward generation of diverse molecular libraries. The demonstrated biological activities of its derivatives highlight the importance of the thieno[3,2-b]pyrrole scaffold in modern drug discovery programs. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this heterocyclic system.

References

Application Notes and Protocols: Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyrrole scaffold, particularly derivatives of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, has emerged as a promising framework in the discovery of novel antiviral agents. Research has highlighted its potent inhibitory activity against neurotropic alphaviruses, a genus of RNA viruses that includes significant human pathogens such as Chikungunya virus (CHIKV) and Western Equine Encephalitis Virus (WEEV). These viruses are responsible for debilitating and potentially fatal diseases, and there is a pressing need for effective antiviral therapies.

Derivatives of this compound have been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies, revealing compounds with submicromolar efficacy.[1] The primary mechanism of action for this class of compounds is the inhibition of viral RNA replication, a critical step in the alphavirus life cycle.[2] This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in the utilization of this scaffold for antiviral drug discovery.

Data Presentation: Antiviral Activity of Thieno[3,2-b]pyrrole Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected thieno[3,2-b]pyrrole derivatives against Chikungunya virus (CHIKV). The data is compiled from various studies to provide a comparative overview.

Compound IDStructureTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
1 This compoundCHIKV>100>100-[3]
2 4H-thieno[3,2-b]pyrrole-5-carboxylic acidCHIKV>100>100-[3]
3 4H-thieno[3,2-b]pyrrole-5-carboxamideCHIKV36.0 ± 4.2>100>2.8[3]
15c Trisubstituted thieno[3,2-b]pyrrole 5-carboxamide derivativeCHIKV~2>100>50[4]
1b Thieno[3,2-b]pyrrole derivativeCHIKV---[2]
20 Metabolically stable thieno[3,2-b]pyrrole derivativeCHIKV->100-[2][5]

EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral activity. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% reduction in cell viability. SI (Selectivity Index): A measure of the compound's therapeutic window. Higher values indicate greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold, which can then be further functionalized.

Materials:

  • Substituted 2-aminothiophene-3-carboxylate

  • Appropriate reagents for cyclization (e.g., via Hemetsberger-Knittel reaction)

  • Solvents (e.g., ethanol, THF)

  • Catalysts (e.g., palladium for cross-coupling reactions)

Procedure:

  • Synthesis of a Substituted 2-aminothiophene-3-carboxylate:

    • A common method is the Gewald reaction, which is a one-pot multicomponent condensation.

    • For example, to synthesize ethyl 2-amino-4-phenylthiophene-3-carboxylate, react acetophenone and ethyl cyanoacetate with elemental sulfur in the presence of a base like diethylamine in ethanol.

  • Formation of the Fused Pyrrole Ring:

    • The pyrrole ring is constructed onto the thiophene core. This can be achieved through various methods, including the Hemetsberger-Knittel cyclization of a 2-azido-3-vinylthiophene derivative.

    • Alternatively, a modular approach using palladium-catalyzed cross-coupling reactions can be employed to build the pyrrole ring.

  • N-Alkylation/Arylation (Optional):

    • To a solution of this compound in an anhydrous solvent such as THF, add a strong base like sodium hydride (NaH) at 0°C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the desired alkylating or arylating agent (e.g., methyl iodide, benzyl bromide) dropwise.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the N-substituted product.[6]

Protocol 2: Antiviral Replicon Assay (Luciferase-Based)

This cell-based assay is used to identify inhibitors of viral RNA replication.

Materials:

  • Stable cell line expressing a viral replicon with a reporter gene (e.g., firefly or Renilla luciferase). For alphaviruses, BHK-21 or HEK293T cells are often used.

  • Test compounds (dissolved in DMSO).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the replicon-expressing cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the inhibition of infectious virus production.

Materials:

  • Susceptible cell line (e.g., Vero cells).

  • Alphavirus stock of known titer.

  • Test compounds.

  • Cell culture medium.

  • Overlay medium (e.g., 0.5% agarose or methylcellulose in culture medium).

  • 6-well or 12-well cell culture plates.

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding:

    • Seed the cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the test compounds.

    • In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution.

    • Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Infection:

    • Remove the culture medium from the cells and inoculate with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation:

    • Incubate the plates for 2-3 days at 37°C with 5% CO2 until visible plaques are formed.

  • Staining and Plaque Counting:

    • Fix the cells (e.g., with 10% formalin) and then stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value.

Mandatory Visualizations

Signaling Pathway: Alphavirus RNA Replication

The following diagram illustrates the key stages of alphavirus RNA replication, which is the primary target of thieno[3,2-b]pyrrole derivatives.

Alphavirus_Replication cluster_host_cell Host Cell Cytoplasm Entry Viral Entry & Uncoating gRNA Genomic (+)RNA Entry->gRNA Translation_nsP Translation of nsP1-4 Polyprotein gRNA->Translation_nsP Replicase_Complex Formation of Replication Complex (nsP1-4) gRNA->Replicase_Complex Assembly Virion Assembly & Budding gRNA->Assembly nsP_Processing Polyprotein Processing Translation_nsP->nsP_Processing nsP_Processing->Replicase_Complex Negative_Strand_Synth (-)RNA Synthesis Replicase_Complex->Negative_Strand_Synth negRNA (-)RNA Template Negative_Strand_Synth->negRNA Positive_Strand_Synth Genomic (+)RNA Synthesis negRNA->Positive_Strand_Synth Subgenomic_Synth Subgenomic 26S (+)RNA Synthesis negRNA->Subgenomic_Synth Positive_Strand_Synth->gRNA Progeny Genomes sgRNA Subgenomic (+)RNA Subgenomic_Synth->sgRNA Structural_Protein_Synth Translation of Structural Proteins sgRNA->Structural_Protein_Synth Structural_Protein_Synth->Assembly Inhibitor This compound Derivatives Inhibitor->Replicase_Complex Inhibition

Caption: Alphavirus RNA Replication Cycle and Point of Inhibition.

Experimental Workflow: Antiviral Replicon Assay

The following diagram outlines the workflow for the luciferase-based replicon assay.

Replicon_Assay_Workflow Start Start Seed_Cells Seed Replicon-Expressing Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare Serial Dilutions of Test Compounds Incubate_Overnight->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_Treatment Incubate for 24-48 hours Add_Compounds->Incubate_Treatment Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate_Treatment->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Calculate % Inhibition and Determine EC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Luciferase-Based Antiviral Replicon Assay.

Logical Relationship: Drug Discovery Cascade

This diagram illustrates the logical progression from initial screening to lead optimization in the context of antiviral drug discovery with thieno[3,2-b]pyrrole derivatives.

Drug_Discovery_Cascade cluster_vitro In Vitro HTS High-Throughput Screening (e.g., Replicon Assay) Hit_ID Hit Identification (Thieno[3,2-b]pyrrole Scaffold) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Antiviral Drug Discovery Cascade for Thienopyrroles.

References

Application Notes and Protocols: Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Derivatives as PKM2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase M2 (PKM2) is a critical enzyme in glycolysis, a metabolic pathway fundamental to the energy production of cells. In cancerous cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the "Warburg effect." This metabolic reprogramming allows cancer cells to divert glucose metabolites towards biosynthetic pathways, fueling rapid cell proliferation. The activation of PKM2, promoting its more active tetrameric state, is a promising therapeutic strategy to reverse this effect and inhibit tumor growth. This document provides detailed application notes and protocols for the use of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives, a class of small molecules that have been identified as potent activators of PKM2.

Mechanism of Action

This compound derivatives act as allosteric activators of PKM2. They bind to a site at the subunit interface of the PKM2 protein, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This binding event stabilizes the active tetrameric conformation of the enzyme, leading to a significant increase in its catalytic activity.[1] By forcing PKM2 into its active state, these compounds effectively reprogram cancer cell metabolism, shifting it away from anabolic processes and towards oxidative phosphorylation, thereby limiting the building blocks necessary for proliferation.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative thieno[3,2-b]pyrrole derivatives as PKM2 activators. The data is compiled from studies on the closely related thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, which originates from this compound intermediates.

Compound IDScaffoldAssay TypeAC50 (nM)Maximum Response (% Activation)Reference
NCGC00031955 (1) Thieno[3,2-b]pyrrole[3,2-d]pyridazinoneLuminescent (Luciferase-coupled)326224[2]
Analogue 3 Thieno[3,2-b]pyrrole[3,2-d]pyridazinoneLuminescent (Luciferase-coupled)100105[2]
Analogue 4 Thieno[3,2-b]pyrrole[3,2-d]pyridazinoneLuminescent (Luciferase-coupled)142Not Reported[2]
TEPP-46 (ML265) Thieno[3,2-b]pyrrole[3,2-d]pyridazinoneNot Specified92Not Reported[1]
DASA-58 (ML203) N,N'-diarylsulfonamide (for comparison)Not Specified38Not Reported[1]

AC50 (Half-maximal Activator Concentration) is the concentration of the compound that elicits 50% of the maximal activation of the enzyme.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.

PKM2_Activation_Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_anabolism Anabolic Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P F16BP Fructose-1,6-BP G6P->F16BP PEP Phosphoenolpyruvate (PEP) F16BP->PEP PKM2_tetramer PKM2 (Tetramer) Active F16BP->PKM2_tetramer Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate PKM2_dimer PKM2 (Dimer) Less Active PKM2_dimer->PKM2_tetramer Activation PPP Pentose Phosphate Pathway PKM2_dimer->PPP Serine Serine Synthesis PKM2_dimer->Serine PKM2_tetramer->Pyruvate Catalyzes PKM2_tetramer->PKM2_dimer Inhibition (e.g., p-Tyr) Biomass Nucleotides, Lipids, Amino Acids PPP->Biomass Serine->Biomass Activator Methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate Derivative Activator->PKM2_tetramer Allosteric Activation

Caption: Mechanism of PKM2 activation by thienopyrrole derivatives.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation (Optional) synthesis Compound Synthesis (from methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification enzymatic_assay PKM2 Enzymatic Assay (Luminescence or Absorbance-based) purification->enzymatic_assay ac50 Determine AC50 (Dose-Response Curve) enzymatic_assay->ac50 cell_culture Cancer Cell Culture (e.g., A549, HCT116) enzymatic_assay->cell_culture Hit Compounds selectivity Isoform Selectivity Assay (PKM1, PKR, PKL) ac50->selectivity treatment Treat with Thienopyrrole Derivatives cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability proliferation Cell Proliferation Assay (e.g., BrdU incorporation) treatment->proliferation metabolic Metabolic Assays (Lactate production, Glucose uptake) treatment->metabolic xenograft Xenograft Tumor Model (e.g., in mice) viability->xenograft Lead Compounds dosing Compound Administration (e.g., oral, IP) xenograft->dosing tumor_growth Monitor Tumor Growth dosing->tumor_growth pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis tumor_growth->pk_pd

Caption: Experimental workflow for evaluating PKM2 activators.

Experimental Protocols

PKM2 Activation Assay (Luminescence-based)

This protocol is adapted from established methods for high-throughput screening of PKM2 activators.[2]

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 0.05% BSA

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • 384-well white, opaque plates

Procedure:

  • Compound Plating: Dispense test compounds and controls (DMSO for negative control, a known activator for positive control) into the 384-well plates.

  • Enzyme Addition: Prepare a solution of recombinant PKM2 in assay buffer and add to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate mix containing PEP and ADP in assay buffer. Add this mix to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection: Add the Kinase-Glo® reagent to each well. This will stop the PKM2 reaction and initiate a luciferase reaction that produces light in proportion to the amount of ATP generated by PKM2.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent activation against the compound concentration to determine the AC50 value.

Lactate Dehydrogenase (LDH)-Coupled PKM2 Activation Assay (Absorbance-based)

This is an orthogonal assay to confirm the findings from the luminescence-based assay.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Test compounds (dissolved in DMSO)

  • 384-well clear plates

Procedure:

  • Reagent Preparation: Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.

  • Compound Plating: Dispense test compounds and controls into the 384-well plates.

  • Enzyme Addition: Add a solution of recombinant PKM2 in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Add the master mix to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD+) in a kinetic mode using a plate reader.

  • Data Analysis: The rate of NADH consumption is proportional to the rate of pyruvate production by PKM2. Calculate the initial reaction velocities and plot them against the compound concentration to determine the AC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay can be used to verify that the thienopyrrole derivatives directly bind to PKM2 in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (with protease inhibitors)

  • Test compound

  • DMSO (vehicle control)

  • PCR tubes or 96-well PCR plates

  • Western blot apparatus and reagents (PKM2 antibody)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells by freeze-thaw cycles.

  • Clarify Lysate: Centrifuge the lysate to remove cell debris.

  • Heating: Aliquot the supernatant into PCR tubes/plates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separate Aggregates: Centrifuge to pellet the precipitated (denatured) proteins.

  • Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble PKM2 at each temperature by Western blotting.

  • Data Analysis: A compound that binds to PKM2 will stabilize it, resulting in a higher melting temperature (i.e., more soluble PKM2 at higher temperatures) compared to the DMSO-treated control.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and specific PKM2 activators. The protocols and data presented here provide a comprehensive guide for researchers to synthesize, characterize, and evaluate these compounds as potential anti-cancer therapeutics. The detailed experimental workflows and visualization of the underlying biological pathways will aid in the rational design and progression of novel drug candidates targeting cancer metabolism.

References

Application Notes and Protocols for NMR Analysis of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thieno[3,2-b]pyrrole scaffold is a significant heterocyclic motif in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties and potential for functionalization make it a valuable building block for the development of novel therapeutic agents and organic electronic materials.[1][2] Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a key intermediate in the synthesis of various derivatives of this bicyclic system.[3] Accurate structural elucidation and purity assessment are paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical technique for this purpose.[1] This document provides a detailed protocol for the NMR analysis of this compound.

Data Presentation: Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following tables present the expected chemical shift ranges and multiplicities. These predictions are based on the analysis of structurally similar compounds and fundamental NMR principles.[1] Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H4)8.0 - 9.5broad singlet-
H27.2 - 7.5doublet~5.0
H36.8 - 7.1doublet~5.0
H67.6 - 7.9singlet-
OCH₃3.8 - 4.0singlet-

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C2120 - 125
C3110 - 115
C3a135 - 140
C5115 - 120
C6125 - 130
C6a140 - 145
OCH₃50 - 55

Experimental Protocols

This section details the necessary steps for preparing a sample of this compound for NMR analysis and acquiring the spectral data.

Materials and Equipment
  • This compound

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Pipettes and tips

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube using a pipette.[1]

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.[1] Visually inspect the solution to confirm that no solid particles remain.

  • Transfer: The sample is now ready for insertion into the NMR spectrometer.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard operating procedures to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters for a 400 MHz spectrometer include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters for a 100 MHz spectrometer (for a 400 MHz ¹H instrument) include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

Mandatory Visualizations

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve homogenize Vortex/Sonicate to Homogenize dissolve->homogenize insert Insert Sample into Spectrometer homogenize->insert setup Tune and Shim Spectrometer insert->setup acquire_H Acquire ¹H NMR Spectrum setup->acquire_H acquire_C Acquire ¹³C NMR Spectrum acquire_H->acquire_C process Fourier Transform & Phasing acquire_C->process calibrate Calibrate Chemical Shifts process->calibrate analyze Analyze Spectra & Elucidate Structure calibrate->analyze

Caption: Experimental workflow for NMR sample preparation, data acquisition, and analysis.

References

Application Notes: GC-MS Characterization of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thieno[3,2-b]pyrrole scaffold is a key structural motif in a variety of biologically active molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and characterization of such volatile and semi-volatile compounds. These application notes provide a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected fragmentation patterns.

Synthesis of this compound

The synthesis of the title compound can be achieved through the N-alkylation of the corresponding 4H-thieno[3,2-b]pyrrole-5-carboxylate precursor. A general and effective method involves the use of a base, such as sodium hydride, to deprotonate the pyrrole nitrogen, followed by reaction with an alkylating agent like methyl iodide.[1]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol outlines the preparation of this compound for GC-MS analysis.

Materials:

  • This compound

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Microsyringe

  • GC vials with septa

Procedure:

  • Dissolution: Prepare a stock solution of the analyte by dissolving a small, accurately weighed amount of this compound in a suitable volatile organic solvent.

  • Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

  • Vial Transfer: Transfer the diluted sample into a 2 mL GC vial and securely cap it with a septum-lined cap.

  • Internal Standard (Optional): For quantitative analysis, a known amount of a suitable internal standard can be added to the sample.

Protocol 2: GC-MS Instrumentation and Operating Conditions

This protocol provides typical GC-MS operating conditions for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range 50-400 amu
Scan Mode Full Scan

Data Presentation

Predicted Mass Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound based on the general fragmentation patterns of aromatic esters, pyrroles, and thiophenes.[2][3][4] The molecular weight of the compound is 181.21 g/mol .

m/z Proposed Fragment Fragmentation Pathway
181[M]⁺Molecular Ion
150[M - OCH₃]⁺Loss of the methoxy radical from the ester group.[2]
122[M - COOCH₃]⁺Loss of the carbomethoxy group.[2]
95[C₅H₄NS]⁺Fragmentation of the thienopyrrole ring system.
69[C₄H₅N]⁺Fragmentation of the pyrrole ring.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample in Volatile Solvent Dilution Dilute to ~10-100 µg/mL Dissolution->Dilution Vialing Transfer to GC Vial Dilution->Vialing Injection Inject 1 µL into GC Vialing->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 50-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum of Analyte Peak TIC->MassSpec Interpretation Fragmentation Pattern Analysis MassSpec->Interpretation

Caption: Workflow for the GC-MS characterization.

Fragmentation_Pathway Predicted Fragmentation Pathway M Molecular Ion (M⁺) m/z = 181 F1 [M - OCH₃]⁺ m/z = 150 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 122 M->F2 - COOCH₃ F3 [C₅H₄NS]⁺ m/z = 95 F2->F3 - HCN F4 [C₄H₅N]⁺ m/z = 69 F2->F4 - C₂H₂S

Caption: Predicted fragmentation of the target molecule.

References

Application Notes & Protocols: Developing Anticancer Agents from Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thieno[3,2-b]pyrrole scaffold is recognized as a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and rich electron density make it an ideal backbone for designing targeted therapeutic agents. Specifically, derivatives of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate have emerged as promising candidates for the development of novel anticancer agents. These compounds have been shown to interact with various key targets in cancer signaling pathways, including protein kinases and metabolic enzymes.[1][2]

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action for anticancer agents derived from this core scaffold. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and development.

Synthesis of Thieno[3,2-b]pyrrole Derivatives

The core scaffold, this compound, serves as a versatile starting material for a variety of chemical modifications.[3][4] The general synthetic approach involves the initial construction of the bicyclic thienopyrrole core, followed by diversification through reactions at the pyrrole nitrogen, the carboxylate group, or other positions on the ring system.[3][4]

A common synthetic route begins with commercially available thiophene-2-carbaldehydes, which undergo reaction with ethyl 2-azidoacetate, followed by thermal cyclization to form the thieno[3,2-b]pyrrole core.[2] Subsequent modifications, such as N-alkylation or conversion of the carboxylate to an amide, yield a library of diverse compounds for screening.[3]

G start Thiophene-2-carbaldehyde + Ethyl 2-azidoacetate step1 Formation of 2-azido-3-(thiophen-2-yl)acrylate start->step1 NaOEt step2 Thermal Cyclization (e.g., reflux in o-xylene) step1->step2 core Methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate (Core Scaffold) step2->core diversify Chemical Diversification core->diversify n_alkylation N-Alkylation (e.g., NaH, Alkyl Halide) diversify->n_alkylation amide Amide Formation (via Carboxylic Acid) diversify->amide final Library of Thieno[3,2-b]pyrrole Anticancer Agents n_alkylation->final amide->final

Caption: General workflow for the synthesis of thieno[3,2-b]pyrrole derivatives.

Biological Activity and Data Presentation

Derivatives of the thieno[3,2-b]pyrrole scaffold have demonstrated potent activity against a range of cancer cell lines. The primary mechanism often involves the inhibition of critical cell signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other protein kinases.[1] Some derivatives also exhibit anticancer effects by activating the M2 isoform of pyruvate kinase (PKM2), which helps revert cancer cell metabolism towards a normal state.[2][5]

In Vitro Anticancer Activity

The following tables summarize the quantitative data for representative thieno[3,2-b]pyrrole derivatives against various cancer cell lines and kinase targets.

Table 1: IC₅₀ Values of Thieno[3,2-b]pyrrole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3b Colon Cancer2.15 - 3.105[1]
4c Colon Cancer3.023 - 3.12[1]
8i Colon CancerPotent[1]

Note: Specific IC₅₀ for 8i was not provided in the abstract, but it was identified as the "most active compound" in its series against colon cancer cells.[1]

Table 2: IC₅₀ Values of Thieno[3,2-b]pyrrole Derivatives against Kinase Targets

Compound IDKinase TargetIC₅₀ (µM)Reference
4c VEGFR-20.075[1]
4c AKT4.60[1]
3b VEGFR-20.126[1]
3b AKT6.96[1]

Table 3: Activity of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as PKM2 Activators

Compound IDTargetAC₅₀ (µM)Max. Activation (%)Reference
NCGC00031955 PKM2PotentNot Specified[2]

Note: The referenced study describes these compounds as potent activators, with AC₅₀ values determined, but specific values are not listed in the abstract.[2]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many thieno[3,2-b]pyrrole derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as VEGFR-2.[1] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT pathway, ultimately leading to reduced cancer cell proliferation, migration, and survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Transcription Gene Transcription AKT->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Inhibitor Thieno[3,2-b]pyrrole Inhibitor (e.g., 4c) Inhibitor->VEGFR2 Block

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[3,2-b]pyrrole agents.

Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of thieno[3,2-b]pyrrole derivatives on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: VEGFR-2 Kinase Inhibition Assay (Generic)

This protocol provides a general framework for an in vitro kinase assay to measure the inhibitory activity of compounds against VEGFR-2.

Objective: To determine the IC₅₀ of test compounds against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody for phosphopeptide)

  • 384-well assay plates (low volume, white or black depending on detection method)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Assay Preparation: Add 2-5 µL of kinase buffer to all wells of a 384-well plate.

  • Compound Addition: Add 1 µL of serially diluted test compound to the appropriate wells. Include positive control (known inhibitor, e.g., Sorafenib) and negative control (DMSO vehicle) wells.

  • Enzyme Addition: Add 2-5 µL of VEGFR-2 enzyme solution to all wells except for the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 2-5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60-120 minutes at 30°C or room temperature.

  • Reaction Termination & Detection: Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically involves measuring ADP production or phosphorylated substrate.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percentage of inhibition versus the log of the compound concentration and calculate the IC₅₀ value using a suitable curve-fitting model.

G start Synthesized Compound Library step1 Primary Screening: In Vitro Cytotoxicity (e.g., MTT Assay) start->step1 decision1 Active? step1->decision1 step2 Secondary Screening: Target-Based Assay (e.g., Kinase Inhibition) decision1->step2 Yes inactive Inactive decision1->inactive No decision2 Potent & Selective? step2->decision2 step3 Mechanism of Action Studies (Cell Cycle, Apoptosis) decision2->step3 Yes not_potent Not Potent/ Selective decision2->not_potent No final Lead Compound Identification step3->final

Caption: High-level workflow for anticancer drug discovery and evaluation.

References

Application of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and its derivatives in materials science. This versatile heterocyclic building block is a key component in the synthesis of novel organic semiconductors for a range of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and energy storage devices.

Introduction to Thieno[3,2-b]pyrrole-based Materials

The thieno[3,2-b]pyrrole core is an electron-rich aromatic system that, when incorporated into polymers and small molecules, imparts desirable electronic and structural properties. The nitrogen atom of the pyrrole ring allows for facile functionalization, enabling the tuning of solubility, molecular packing, and energy levels. This compound serves as a crucial starting material for introducing this moiety into larger conjugated systems.

Materials derived from this scaffold have demonstrated significant potential in organic electronics due to their excellent charge transport characteristics and stability. The planar nature of the fused ring system promotes strong intermolecular π-π stacking, which is essential for efficient charge hopping between molecules.

Applications in Organic Field-Effect Transistors (OFETs)

Thieno[3,2-b]pyrrole-based polymers are promising active materials for the channel layer in OFETs. Their inherent charge-carrying capabilities lead to high-performance devices.

Performance of Thieno[3,2-b]pyrrole-based OFETs

The performance of OFETs is primarily evaluated by the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Below is a summary of reported performance data for various thieno[3,2-b]pyrrole-containing polymers.

Polymer/Small MoleculeDevice ConfigurationHole Mobility (μh) [cm² V⁻¹ s⁻¹]Electron Mobility (μe) [cm² V⁻¹ s⁻¹]On/Off RatioReference
P(DPP-TT) copolymerBottom-Gate/Top-Contact0.12-> 10⁵[1]
Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymerTop-Gate/Bottom-Contactup to 1.950.03> 10⁶[2][3][4][5]
TP-BT4T-TP small moleculeBottom-Gate/Bottom-Contact2.59 x 10⁻²-~10⁵[6]
TP-BT2TT-TP small moleculeBottom-Gate/Bottom-Contact5.41 x 10⁻⁵-~10⁴[6]
Experimental Protocol: Fabrication of a Top-Gate/Bottom-Contact OFET

This protocol describes a general procedure for the fabrication of an OFET using a solution-processable thieno[3,2-b]pyrrole-based polymer.

Materials:

  • Pre-patterned gold source-drain electrodes on a glass substrate

  • Thieno[3,2-b]pyrrole-based polymer solution (e.g., in chloroform or chlorobenzene)

  • Poly(methyl methacrylate) (PMMA) solution for the gate dielectric

  • Gate electrode material (e.g., aluminum)

  • Solvents for cleaning (acetone, isopropanol)

  • Nitrogen gas source

Equipment:

  • Spin coater

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Thoroughly clean the pre-patterned substrates by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Semiconductor Deposition: Spin-coat the thieno[3,2-b]pyrrole-based polymer solution onto the substrate. The spin speed and time should be optimized to achieve the desired film thickness.

  • Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 120 °C) to improve crystallinity and charge transport.[6]

  • Dielectric Deposition: Spin-coat the PMMA solution on top of the semiconductor layer to form the gate dielectric.

  • Gate Electrode Deposition: Deposit the gate electrode (e.g., aluminum) by thermal evaporation through a shadow mask.

  • Characterization: Characterize the device performance using a probe station and semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox).

Applications in Organic Solar Cells (OSCs)

Thieno[3,2-b]pyrrole derivatives are also utilized as building blocks for non-fullerene acceptors (NFAs) in organic solar cells. Their strong electron-donating nature helps to tune the energy levels and absorption spectra of the resulting materials.[7]

Performance of Thieno[3,2-b]pyrrole-based OSCs

The key performance metrics for OSCs are the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Acceptor MoleculeDonor PolymerPCE [%]Voc [V]Jsc [mA cm⁻²]FFReference
ThPy3PM615.30.83023.820.771[7]
IT-4Cl (for comparison)PM612.60.79820.890.758[7]
ThPy4 (in ternary device)PM6:BTP-eC918.43--0.802[7]

Applications in Energy Storage

An emerging application for polymers derived from thieno[3,2-b]pyrrole is in energy storage devices. These materials have been investigated as cathode materials in potassium-ion batteries.[8] While this is a developing area of research, initial results suggest promising electrochemical performance. Further research is needed to fully characterize their potential in this field.

Synthetic Protocols

The following are generalized protocols for the synthesis of thieno[3,2-b]pyrrole-based materials.

Protocol: N-Alkylation of this compound

This protocol describes the functionalization of the pyrrole nitrogen, which is a key step in modifying the properties of the resulting materials.[9][10]

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, dodecyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Stille Coupling Polymerization

This protocol outlines a general procedure for the synthesis of conjugated polymers using a palladium-catalyzed Stille coupling reaction.[2][11]

Materials:

  • Diboronated or distannylated thieno[3,2-b]pyrrole-based monomer

  • Dibrominated comonomer (e.g., a diketopyrrolopyrrole derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the monomers in the anhydrous, deoxygenated solvent.

  • Add the palladium catalyst and any necessary ligands.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for the required time (typically 24-72 hours).

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.

  • Extract the final polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate again into a non-solvent.

  • Collect the purified polymer and dry under vacuum.

Visualizations

Synthesis_Workflow start Methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate step1 N-Alkylation start->step1 intermediate1 N-functionalized thieno[3,2-b]pyrrole step1->intermediate1 step2 Bromination or Stannylation intermediate1->step2 monomer Reactive Monomer step2->monomer step3 Stille or Suzuki Polymerization monomer->step3 comonomer Comonomer (e.g., DPP) comonomer->step3 polymer Conjugated Polymer step3->polymer

Caption: Synthetic workflow for thieno[3,2-b]pyrrole-based polymers.

OFET_Fabrication_Workflow substrate Glass Substrate with Au Source/Drain Electrodes cleaning Substrate Cleaning (Sonication) substrate->cleaning semiconductor Spin Coating of Thieno[3,2-b]pyrrole Polymer cleaning->semiconductor annealing Thermal Annealing semiconductor->annealing dielectric Spin Coating of PMMA Dielectric annealing->dielectric gate Thermal Evaporation of Gate Electrode (Al) dielectric->gate device Completed OFET Device gate->device

Caption: Workflow for fabricating a top-gate, bottom-contact OFET.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective general strategy for synthesizing the this compound core?

A common and effective strategy involves a multi-step sequence.[1] This typically begins with the synthesis of a substituted 2-aminothiophene-3-carboxylate precursor via the Gewald reaction.[1][2][3] This is followed by the construction of the fused pyrrole ring through cyclization.[1] Subsequent N-functionalization of the pyrrole ring can then be performed if desired.[1][4]

Q2: I am having trouble with the initial precursor synthesis. Can you provide a reliable method?

The Gewald reaction is a robust one-pot condensation method for synthesizing 2-aminothiophene precursors.[2][3] A general protocol involves the reaction of a ketone, an activated nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine or diethylamine.[1][2] Yields for this reaction are typically in the range of 70-85%.[2]

Q3: My cyclization step to form the thieno[3,2-b]pyrrole ring is giving a low yield. What are some common issues?

Low yields in the cyclization step can be due to several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. The choice of solvent and base can be critical. For related cyclizations, polar aprotic solvents like acetonitrile have been shown to be effective. The choice and amount of base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also significantly impact the yield. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.

Q4: Are there any known issues with functionalizing the thieno[3,2-b]pyrrole core, for instance, through nitration?

Yes, challenges with electrophilic substitution reactions like nitration have been reported. For example, nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can lead to a mixture of products with nitration occurring at both the 2 and 6 positions. This can complicate purification and subsequent synthetic steps.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Gewald Reaction (Precursor Synthesis)
Potential Cause Suggested Solution
Incomplete reactionEnsure the reaction temperature is maintained at 45-65°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Impure reactantsUse freshly distilled ketones and high-purity methyl cyanoacetate and sulfur.
Incorrect base or catalyst amountThe amount of amine catalyst (e.g., morpholine or diethylamine) is crucial. Titrate the optimal amount for your specific substrate.
Inefficient precipitation of the productAfter the reaction is complete, cool the mixture in a refrigerator overnight to ensure maximum precipitation of the product.[1]
Problem 2: Low Yield in the Cyclization to Form the Thieno[3,2-b]pyrrole Ring
Potential Cause Suggested Solution
Suboptimal solventThe choice of solvent is critical. Screen various solvents such as methanol, ethanol, and acetonitrile. For similar cyclizations, acetonitrile has been reported to provide better yields.
Inappropriate baseIf a base is required for the cyclization, screen different organic and inorganic bases (e.g., DBU, sodium methoxide, potassium carbonate). The stoichiometry of the base can also be critical.
Low reaction temperatureSome cyclization reactions require elevated temperatures. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for product formation and decomposition.
Presence of waterEnsure all reactants and solvents are anhydrous, as water can interfere with many cyclization reactions.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of unreacted starting materialsIf the reaction has not gone to completion, consider adjusting the reaction time or temperature. For purification, column chromatography with a suitable solvent system is often effective.
Formation of colored impuritiesSome reactions may produce colored byproducts. Washing the crude product with appropriate solvents or using activated carbon during recrystallization can help remove these impurities.
Co-elution of product and impurities during chromatographyOptimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is an oil and does not crystallizeIf the product is an oil, try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature. If crystallization is not possible, purification by column chromatography followed by removal of the solvent under high vacuum is the best approach.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-4-methylthiophene-3-carboxylate (Precursor)

This protocol is a modified Gewald reaction.

Materials:

  • Acetone (ketone)

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (base)

  • Methanol (solvent)

Procedure:

  • To a mixture of acetone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes with stirring at 35-40 °C.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • The precipitate is filtered off and washed with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure methyl 2-amino-4-methylthiophene-3-carboxylate.

Expected Yield: 70-85%[2]

Protocol 2: Synthesis of this compound (Cyclization)

This protocol describes the cyclization of the aminothiophene precursor with dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • Methyl 2-amino-4-methylthiophene-3-carboxylate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (solvent)

Procedure:

  • Dissolve methyl 2-amino-4-methylthiophene-3-carboxylate (1 equivalent) in methanol.

  • Add dimethyl acetylenedicarboxylate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture and monitor the progress by TLC. The reaction time can vary, but is typically several hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: N-Alkylation of this compound

This protocol describes the functionalization of the pyrrole nitrogen.[1]

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis (Gewald Reaction) cluster_cyclization Cyclization cluster_functionalization N-Functionalization (Optional) Ketone Ketone Precursor Methyl 2-amino-4-methyl- thiophene-3-carboxylate Ketone->Precursor One-pot condensation Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Precursor One-pot condensation Sulfur Sulfur Sulfur->Precursor One-pot condensation Base1 Base (e.g., Morpholine) Base1->Precursor One-pot condensation Target Methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate Precursor->Target Reaction in Methanol DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Target FinalProduct N-Alkyl-methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate Target->FinalProduct Base2 Base (e.g., NaH) Base2->FinalProduct AlkylHalide Alkyl Halide AlkylHalide->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_gewald_troubleshooting cluster_cyclization_troubleshooting cluster_purification_troubleshooting Start Low Yield in Synthesis Step Which Step? Start->Step Gewald Gewald Reaction (Precursor) Step->Gewald Precursor Synthesis Cyclization Cyclization Step Step->Cyclization Ring Formation Purification Purification Issues Step->Purification Final Product Isolation Gewald_Check1 Check Reaction Temperature (45-65 °C) Gewald->Gewald_Check1 Cyclization_Check1 Screen Different Solvents (e.g., Acetonitrile) Cyclization->Cyclization_Check1 Purification_Check1 Optimize Column Chromatography Solvent System Purification->Purification_Check1 Gewald_Check2 Verify Reactant Purity Gewald_Check1->Gewald_Check2 Gewald_Check3 Optimize Base Concentration Gewald_Check2->Gewald_Check3 Gewald_Check4 Ensure Sufficient Precipitation Time Gewald_Check3->Gewald_Check4 Cyclization_Check2 Optimize Base and Stoichiometry Cyclization_Check1->Cyclization_Check2 Cyclization_Check3 Consider Higher Temperature Cyclization_Check2->Cyclization_Check3 Cyclization_Check4 Ensure Anhydrous Conditions Cyclization_Check3->Cyclization_Check4 Purification_Check2 Use Activated Carbon for Color Impurities Purification_Check1->Purification_Check2 Purification_Check3 Attempt Crystallization from Different Solvents Purification_Check2->Purification_Check3

Caption: Troubleshooting decision tree for low yield synthesis.

References

common side reactions in the synthesis of thieno[3,2-b]pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thieno[3,2-b]pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of the thieno[3,2-b]pyrrole core structure, categorized by the synthetic method employed.

Issues in Paal-Knorr Type Syntheses

The Paal-Knorr synthesis and its variations are fundamental for constructing the thiophene precursor to the thieno[3,2-b]pyrrole system.

Q1: My Paal-Knorr thiophene synthesis is yielding a significant amount of a furan byproduct. How can I suppress this side reaction?

A1: The formation of a furan byproduct is a common competitive reaction in the Paal-Knorr thiophene synthesis, as both sulfurization and dehydration can occur from the 1,4-dicarbonyl intermediate.[1][2] To favor the desired thiophene product, consider the following troubleshooting steps:

  • Increase the Stoichiometry of the Sulfurizing Agent: Employing a sufficient excess of the sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), can push the equilibrium towards thiophene formation.[1] These reagents facilitate both sulfurization and dehydration, but maximizing their sulfurization activity is key.[1][2]

  • Optimize Reaction Temperature: Higher temperatures can sometimes preferentially drive the dehydration pathway leading to the furan. Experiment with lowering the reaction temperature to a point where the thiophene synthesis still proceeds at a reasonable rate while minimizing furan formation.

  • Choice of Sulfurizing Agent: Lawesson's reagent is often considered milder and more selective for sulfurization compared to P₄S₁₀, potentially reducing the formation of furan and other byproducts.

Q2: I am observing the formation of a thioacetal byproduct in my Fiesselmann thiophene synthesis. What are the conditions that favor this, and how can I avoid it?

A2: The Fiesselmann synthesis, which utilizes thioglycolic acid derivatives, can indeed lead to the formation of thioacetal side products.[1] This is particularly prevalent when a cyclic β-ketoester is used as a starting material in the absence of an alcohol. To circumvent this issue, the addition of an alcohol (R⁴OH) to the reaction mixture is recommended, which favors the formation of the desired monoadduct that can then cyclize to the thiophene.[3]

Challenges in Gewald Aminothiophene Synthesis

The Gewald reaction is a popular multi-component method for synthesizing 2-aminothiophenes, which are versatile precursors for thieno[3,2-b]pyrroles.

Q3: My Gewald synthesis is producing a significant dimeric byproduct. How can I minimize its formation?

A3: Dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope condensation product) is a known side reaction in the Gewald synthesis.[1] The yield of this dimer is highly dependent on the reaction conditions.[1] To suppress this side reaction, a two-step procedure is often more effective than a one-pot approach. First, perform the Knoevenagel condensation to form the unsaturated nitrile. Once this reaction is complete, add the elemental sulfur and the base to initiate the cyclization to the 2-aminothiophene. This sequential addition can significantly reduce the concentration of the reactive intermediate available for dimerization.[1]

Side Reactions in Pyrrole Ring Formation on a Pre-formed Thiophene Core

Once a suitable thiophene precursor is obtained, the subsequent annulation of the pyrrole ring can present its own set of challenges.

Q4: During the Hemetsberger-Knittel synthesis of a thieno[3,2-b]pyrrole, I am isolating an acidic byproduct instead of the expected cyclized product. What is happening and how can I fix it?

A4: In the Hemetsberger-Knittel synthesis, the thermal decomposition of an ethyl 2-azido-3-(thiophen-2-yl)acrylate is intended to yield the thieno[3,2-b]pyrrole. However, under certain conditions, a side reaction can occur where the Knoevenagel condensation between the thiophene-2-carbaldehyde and ethyl azidoacetate leads to the formation of 2-azido-3-(thiophen-2-yl)acrylic acid as a stable byproduct, which does not readily undergo the desired cyclization and subsequent dehydration.[4] To promote the formation of the desired ester and its subsequent cyclization, ensure anhydrous conditions and consider using a stronger base or optimizing the reaction time and temperature for the initial condensation step.

Q5: My Cadogan cyclization of a nitro-bithiophene derivative is not yielding the expected dithieno[3,2-b:2',3'-d]pyrrole. Instead, I am observing products resulting from thiophene ring-opening. Why is this occurring?

A5: The Cadogan reaction, which involves the reductive cyclization of a nitroarene, can be a powerful tool for forming the pyrrole ring. However, the substrate's electronic properties are crucial. In the case of 2-nitro-3,3'-bi(1-benzothiophene) lacking electron-withdrawing ester groups, the Cadogan reaction has been reported to fail to produce the desired fused pyrrole. Instead, a mixture of thiophene-ring-opening products, such as dibenzothiophenothiopyrans, are formed.[5] This suggests that the electron-deficient nature of the nitro-bithiophene system, when not sufficiently modulated by other substituents, can lead to alternative reaction pathways under the reductive conditions of the Cadogan reaction. To favor the desired cyclization, it may be necessary to introduce electron-withdrawing groups onto the thiophene rings to stabilize the intermediates in the desired reaction pathway.

Q6: In my Ullmann-type C-N coupling to form an N-acyl dithienopyrrole, I am observing the formation of the de-acylated N-H dithienopyrrole as a byproduct. What is the cause of this?

A6: The formation of the N-H dithieno[3,2-b:2',3'-d]pyrrole (DTP) as a byproduct during the Ullmann-type coupling of an N-acylamide with a dibromo-bithiophene is likely due to the in situ hydrolysis of the desired N-acyl DTP product.[6] This hydrolysis can be promoted by water formed during the reaction.[6] To minimize this side reaction, ensure strictly anhydrous reaction conditions. This can be achieved by using freshly dried solvents and reagents and performing the reaction under an inert atmosphere.

Q7: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl-thieno[3,2-b]pyrrole, but a significant portion of my starting brominated thienopyrrole is being converted to the de-brominated (hydrodehalogenated) product. How can I prevent this?

A7: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction can compete with the desired C-N bond formation. To minimize hydrodehalogenation:

  • Ligand Choice: The choice of phosphine ligand is critical. Bidentate ligands like BINAP and DPPF have been shown to be more effective than first-generation monodentate ligands (e.g., P(o-Tolyl)₃) in promoting the desired amination and suppressing hydrodehalogenation, especially for primary amines.[1]

  • Base Selection: The nature and strength of the base can influence the extent of side reactions. Experiment with different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrate.

  • Reaction Temperature and Time: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can sometimes favor side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Q8: I am trying to nitrate a pre-formed ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and I am getting a mixture of isomers. How can I achieve better regioselectivity?

A8: Nitration of the thieno[3,2-b]pyrrole core can indeed lead to a mixture of products, with substitution occurring at both the thiophene (position 2) and pyrrole (position 6) rings.[7] Achieving high regioselectivity in electrophilic substitution reactions on this fused heterocyclic system can be challenging due to the activating nature of both rings. To improve the selectivity:

  • Directing Groups: The presence and nature of existing substituents on the ring system can influence the position of further electrophilic attack.

  • Reaction Conditions: Carefully controlling the reaction conditions, such as the nitrating agent, temperature, and solvent, can sometimes favor one isomer over the other. A systematic optimization of these parameters is recommended.

  • Alternative Strategies: If direct nitration proves unselective, consider a strategy where the nitro group is introduced onto a precursor (e.g., a substituted thiophene) before the pyrrole ring is formed. This can provide better regiocontrol.

Quantitative Data Summary

Quantitative data on side product formation is often dependent on the specific substrates and reaction conditions. The following table provides a general overview based on available literature.

Synthetic MethodDesired ProductCommon Side Product(s)Typical Yield of Desired ProductFactors Influencing Side Product Formation
Paal-Knorr Thiophene Synthesis Substituted ThiopheneFuran derivativeVariableInsufficient sulfurizing agent, high temperature.[1]
Fiesselmann Thiophene Synthesis 3-Hydroxy-2-thiophenecarboxylateThioacetalVariableAbsence of an alcohol in the reaction with cyclic β-ketoesters.[3]
Gewald Aminothiophene Synthesis 2-AminothiopheneDimer of α,β-unsaturated nitrile35-80%One-pot procedure, reaction conditions.[1][8]
Hemetsberger-Knittel Synthesis Thieno[3,2-b]pyrrole2-Azido-3-(thiophen-2-yl)acrylic acid85-97% (for related systems)[9]Reaction conditions for the initial Knoevenagel condensation.[4]
Cadogan Cyclization Dithieno[3,2-b:2',3'-d]pyrroleThiophene ring-opening productsFails for certain substrates[5]Electronic properties of the nitro-bithiophene substrate.[5]
Ullmann C-N Coupling N-acyl dithienopyrroleN-H dithienopyrrole~35% (for a specific N-acyl product)[6]Presence of water leading to in-situ hydrolysis.[6]
Buchwald-Hartwig Amination N-aryl-thieno[3,2-b]pyrroleHydrodehalogenated thienopyrroleGood to excellentLigand choice, base, temperature, and reaction time.[1]
Nitration of Thieno[3,2-b]pyrrole Regioselective nitro-thienopyrroleMixture of 2- and 6-nitro isomersMixtureActivating nature of both rings.[7]

Experimental Protocols

The following are generalized protocols for key synthetic transformations. Researchers should consult the primary literature for specific substrate and scale-dependent details.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate[3]
  • In a round-bottomed flask, combine ethyl cyanoacetate (0.1 mol) and acetophenone (0.1 mol) in 150 ml of absolute ethanol.

  • To this mixture, add elemental sulfur powder (0.1 mol) and diethylamine (20 ml).

  • Heat the reaction mixture to 55-65 °C and stir for 2 hours.

  • After the reaction is complete, cool the mixture in a refrigerator overnight.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Protocol 2: Hemetsberger-Knittel Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate[9]
  • Knoevenagel Condensation: To a solution of thiophene-2-carbaldehyde (1 equivalent) and ethyl azidoacetate (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., sodium ethoxide). Stir the reaction at room temperature until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-azido-3-(thiophen-2-yl)acrylate.

  • Thermal Cyclization: Dissolve the crude acrylate in a high-boiling solvent such as xylene or toluene. Heat the solution to reflux. The cyclization proceeds with the extrusion of dinitrogen gas. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.

Protocol 3: Buchwald-Hartwig Amination for N-Aryl-thieno[3,2-b]pyrroles (General Procedure)[10]
  • To a Schlenk flask, add Pd(OAc)₂ (e.g., 5 mol %) and a suitable phosphine ligand (e.g., BINAP, 10 mol %).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add dry toluene and degas the mixture for 10 minutes.

  • Heat the mixture to 80 °C for 15 minutes, then cool to room temperature.

  • Add the brominated thieno[3,2-b]pyrrole derivative (1 equivalent), the aryl amine (1.5 equivalents), and a base (e.g., Cs₂CO₃, 1.1 equivalents).

  • Add more dry toluene and degas the mixture for another 10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows and Signaling Pathways

Diagram 1: General Synthetic Workflow for Thieno[3,2-b]pyrroles

G cluster_0 Thiophene Precursor Synthesis cluster_1 Pyrrole Ring Formation cluster_2 Alternative Pyrrole Formation Starting_Materials Ketone/Aldehyde + α-Cyanoester + Sulfur Gewald_Reaction Gewald Reaction Starting_Materials->Gewald_Reaction Aminothiophene 2-Aminothiophene Precursor Gewald_Reaction->Aminothiophene Azidoacrylate_Formation Reaction with Ethyl Azidoacetate Aminothiophene->Azidoacrylate_Formation Hemetsberger_Knittel Hemetsberger-Knittel Cyclization Azidoacrylate_Formation->Hemetsberger_Knittel Thienopyrrole Thieno[3,2-b]pyrrole Core Hemetsberger_Knittel->Thienopyrrole Dibromo_Bithiophene Dibromo-bithiophene Coupling_Reaction Buchwald-Hartwig or Ullmann Coupling Dibromo_Bithiophene->Coupling_Reaction N_Substituted_Thienopyrrole N-Substituted Thieno[3,2-b]pyrrole Coupling_Reaction->N_Substituted_Thienopyrrole

Caption: A generalized workflow illustrating two common strategies for the synthesis of thieno[3,2-b]pyrroles.

Diagram 2: Troubleshooting Buchwald-Hartwig Amination Side Reaction

G Start Aryl Halide + Amine + Pd Catalyst + Base Desired_Pathway Reductive Elimination Start->Desired_Pathway Desired Side_Pathway β-Hydride Elimination Start->Side_Pathway Side Reaction Desired_Product N-Aryl Product (Thieno[3,2-b]pyrrole) Desired_Pathway->Desired_Product Side_Product Hydrodehalogenated Arene + Imine Side_Pathway->Side_Product Troubleshooting Troubleshooting: - Optimize Ligand (e.g., bidentate) - Screen Bases - Control Temperature/Time Side_Pathway->Troubleshooting

Caption: A logic diagram illustrating the desired pathway versus a common side reaction in Buchwald-Hartwig amination and key troubleshooting points.

Diagram 3: Cadogan Cyclization: Desired vs. Side Reaction Pathway

G Nitro_Bithiophene Nitro-bithiophene (with EWG) Reductive_Cyclization Cadogan Reaction (P(OR)₃) Nitro_Bithiophene->Reductive_Cyclization Desired Pathway Nitro_Bithiophene_No_EWG Nitro-bithiophene (without EWG) Nitro_Bithiophene_No_EWG->Reductive_Cyclization Undesired Pathway Desired_Product Dithieno[3,2-b:2',3'-d]pyrrole Reductive_Cyclization->Desired_Product Side_Product Thiophene Ring-Opening Products Reductive_Cyclization->Side_Product

Caption: A diagram illustrating how substrate electronics can dictate the outcome of the Cadogan cyclization in the synthesis of dithienopyrroles.

References

troubleshooting Gewald reaction for 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-aminothiophenes.

Troubleshooting Guides

This section addresses specific issues that may arise during the Gewald reaction, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My Gewald reaction is resulting in a very low yield or no desired 2-aminothiophene product. What are the first steps to troubleshoot this?

  • Answer: The initial and most critical step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps to form the thiophene ring cannot proceed.

    Initial Checks:

    • Starting Material Quality: Ensure that your carbonyl compound is free of impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.

    • Base Selection: The choice and amount of base are critical for the initial condensation. Secondary amines like morpholine or piperidine are often effective.[2] In some cases, triethylamine is also used. The base catalyzes the Knoevenagel condensation.[1]

    • Confirmation of Condensation: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm if this initial step is successful before adding sulfur.[1]

  • Question: I've confirmed the initial Knoevenagel condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?

  • Answer: If the initial condensation is proceeding, issues with the subsequent sulfur addition and cyclization are likely the cause of low yield. These steps are highly dependent on reaction conditions.

    Potential Causes and Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Temperature The reaction temperature affects the rate of sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating.[1] A temperature that is too low can lead to a sluggish reaction, and a temperature that is too high can promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]
Incorrect Solvent The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[1][2] The solubility of elemental sulfur in the chosen solvent is also a key factor.[1]
Side Reactions Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[1][3] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1][3]
Inefficient Sulfur Addition Ensure elemental sulfur is of good quality and is adequately dispersed in the reaction mixture. In some cases, using a phase transfer catalyst or a different sulfur source might be beneficial.
Incorrect Stoichiometry Verify the purity and accurate measurement of all starting materials. An excess of sulfur (typically 1.1-1.2 equivalents) is often used.

Issue 2: Difficulty with Product Purification

  • Question: I am having trouble isolating the pure 2-aminothiophene from the crude reaction mixture. What are common impurities and how can I remove them?

  • Answer: Purification of 2-aminothiophenes can be challenging due to the presence of unreacted starting materials, intermediates, and side products.

    Common Impurities and Mitigation Strategies:

ImpurityIdentification and Mitigation
Unreacted Starting Materials Unreacted carbonyl and active methylene compounds may be present if the reaction has not gone to completion. Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[2]
Knoevenagel Intermediate The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[2]
Dimerization or Polymerization Products Under certain conditions, starting materials or intermediates can self-condense or polymerize. Troubleshooting: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[2][3]
Elemental Sulfur Excess sulfur can contaminate the final product. Purification: Most of the excess sulfur can be removed by filtration of the crude product. Washing the solid with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with appropriate safety precautions) can be effective. Recrystallization is also a highly effective method for removing residual sulfur.

Frequently Asked Questions (FAQs)

  • Question: What is the role of the base in the Gewald reaction?

  • Answer: The base plays a crucial catalytic role in the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines like triethylamine.[2] In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.

  • Question: How does the choice of solvent affect the reaction?

  • Answer: The choice of solvent can significantly impact the reaction outcome. Polar solvents generally favor the reaction.[1] A study using a piperidinium borate catalyst found that a 9:1 mixture of ethanol and water provided the best results in their system. The solubility of elemental sulfur in the chosen solvent is also a critical consideration.[1]

  • Question: Can the Gewald reaction be performed under microwave irradiation?

  • Answer: Yes, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the Gewald reaction, especially for challenging substrates.[2][4] Many published procedures for microwave-accelerated Gewald synthesis report significantly shorter reaction times, often in the range of minutes compared to hours for conventional heating.[3]

  • Question: Are there greener alternatives for the Gewald reaction?

  • Answer: Yes, several modifications have been developed to make the Gewald reaction more environmentally friendly. These include the use of water as a solvent, solvent-free conditions using mechanochemistry (ball milling), and the use of reusable catalysts.[5][6][7]

Data Presentation

Table 1: Effect of Different Solvents on the Yield of a Model Gewald Reaction

SolventTime (min)Yield (%)Reference
Ethanol2594[1]
Methanol2592[1]
Water6062[1]
Acetonitrile4574[1]
Toluene6052[1]
Ethanol/Water (1:1)4588[1]
DMSO2068[1]
DMF2064[1]
Ethanol/Water (9:1)2596[1]

Table 2: Effect of Catalyst Loading on a Model Gewald Reaction using Piperidinium Borate

EntryCatalyst Loading (mol%)Time (min)Yield (%)Reference
1024 h0[8]
2102592[8]
3152094[8]
4202096[8]

Experimental Protocols

General Protocol for the One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, methanol, or DMF) to achieve a suitable concentration. Add the base (e.g., morpholine, 1-1.5 equivalents) to the mixture.[1]

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like ethanol to remove soluble impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualizations

Gewald_Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Cyclization Sulfur Addition & Cyclization Ketone Ketone/ Aldehyde Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 + Base - H2O Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur + Base Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Product 2-Aminothiophene Intermediate2->Product Intramolecular Cyclization & Tautomerization

Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.

Troubleshooting_Workflow Start Low/No Product Yield Check_Condensation Is Knoevenagel Condensation Occurring? Start->Check_Condensation Check_Starting_Materials Check Starting Material Purity and Base Check_Condensation->Check_Starting_Materials No Check_Cyclization Investigate Sulfur Addition & Cyclization Check_Condensation->Check_Cyclization Yes Optimize_Condensation Optimize Condensation: - Base Selection - Temperature Check_Starting_Materials->Optimize_Condensation Success Improved Yield Optimize_Condensation->Success Optimize_Cyclization Optimize Cyclization: - Temperature - Solvent - Stoichiometry Check_Cyclization->Optimize_Cyclization Optimize_Cyclization->Success

Caption: A troubleshooting workflow for low yield in the Gewald reaction.

References

Technical Support Center: Optimizing Palladium-Catalyzed Heteroannulation Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed heteroannulation reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed heteroannulation reaction is not working or giving low yields. What are the common causes?

A1: Low yields or reaction failure in palladium-catalyzed heteroannulation can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to oxidation to inactive Pd(II). Additionally, aggregation of palladium nanoparticles can reduce catalytic activity.[1][2][3] Catalyst poisoning by impurities in substrates, reagents, or solvents is another common issue.[4]

  • Improper Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[5] A mismatch between the ligand's steric and electronic properties and the specific substrates can lead to poor outcomes.[6] For instance, sterically demanding ligands might be necessary to promote reductive elimination.[5]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base are critical parameters.[7][8] An inappropriate solvent can hinder catalyst solubility or reactivity.[9][10] The choice of base is also crucial for the efficiency of the catalytic cycle.

  • Substrate-Related Issues: The purity of the substrates is paramount. Functional groups on the starting materials may interfere with the catalyst. For example, unprotected phenols or anilines can sometimes lead to lower yields compared to their protected counterparts.[11]

  • Presence of Water or Oxygen: Many palladium catalysts and ligands are sensitive to air and moisture. Reactions often require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent catalyst degradation.

Q2: How do I choose the right palladium catalyst and ligand for my heteroannulation reaction?

A2: The selection of the catalyst and ligand is highly dependent on the specific transformation.

  • Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) pre-catalysts, respectively.[11][12] The choice often depends on the specific reaction mechanism and the ease of reduction to the active Pd(0) species in situ.

  • Ligands:

    • Phosphine Ligands: These are widely used. Sterically bulky, electron-rich phosphines like P(t-Bu)₃ and DavePhos can increase the nucleophilicity of the Pd(0) center, facilitating oxidative addition.[5] Bidentate phosphine ligands such as dppf are also commonly employed.[12]

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that can enhance catalyst stability and activity.

    • "Ligandless" Conditions: In some cases, a phosphine ligand is not necessary, particularly in phosphine-free protocols.[11]

    • Specialized Ligands: For enantioselective reactions, chiral ligands like phosphoramidites (e.g., BINOL-based) are essential to induce asymmetry.[11] Recent developments have also shown that sterically undemanding urea-based ligands can be highly effective, particularly for challenging substrates.[6][13]

A preliminary screen of different palladium sources and ligands is often the most effective approach to identify the optimal combination for a new reaction.

Q3: What is the role of the solvent and how do I select an appropriate one?

A3: The solvent influences catalyst solubility, stability, and reactivity.[9][10]

  • Polar Aprotic Solvents: DMF, DMA, and acetonitrile are frequently used and can be effective for many heteroannulation reactions.[7]

  • Apolar Solvents: Toluene and dioxane are also common choices, particularly in reactions where water must be strictly excluded.[7]

  • Solvent Effects on Selectivity: In some cases, the polarity of the solvent can influence the selectivity of the reaction. For instance, in Suzuki couplings with bifunctional substrates, nonpolar solvents can favor reaction at a C-Cl bond, while polar solvents can favor a C-OTf bond.[14]

The choice of solvent should be based on literature precedents for similar reactions and empirical optimization for the specific substrates being used.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during palladium-catalyzed heteroannulation reactions.

.dot

Troubleshooting_Heteroannulation start Low or No Product Formation check_catalyst 1. Catalyst Integrity - Is the catalyst fresh? - Was it handled under inert atmosphere? start->check_catalyst catalyst_ok Catalyst is OK check_catalyst->catalyst_ok Yes catalyst_bad Replace Catalyst Use fresh, properly stored catalyst check_catalyst->catalyst_bad No check_conditions 2. Reaction Conditions - Inert atmosphere maintained? - Anhydrous solvents used? catalyst_ok->check_conditions catalyst_bad->check_catalyst conditions_ok Conditions are OK check_conditions->conditions_ok Yes conditions_bad Improve Technique - Degas solvent - Use glovebox/Schlenk line check_conditions->conditions_bad No check_reagents 3. Reagent Purity - Substrates and base pure? - Any potential inhibitors? conditions_ok->check_reagents conditions_bad->check_conditions reagents_ok Reagents are OK check_reagents->reagents_ok Yes reagents_bad Purify Reagents - Recrystallize/distill substrates - Use high-purity base check_reagents->reagents_bad No optimize_params 4. Optimize Parameters - Screen solvents, ligands, bases - Vary temperature and concentration reagents_ok->optimize_params reagents_bad->check_reagents success Successful Reaction optimize_params->success

Caption: Troubleshooting workflow for palladium-catalyzed heteroannulation.

Data on Reaction Parameter Optimization

The following tables summarize quantitative data from various literature reports on the optimization of palladium-catalyzed heteroannulation reactions.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (5)P(o-Tol)₃ (10)K₂CO₃DMF100Moderate to Excellent[11]
2PdCl₂ (5)dppp (10)Cs₂CO₃Toluene110Good[11]
3Pd₂(dba)₃ (2.5)Mandyphos (5)CsFCH₂Cl₂3High (enantioselective)[12]
4Pd(PPh₃)₄ (10)PCy₃ (20)-Toluene10089[7]
5Pd(OAc)₂ (10)Xantphos (20)K₂CO₃TolueneRT66[15]

Table 2: Influence of Solvent and Temperature on Reaction Outcome

EntryCatalyst SystemSolventTemp (°C)OutcomeReference
1Pd(PPh₃)₄Toluene100High Yield[7]
2Pd(PPh₃)₄THF100Low Yield[7]
3Pd(PPh₃)₄Acetonitrile100Low Yield[7]
4Pd(PPh₃)₄Toluene120Decreased Yield[7]
5Pd(PPh₃)₄Toluene80Decreased Yield[7]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Heteroannulation Reaction:

This protocol is a generalized representation and may require significant optimization for specific substrates.

.dot

Experimental_Workflow prep 1. Preparation - Dry glassware under vacuum - Purge with inert gas (Ar/N2) reagents 2. Reagent Addition - Add palladium pre-catalyst and ligand - Add base and aryl halide prep->reagents solvent 3. Solvent and Substrate - Add anhydrous, degassed solvent - Add alkene/alkyne substrate via syringe reagents->solvent reaction 4. Reaction - Heat to desired temperature - Monitor by TLC or GC/LC-MS solvent->reaction workup 5. Workup - Cool to room temperature - Quench reaction (e.g., with water) - Extract with organic solvent reaction->workup purification 6. Purification - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Purify by column chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for heteroannulation.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., a phosphine ligand, 4-10 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the ambiphilic organohalide (1 equivalent).

  • Solvent and Second Substrate: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe. Then, add the second coupling partner (e.g., the alkene or alkyne, 1.1-1.5 equivalents) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired heteroannulated product.

References

preventing over-alkylation in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, specifically over-alkylation, during the synthesis of substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of pyrrole synthesis, and why does it occur?

A1: Over-alkylation in pyrrole synthesis refers to two primary issues:

  • Lack of Chemoselectivity: The deprotonated pyrrole anion is an ambident nucleophile, meaning it can react with alkylating agents at either the nitrogen (N-alkylation) or carbon atoms (C-alkylation), often leading to a mixture of products.[1][2]

  • Poly-C-alkylation: Pyrrole is an electron-rich aromatic ring.[3] When a C-alkylation occurs, the addition of an electron-donating alkyl group further activates the ring, making the mono-alkylated product more reactive than the starting material. This increased reactivity promotes subsequent alkylation reactions, resulting in di-, tri-, or even poly-substituted pyrroles and polymeric material.[3][4]

Q2: How can I selectively control whether alkylation occurs on the nitrogen (N) or carbon (C) atom?

A2: The selectivity between N- and C-alkylation is primarily dictated by the counter-ion of the pyrrolide anion and the solvent system used.[1]

  • To favor N-alkylation: Use conditions that promote a more ionic nitrogen-metal bond. This is achieved with alkali metal bases (e.g., NaH, KOH) in polar, solvating solvents like DMF.[1][5] Phase transfer catalysis is also a highly effective method for selective N-alkylation.[2]

  • To favor C-alkylation: Use conditions that create a more covalent nitrogen-metal bond. Preparing the pyrrolyl Grignard reagent with an alkylmagnesium halide (e.g., ethylmagnesium bromide) causes the Mg²⁺ ion to coordinate strongly with the nitrogen atom, directing the alkylating agent to attack the carbon positions (mainly C2).[1][2]

Q3: My goal is to synthesize a mono-C-alkylated pyrrole, but my reaction yields a complex mixture of poly-alkylated products. How can I prevent this?

A3: Direct mono-C-alkylation of an unprotected pyrrole is exceptionally difficult to control and typically results in polymerization and a mixture of poly-alkylated products.[3] The most effective and widely accepted strategy involves a three-step process:

  • Protect the Nitrogen: Introduce a strong electron-withdrawing group (EWG) onto the pyrrole nitrogen. Sulfonyl groups, such as benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts), are ideal for this purpose.[6]

  • Perform C-Alkylation: The N-sulfonyl group deactivates the pyrrole ring, reducing its nucleophilicity and preventing runaway polyalkylation. This allows for a more controlled and selective C-alkylation reaction.[6][7]

  • Deprotect the Nitrogen: After successful C-alkylation, the protecting group is removed to yield the desired mono-C-alkylated pyrrole.

Q4: In named reactions like the Paal-Knorr or Knorr synthesis, what are the primary side reactions to consider?

A4: These methods construct the pyrrole ring from acyclic precursors, so over-alkylation of a pre-formed ring is not the issue. Instead, side reactions involving the starting materials are the main concern.

  • Paal-Knorr Synthesis: The most common side reaction is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material to form a furan byproduct. This is especially prevalent under strongly acidic conditions (pH < 3).[8][9][10]

  • Knorr Pyrrole Synthesis: The α-aminoketone intermediate is highly unstable and prone to self-condensation. To avoid this, it is crucial to prepare this intermediate in situ during the reaction.[11]

Troubleshooting Guide for Over-Alkylation

Issue ObservedProbable CauseRecommended Solution
Mixture of N- and C-alkylated products Non-optimal reaction conditions (e.g., cation choice, solvent polarity) are failing to direct the reaction down a single pathway.To favor N-alkylation: Use NaH or KH in DMF, or employ phase transfer catalysis conditions.[1][2][5] To favor C-alkylation: Use a Grignard reagent (e.g., EtMgBr) to form the pyrrolylmagnesium halide in a non-polar solvent like ether.[2]
Multiple alkyl groups on the pyrrole ring (Poly-C-alkylation) The mono-C-alkylated product is more reactive than the starting pyrrole, leading to further alkylation.[3]Primary Method: Protect the pyrrole nitrogen with an electron-withdrawing group (e.g., benzenesulfonyl chloride) before alkylation to deactivate the ring.[6][7] Alternative Method: Use a large excess of the pyrrole starting material to statistically favor mono-alkylation. Note that this approach is less efficient and can be wasteful.[4]
Furan byproduct in Paal-Knorr Synthesis The reaction medium is too acidic, promoting the cyclization of the 1,4-dicarbonyl compound to a furan.[9]Maintain neutral or weakly acidic conditions. A catalytic amount of a weak acid like glacial acetic acid is often sufficient. Avoid strong mineral acids.[9][12]

Data Summary: Controlling N- vs. C-Alkylation

The regioselectivity of alkylating the pyrrolide anion is highly dependent on the reaction conditions, as summarized below.

Counter-ion (from Base)Typical Solvent(s)Predominant Alkylation SiteRationale
K⁺, Na⁺DMF, AcetoneNitrogen (N)The ionic bond between the alkali metal and nitrogen, enhanced by polar solvents, leaves the nitrogen as the primary nucleophilic site.[1][5]
Li⁺Ether, THFNitrogen (N) and Carbon (C) mixtureThe lithium-nitrogen bond has more covalent character than Na⁺ or K⁺, leading to a mixture of products.[2]
MgX⁺Ether, THFCarbon (C)The highly covalent bond between magnesium and nitrogen effectively blocks the N-position, directing alkylation to the C2 and C5 positions.[1][2]

Experimental Protocols

Protocol 1: Selective N-Alkylation of Pyrrole via Phase Transfer Catalysis

This method is highly effective for synthesizing N-alkylpyrroles from primary alkyl halides.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrole (1.0 eq), the desired primary alkyl bromide (1.1 eq), and tetrabutylammonium bromide (0.1 eq) in methylene chloride.

  • Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) (5-10 eq) to the flask.

  • Heating: Gently heat the mixture to reflux (approx. 40°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with methylene chloride (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Protection of Pyrrole Nitrogen with Benzenesulfonyl Chloride

This protocol installs an electron-withdrawing group to deactivate the ring, enabling controlled C-alkylation.

  • Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve pyrrole (1.0 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Protection: Cool the resulting solution of sodium pyrrolide back to 0°C. Add benzenesulfonyl chloride (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and remove the solvent under reduced pressure. The resulting N-benzenesulfonyl pyrrole can often be used without further purification or can be purified by column chromatography.

Visualizations

Reaction Pathway: Over-alkylation of Pyrrole

The following diagram illustrates the competing reaction pathways during the alkylation of pyrrole, leading to desired and undesired products.

G cluster_start cluster_products Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide - H⁺ Base Base (e.g., NaH, EtMgBr) N_Alk N-Alkylated Pyrrole (Desired Product) Pyrrolide->N_Alk Ionic Conditions (Na⁺, K⁺) C_Alk C-Alkylated Pyrrole (Desired Product) Pyrrolide->C_Alk Covalent Conditions (MgX⁺) AlkylHalide1 Alkyl Halide (R-X) AlkylHalide2 Alkyl Halide (R-X) AlkylHalide3 Alkyl Halide (R-X) Poly_Alk Poly-C-Alkylated Pyrrole (Over-alkylation Product) C_Alk->Poly_Alk Ring is now more activated

Caption: Competing pathways in pyrrole alkylation.

Troubleshooting Workflow for Over-alkylation

This flowchart provides a logical guide for diagnosing and solving over-alkylation issues in your experiments.

G start Issue Detected: Over-alkylation in Product Mixture q1 What is the nature of the product mixture? start->q1 path1 Mixture of N- and C-Alkylated Products q1->path1 Selectivity Issue path2 Poly-C-Alkylation (Di-, Tri-substituted, etc.) q1->path2 Reactivity Issue q2 Which product is desired? path1->q2 sol2 Strategy: Protect Nitrogen with an Electron- Withdrawing Group (e.g., -SO₂Ph) prior to C-alkylation. path2->sol2 sol1a Goal: N-Alkylation Strategy: Use NaH or KH in DMF. Employ Phase Transfer Catalysis. q2->sol1a N-Alkylated sol1b Goal: C-Alkylation Strategy: Use Grignard Reagent (e.g., EtMgBr) to form Pyrrolylmagnesium Halide. q2->sol1b C-Alkylated

Caption: Decision tree for troubleshooting over-alkylation.

References

Technical Support Center: Purification of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed purification techniques for this compound are column chromatography on silica gel and recrystallization.[1][2][3] Sublimation has also been noted as a successful method for purifying related thieno[3,2-b]thiophene derivatives and may be applicable.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Common impurities can include unreacted starting materials from the synthesis, side-products from competing reactions, and degradation products. For instance, in syntheses involving the alkylation of the pyrrole nitrogen, both the N-alkylated product and the starting N-unsubstituted compound may be present.[4] Given the potential instability of similar heterocyclic compounds on silica gel, degradation products may also be a concern.[5]

Q3: Is this compound stable during purification?

A3: Thienopyrrole derivatives, like many heterocyclic compounds, can be susceptible to degradation, particularly on acidic stationary phases like silica gel.[5] It is advisable to assess the stability of your compound on a TLC plate prior to committing to large-scale column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography

Issue 1: Poor Separation of the Product from Impurities

  • Symptom: Your product co-elutes with impurities, as observed by TLC or other analytical techniques.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation.

      • Solution: Systematically screen different solvent systems using TLC. A common starting point is a gradient of ethyl acetate in hexanes.[2] If separation is still poor, consider adding a small percentage of a more polar solvent like methanol or a less polar solvent like dichloromethane to fine-tune the polarity.

    • Column Overloading: Too much crude material has been loaded onto the column.

      • Solution: As a general guideline, the ratio of silica gel to crude product should be at least 30:1 to 50:1 by mass for effective separation.

    • Compound Degradation on Silica: The acidic nature of silica gel may be causing your product to degrade, leading to streaking and the appearance of new impurity spots on TLC.[5]

      • Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing the column. Alternatively, consider using a different stationary phase like neutral alumina.[5]

Issue 2: The Compound Does Not Elute from the Column

  • Symptom: The desired product remains at the top of the column even with highly polar solvent systems.

  • Possible Causes & Solutions:

    • High Polarity of the Compound: Your compound may be too polar for the chosen eluent system.

      • Solution: Try flushing the column with a significantly more polar solvent, such as a mixture of dichloromethane and methanol, or even 100% ethyl acetate.[5]

    • Strong Interaction with Silica: The compound may be strongly adsorbing to the silica gel.

      • Solution: Consider using a more polar stationary phase like reversed-phase silica (C18) or employing an alternative purification technique like recrystallization.

Recrystallization

Issue 1: The Compound "Oils Out" Instead of Crystallizing

  • Symptom: Upon cooling the recrystallization solution, an oil forms instead of solid crystals.

  • Possible Causes & Solutions:

    • Solvent Choice: The chosen solvent may be too good a solvent for your compound, or the polarity difference between the hot and cold solvent is not optimal.

      • Solution: Experiment with different solvent systems. Try a co-solvent system where the compound is highly soluble in one solvent and poorly soluble in the other. Add the "poor" solvent dropwise to the hot, saturated solution of the compound in the "good" solvent until turbidity is observed, then allow it to cool slowly.

    • Presence of Impurities: Impurities can sometimes inhibit crystallization.

      • Solution: Attempt a preliminary purification by passing the crude material through a short plug of silica gel to remove baseline impurities before recrystallization.

Issue 2: Low Recovery of the Purified Product

  • Symptom: A significant amount of the product is lost during the recrystallization process.

  • Possible Causes & Solutions:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Data Presentation

Table 1: Comparison of Purification Methods for Thienopyrrole Derivatives

Purification MethodPurity AchievedTypical YieldAdvantagesDisadvantages
Column Chromatography (Silica Gel) >95% (typical)Variable, depends on separationHigh resolution for complex mixturesPotential for compound degradation, time-consuming
Recrystallization High (>98%)Can be high if optimizedScalable, cost-effectiveNot suitable for all compounds, potential for low recovery
Sublimation Very High (>99%)Good for thermally stable compoundsHigh purity productRequires specialized equipment, not suitable for thermally labile compounds

Note: The data presented are typical values for thienopyrrole and related heterocyclic compounds and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica bed.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.[5]

  • Elution:

    • Begin elution with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds based on their polarity.[2]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[5]

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the compound.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound column Column Chromatography synthesis->column recrystallization Recrystallization synthesis->recrystallization sublimation Sublimation synthesis->sublimation analysis Purity Assessment (TLC, NMR, HPLC) column->analysis recrystallization->analysis sublimation->analysis troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Challenge poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery change_eluent change_eluent poor_separation->change_eluent Optimize Solvent reduce_load reduce_load poor_separation->reduce_load Decrease Loading change_stationary_phase change_stationary_phase poor_separation->change_stationary_phase Use Alumina/Deactivated Silica increase_polarity increase_polarity no_elution->increase_polarity Increase Eluent Polarity change_solvent change_solvent oiling_out->change_solvent Screen Solvents optimize_solvent_volume optimize_solvent_volume low_recovery->optimize_solvent_volume Minimize Solvent

References

Technical Support Center: Column Chromatography of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the column chromatography purification of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Issue 1: My basic heterocyclic compound (e.g., pyridine, amine-containing) is showing severe peak tailing.

This is a frequent issue caused by the interaction of basic functional groups with the acidic silanol groups on the surface of standard silica gel.[1][2] This secondary interaction leads to a non-ideal elution process, resulting in tailed peaks.

  • Q: How can I prevent peak tailing for my basic compound?

    • A: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[3] Triethylamine (NEt₃ or TEA) is a standard choice. Adding around 0.1-2% triethylamine to the eluent can significantly improve peak shape.[4][5] For very polar amines, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane, can also be effective.[4][6]

  • Q: Are there alternative stationary phases I can use?

    • A: Yes. If adding a modifier is not desirable, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying amines.[7][8] Deactivated silica gel, such as C2 deactivated silica, is also designed for acid-sensitive or polar nitrogen-containing compounds that tend to streak on normal silica.[8] Amino-functionalized silica is another option for separating nitrogen-containing heterocycles.[7]

Issue 2: My compounds are co-eluting or have very poor separation.

Poor separation, or low resolution, occurs when the chromatographic system cannot effectively distinguish between the components of your mixture.[7]

  • Q: My TLC shows good separation, but the column does not. Why?

    • A: This can happen for several reasons. Overloading the column with too much sample is a common cause.[9] Another possibility is that the sample was not loaded onto the column in a concentrated, narrow band. If the solvent used to dissolve the sample is much stronger than the mobile phase, it can cause band broadening and lead to poor separation.[9] Finally, differences between TLC silica and column chromatography silica can sometimes lead to different results.[5]

  • Q: How can I improve the separation between two closely eluting spots?

    • A: To improve separation (increase resolution), you need to alter the selectivity of your system.[7]

      • Optimize the Mobile Phase: Try changing the solvent system. Using a combination of solvents from different solvent groups (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the interactions and improve separation.[10]

      • Use a Gradient: Instead of an isocratic (constant) solvent system, a gradient elution, where the polarity of the mobile phase is gradually increased, can help separate complex mixtures with a wide range of polarities.[10][11][12]

      • Change the Stationary Phase: If optimizing the mobile phase doesn't work, changing the stationary phase chemistry is the next step.[13] For example, switching from silica to an amino or diol phase can provide different selectivity.[7]

Issue 3: My compound seems to be decomposing on the column.

The acidic nature of silica gel can cause decomposition of acid-sensitive compounds.[6][12]

  • Q: How can I check if my compound is stable on silica?

    • A: A simple 2D TLC experiment can help determine stability. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[6]

  • Q: What can I do to purify an acid-sensitive compound?

    • A:

      • Neutralize the Silica: You can use triethylamine-deactivated silica gel.[8] This involves pre-treating the silica to neutralize its acidic sites (see Experimental Protocols below).

      • Use a Different Stationary Phase: Florisil (mild, neutral) or alumina (basic or neutral) are less acidic alternatives to silica gel.[8]

Issue 4: My compound won't elute from the column.

If your compound is very polar, it may bind too strongly to the polar silica gel stationary phase and fail to elute even with highly polar solvents.[6]

  • Q: I'm using 100% ethyl acetate, and my compound is still at the baseline. What should I do?

    • A: You need a more aggressive, polar solvent system. A common choice for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and increase as needed. Be aware that using more than 10% methanol can risk dissolving some of the silica gel.[4]

  • Q: Is there an alternative to normal-phase chromatography for very polar compounds?

    • A: Yes, reversed-phase chromatography is an excellent option. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). The most polar compounds will elute first.[8]

Data and Parameters

Table 1: Mobile Phase Additives for Heterocyclic Compounds

AdditiveTarget Compound TypeTypical ConcentrationPurpose
Triethylamine (TEA)Basic compounds (amines, pyridines)0.1 - 2% (v/v)Neutralizes acidic silanol groups to prevent peak tailing.[3][4][5]
Ammonium HydroxideVery polar basic compounds1 - 10% of a 10% NH₄OH in MeOH solutionUsed in a DCM/MeOH system to elute stubborn amines.[4][6]
Acetic Acid / Formic AcidAcidic compounds (carboxylic acids)0.1 - 1% (v/v)Suppresses ionization of acidic analytes to reduce tailing.[3]

Table 2: Stationary Phase Selection Guide

Stationary PhasePolarityRecommended For
Silica Gel High (Acidic)General purpose, suitable for most "normal" polarity compounds.[7][8]
Alumina High (Basic/Neutral)Acid-sensitive compounds, amines, and other basic heterocycles.[7][8]
Amino (NH₂) MediumNitrogen-containing heterocycles, carbohydrates, and amines.[7]
Diol LowLipids and other compounds where silica is too retentive.[7]
Reversed-Phase (C18) Non-polarVery polar or water-soluble compounds that are highly retained on silica.[7][8]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol describes a standard "wet packing" method for flash chromatography.

  • Preparation: Select a column of appropriate size. As a rule of thumb, use about 30-50g of silica gel for every 1g of crude material.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your starting, least polar solvent.

    • Pour the slurry into the column. Use additional solvent to rinse all the silica into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[14]

  • Loading the Sample (Wet Loading):

    • Dissolve your crude mixture in the minimum amount of solvent possible.

    • Using a pipette, carefully add the dissolved sample to the top of the silica bed, trying not to disturb the surface.

    • Drain the solvent until the sample has been absorbed onto the silica.

    • Carefully add a thin protective layer of sand on top of the silica.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Apply pressure using compressed air or nitrogen to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good target).[15]

    • Collect fractions and monitor their composition using TLC.

Protocol 2: Dry Loading a Sample

Use this method when your compound is not very soluble in the mobile phase.

  • Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

  • Add silica gel to the flask (approximately 10-20 times the mass of your sample).

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Pack your column as described in Protocol 1, stopping after the main silica bed is prepared.

  • Carefully pour the silica-adsorbed sample onto the top of the column bed to form a uniform layer.

  • Add a protective layer of sand and proceed with elution.

Troubleshooting Workflows

G start_node start_node question_node question_node solution_node solution_node alt_solution_node alt_solution_node start Start: Poor Separation or Co-elution q1 Are peaks tailing, especially for basic heterocycles? start->q1 Check Peak Shape q2 Is the column overloaded? start->q2 Check Sample Load q3 Did you use a strong solvent to load the sample? start->q3 Check Loading Method q4 Is separation still poor? start->q4 If basics are okay s1 Add 0.5-2% Triethylamine or NH4OH to mobile phase. q1->s1 Yes s2 Switch to neutral/basic stationary phase (Alumina, Amino). s1->s2 If tailing persists s3 Reduce sample load. Use a larger column. q2->s3 Yes s4 Use a weaker solvent or perform a 'dry load'. q3->s4 Yes s5 Change mobile phase. Try solvents with different selectivity (e.g., Hex/EtOAc to DCM/MeOH). q4->s5 Optimize Mobile Phase s6 Run a solvent gradient to improve resolution. s5->s6 For complex mixtures s7 Change stationary phase (e.g., Silica to Diol or C18). s6->s7 If still no separation

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

solubility issues of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 82782-85-2).

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is a heterocyclic organic compound. Its key properties are summarized below.

PropertyValueReference
CAS Number 82782-85-2[Biotuva Life Sciences]
Molecular Formula C₈H₇NO₂S[Biotuva Life Sciences]
Molecular Weight 181.21 g/mol [Biotuva Life Sciences]
Physical Form Likely a solid or crystalline powderInferred from related compounds[1]

Q2: I am having trouble dissolving this compound. Is this a known issue?

Yes, thienopyrrole derivatives can exhibit low solubility in common solvents.[2] The planar, fused heterocyclic ring system can lead to strong crystal lattice energy, making it difficult for solvents to break apart the solid state.

Q3: Which solvents are recommended for dissolving this compound?

Based on synthetic protocols, anhydrous Tetrahydrofuran (THF) is a suitable solvent, particularly when used with a base like sodium hydride for subsequent reactions.[3][4] Other polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are also commonly used for dissolving similar heterocyclic compounds and are worth considering. For less polar applications, chlorinated solvents like dichloromethane and chloroform have been used for related thienopyrroles.[2]

Q4: Can I use alcohols like ethanol or methanol?

While alcohols can be used in the synthesis of related compounds[3], their effectiveness for dissolving this compound at room temperature may be limited. Gentle heating may improve solubility, but this should be done with caution to avoid degradation.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to addressing solubility challenges with this compound.

Initial Steps: Standard Dissolution Protocol

If you are encountering poor solubility, start with these fundamental techniques.

  • Solvent Selection : Begin with a recommended polar aprotic solvent such as THF, DMF, or DMSO.

  • Particle Size Reduction : Ensure your material is a fine powder. If it consists of larger crystals, gently grind it with a mortar and pestle to increase the surface area available for solvation.

  • Sonication : Place the sample in an ultrasonic bath. The high-frequency sound waves can help to break up aggregates and accelerate the dissolution process.

  • Gentle Heating : Cautiously warm the mixture. An increase in temperature often enhances solubility. Monitor the temperature closely to prevent any potential decomposition of the compound.

Advanced Solutions for Persistent Solubility Problems

If the initial steps are unsuccessful, consider these more advanced strategies.

Co-Solvent Systems

The use of a mixture of solvents can significantly improve solubility.[5][6]

  • Protocol : Start by dissolving the compound in a small amount of a strong solvent like DMSO or DMF. Then, gradually add a second, miscible solvent (e.g., ethanol, water) to the desired final concentration, observing for any precipitation.

pH Adjustment

For compounds with ionizable groups, altering the pH of the solution can dramatically increase solubility. While the ester group in this compound is not readily ionizable, the pyrrole nitrogen has some acidic character.

  • Protocol : In a suitable solvent system, the addition of a non-nucleophilic base may deprotonate the pyrrole nitrogen, increasing polarity and potentially solubility. Conversely, in certain systems, acidification might enhance solubility, although this is less likely for this specific compound. Careful experimentation is required.

Formulation Strategies

For applications in drug development, formulation techniques are critical for overcoming poor aqueous solubility.

  • Solid Dispersions : This involves dispersing the compound in an inert carrier matrix at the solid state.

  • Nanotechnology : Reducing particle size to the nanoscale can enhance dissolution rates and saturation solubility.[7]

  • Prodrug Approach : Chemical modification of the molecule to a more soluble form that converts back to the active compound in vivo.[7]

Experimental Protocols

Protocol 1: General Laboratory Dissolution

This protocol outlines a standard procedure for dissolving the compound for experimental use.

  • Weigh the desired amount of this compound powder.

  • Transfer the powder to a suitable glass vial.

  • Add a small volume of anhydrous THF or DMSO to the vial.

  • Vortex the mixture for 30-60 seconds.

  • If the compound has not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the vial to 30-40°C while stirring.

  • Once dissolved, the solution is ready for use in your experiment.

Protocol 2: Preparation for N-Alkylation (as an example of using a base)

This protocol is adapted from synthetic procedures and demonstrates solubilization for a chemical reaction.[3][4]

  • To a solution of this compound in anhydrous THF, add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes. The formation of the sodium salt of the thienopyrrole should result in a dissolved species.

  • The resulting solution is now ready for the addition of an alkylating agent.

Visual Guides

The following diagrams illustrate key workflows for addressing solubility issues.

G Troubleshooting Workflow for Solubility Issues start Start: Undissolved Compound solvent Select Solvent (THF, DMSO, DMF) start->solvent physical Apply Physical Methods (Sonication, Gentle Heating) solvent->physical check1 Is it dissolved? physical->check1 cosolvent Try Co-Solvent System check1->cosolvent No end Compound Dissolved check1->end Yes check2 Is it dissolved? cosolvent->check2 advanced Consider Advanced Solutions (pH Adjustment, Formulation) check2->advanced No check2->end Yes advanced->end Success fail Consult Further (Specialized Formulation) advanced->fail No Success

Caption: A step-by-step workflow for troubleshooting solubility.

G Solubility Enhancement Strategies center Poorly Soluble Compound phys_mod Physical Modifications center->phys_mod chem_mod Chemical Modifications center->chem_mod formulation Formulation Approaches center->formulation sub_phys Particle Size Reduction (Milling, Nanosuspension) phys_mod->sub_phys sub_phys2 Crystal Habit Modification (Polymorphs, Amorphous) phys_mod->sub_phys2 sub_phys3 Solid Dispersions phys_mod->sub_phys3 sub_chem pH Adjustment chem_mod->sub_chem sub_chem2 Co-Solvency chem_mod->sub_chem2 sub_chem3 Prodrugs chem_mod->sub_chem3 sub_form Complexation (e.g., with cyclodextrins) formulation->sub_form sub_form2 Lipid-Based Systems (e.g., SEDDS) formulation->sub_form2

Caption: Overview of strategies to enhance compound solubility.

References

stability of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many heterocyclic esters, it is susceptible to hydrolysis under acidic or basic conditions, and its fused ring system may be sensitive to photo-oxidation and thermal stress.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen, which could contribute to hydrolytic and oxidative degradation, respectively. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway is expected to be the hydrolysis of the methyl ester group to the corresponding carboxylic acid, particularly under acidic or basic conditions. Other potential degradation pathways include oxidation of the thieno[3,2-b]pyrrole ring system, which could lead to the formation of N-oxides or S-oxides, and photolytic degradation upon exposure to UV light.

Q4: Is there any known information on the metabolic stability of thieno[3,2-b]pyrrole derivatives?

Troubleshooting Guides

This section provides structured guidance for specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or unexpected results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Re-analyze the purity of your stock solution using a suitable analytical method like HPLC-UV to ensure it has not degraded during storage.

    • Assess Stability in Assay Buffer: Incubate the compound in the assay buffer under the same conditions as your experiment (e.g., temperature, duration) but without the biological components. Analyze the sample at different time points by HPLC to quantify any degradation.

    • pH Considerations: Measure the pH of your assay medium. If it is acidic or basic, consider adjusting the pH or using a different buffer system to minimize hydrolysis of the ester.

    • Control Experiments: Include a positive control with a known stable compound and a negative control (vehicle only) in your experiments to differentiate between compound instability and other experimental issues.

Issue 2: Appearance of new peaks in HPLC analysis after sample work-up or storage.
  • Possible Cause: Compound degradation due to inappropriate handling or storage conditions.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the solvents used for sample preparation are of high purity and free from acidic or basic contaminants. Avoid prolonged exposure to ambient light and temperature during sample processing.

    • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress). This will help in characterizing the new peaks and understanding the degradation profile of the compound.

    • Optimize Storage of Analytical Samples: If samples are not analyzed immediately, store them at low temperatures (e.g., 4 °C) and protected from light. Evaluate the stability of the compound in the analytical solvent over the typical run time of your sequence.

Data Presentation

The following tables present illustrative stability data for this compound under forced degradation conditions. This data is representative of what might be expected for a compound of this class and is intended to serve as a guide for experimental design and data interpretation.

Table 1: Hydrolytic Stability of this compound in Aqueous Solutions

ConditionTime (hours)Remaining Compound (%)Major Degradant
0.1 M HCl (60 °C)285.24H-thieno[3,2-b]pyrrole-5-carboxylic acid
0.1 M HCl (60 °C)662.54H-thieno[3,2-b]pyrrole-5-carboxylic acid
0.1 M HCl (60 °C)2425.14H-thieno[3,2-b]pyrrole-5-carboxylic acid
pH 7.4 Buffer (60 °C)2498.7Not Detected
0.1 M NaOH (RT)270.34H-thieno[3,2-b]pyrrole-5-carboxylic acid
0.1 M NaOH (RT)645.84H-thieno[3,2-b]pyrrole-5-carboxylic acid
0.1 M NaOH (RT)2410.44H-thieno[3,2-b]pyrrole-5-carboxylic acid

Table 2: Oxidative, Photolytic, and Thermal Stability of this compound

ConditionDurationRemaining Compound (%)Observations
3% H₂O₂ (RT)24 hours92.1Minor unknown degradants observed
Solid, UV Light (ICH Q1B)1.2 million lux hours88.5Slight discoloration, appearance of photodegradants
Solid, 80 °C48 hours95.3No significant degradation
Solution, 80 °C24 hours89.7Formation of thermal degradants

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH at room temperature.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60 °C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide at room temperature.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be protected from light.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to a temperature of 80 °C.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all process-related impurities and degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results (e.g., low potency, new HPLC peaks) check_stock 1. Verify Stock Solution Integrity (HPLC-UV) start->check_stock forced_degradation 3. Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) start->forced_degradation To understand degradation profile stock_ok Stock Solution is Stable check_stock->stock_ok degraded_stock Stock Solution Degraded check_stock->degraded_stock No check_assay_stability 2. Assess Stability in Experimental Medium (Incubate and analyze by HPLC) stock_ok->check_assay_stability Yes prepare_new_stock Prepare Fresh Stock Solution & Re-evaluate Storage Conditions degraded_stock->prepare_new_stock prepare_new_stock->start assay_stable Compound is Stable in Medium check_assay_stability->assay_stable assay_unstable Compound is Unstable in Medium check_assay_stability->assay_unstable No investigate_other Investigate Other Experimental Parameters (e.g., reagent quality, cell viability) assay_stable->investigate_other Yes modify_conditions Modify Experimental Conditions (e.g., adjust pH, reduce incubation time) assay_unstable->modify_conditions assay_unstable->forced_degradation Helps to understand instability modify_conditions->check_assay_stability end Problem Resolved / Understood investigate_other->end identify_degradants Identify and Characterize Degradation Products forced_degradation->identify_degradants identify_degradants->end

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Compound of Interest: This compound stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidative Oxidative (e.g., 3% H2O2, RT) stress_conditions->oxidative photolytic Photolytic (ICH Q1B) stress_conditions->photolytic thermal Thermal (e.g., 80°C) stress_conditions->thermal analysis Analyze Stressed Samples (Stability-Indicating HPLC) acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis data_evaluation Data Evaluation analysis->data_evaluation pathways Identify Degradation Pathways data_evaluation->pathways method_validation Validate Stability-Indicating Method data_evaluation->method_validation storage Recommend Storage Conditions data_evaluation->storage

Caption: Forced degradation experimental workflow.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the thieno[3,2-b]pyrrole scaffold is a valuable heterocyclic motif. This guide provides a comparative analysis of prominent synthetic routes to methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a key intermediate for further functionalization. We will delve into the experimental protocols and present a clear comparison of their advantages and disadvantages, supported by available data.

Comparison of Synthetic Methodologies

The synthesis of this compound can be broadly approached through two main strategies: the construction of the bicyclic system from acyclic or monocyclic precursors, and the functionalization of the pre-formed thienopyrrole core. This guide will focus on the construction methodologies, which are fundamental to accessing the core structure.

Method Starting Materials Key Reaction Reagents & Conditions Yield Advantages Disadvantages
Method 1: Fiesselmann Thiophene Synthesis followed by Cyclization Substituted alkynes, thioglycolic acid derivativesFiesselmann ReactionBase (e.g., Cs2CO3)Not explicitly stated for the full sequence, but the Fiesselmann step is reported to be efficient.Modular approach allowing for variation in substituents on the thiophene ring.[1][2]Multi-step process.[1]
Method 2: Gewald Aminothiophene Synthesis followed by Cyclization Ketone or aldehyde, active methylene nitrile, elemental sulfurGewald ReactionBase (e.g., diethylamine), Ethanol, 55-65 °CNot explicitly stated for the full sequence.One-pot synthesis of the key aminothiophene intermediate.[2][3]May require specific starting materials for the desired substitution pattern.[3]
Method 3: Decomposition of Azido-thiophenes Methyl 5-arylthiophene-2-carboxylatesNitrene insertionThermal, photochemical, or microwave-assisted decompositionVaries depending on the substrate and conditions.A direct method for the annulation of the pyrrole ring.[1]The synthesis of the azido precursor is an additional step. The use of azides can pose safety concerns.[1]

Table 1: Comparison of Synthesis Methods for this compound.

Experimental Protocols

Method 1: Synthesis via Fiesselmann Reaction (Illustrative Protocol)

This method builds the thiophene ring first, which is then elaborated to form the fused pyrrole.

Step 1: Fiesselmann Thiophene Synthesis

A detailed protocol for the Fiesselmann reaction can be complex and substrate-dependent. The general principle involves the condensation of a β-chlorovinyl aldehyde or ketone with a thioglycolate equivalent in the presence of a base to construct the thiophene ring.[1]

Step 2: Formation of the Pyrrole Ring

Following the synthesis of a suitably substituted thiophene, the pyrrole ring is constructed. One common approach is the introduction of a nitrogen-containing substituent and subsequent cyclization. For instance, an amino group can be introduced, which then reacts with a suitable carbonyl compound to form the pyrrole.

G cluster_0 Method 1: Fiesselmann Route Starting Materials (Alkynes, Thioglycolates) Starting Materials (Alkynes, Thioglycolates) Fiesselmann Reaction Fiesselmann Reaction Starting Materials (Alkynes, Thioglycolates)->Fiesselmann Reaction Base Substituted Thiophene Substituted Thiophene Fiesselmann Reaction->Substituted Thiophene Introduction of Nitrogen Substituent Introduction of Nitrogen Substituent Substituted Thiophene->Introduction of Nitrogen Substituent Cyclization Cyclization Introduction of Nitrogen Substituent->Cyclization Heat/Catalyst This compound This compound Cyclization->this compound G cluster_1 Method 2: Gewald Route Starting Materials (Ketone, Nitrile, Sulfur) Starting Materials (Ketone, Nitrile, Sulfur) Gewald Reaction Gewald Reaction Starting Materials (Ketone, Nitrile, Sulfur)->Gewald Reaction Base, Heat 2-Aminothiophene Intermediate 2-Aminothiophene Intermediate Gewald Reaction->2-Aminothiophene Intermediate Reaction with C2 Synthon Reaction with C2 Synthon 2-Aminothiophene Intermediate->Reaction with C2 Synthon Cyclization/Aromatization Cyclization/Aromatization Reaction with C2 Synthon->Cyclization/Aromatization This compound This compound Cyclization/Aromatization->this compound G cluster_2 Method 3: Azide Decomposition Route Substituted Thiophene Substituted Thiophene Azide Formation Azide Formation Substituted Thiophene->Azide Formation Azido-thiophene Precursor Azido-thiophene Precursor Azide Formation->Azido-thiophene Precursor Decomposition (Thermal/Photochemical) Decomposition (Thermal/Photochemical) Azido-thiophene Precursor->Decomposition (Thermal/Photochemical) Nitrene Formation Intramolecular Cyclization Intramolecular Cyclization Decomposition (Thermal/Photochemical)->Intramolecular Cyclization This compound This compound Intramolecular Cyclization->this compound

References

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate vs. other thienopyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide provides a comparative analysis of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and its more complex derivatives, focusing on their performance as potential anticancer agents. While this compound often serves as a key synthetic intermediate, its derivatives have demonstrated potent cytotoxic and kinase inhibitory activities. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the targeted signaling pathway.

Quantitative Comparison of Anticancer Activity

Recent studies have highlighted the anticancer potential of various thienopyrrole and pyrrolothienopyrimidine derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against human hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines. It is important to note that while these compounds share the thieno[3,2-b]pyrrole core, their activity is significantly influenced by various substitutions.

Compound IDModification of Thieno[3,2-b]pyrrole CoreCancer Cell LineIC50 (µM)[1]
3b Fused Thienopyrimidine with Chloro-substituted Phenyl GroupHepG23.105 ± 0.14
PC-32.15 ± 0.12
3f Fused Thienopyrimidine with Methoxy-substituted Phenyl GroupHepG24.296 ± 0.2
PC-37.472 ± 0.42
3g Fused Thienopyrimidine with Trimethoxy-substituted Phenyl GroupHepG23.77 ± 0.17
PC-3Moderate Inhibition
4a 3-Methyl Substituted ThienopyrrolePC-3High Activity
HepG2No Activity
4c 2-Chloro-5-methyl Phenyl Substituted ThienopyrroleHepG23.023
PC-33.12

Targeted Signaling Pathway: VEGFR-2/AKT Inhibition

Several potent thienopyrrole derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. A primary mechanism involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[1]

VEGFR2_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTOR->Cell_Survival Thienopyrrole Thienopyrrole Derivatives Thienopyrrole->VEGFR2 Inhibits Thienopyrrole->AKT Inhibits VEGF VEGF VEGF->VEGFR2 Binds

VEGFR-2/AKT signaling pathway and points of inhibition by thienopyrrole derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of thienopyrrole derivatives on cancer cell lines and to calculate their IC50 values.

Materials:

  • Cancer cell lines (e.g., HepG2, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Thienopyrrole derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the thienopyrrole derivatives in culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of thienopyrrole derivatives to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Thienopyrrole derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thienopyrrole derivatives in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the thienopyrrole derivative solution, and the VEGFR-2 enzyme.

  • Initiation of Reaction: Add a mixture of ATP and the substrate to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

In Vitro AKT Kinase Assay

This assay determines the inhibitory effect of thienopyrrole derivatives on AKT kinase activity.

Materials:

  • Active recombinant AKT1 enzyme

  • Kinase buffer

  • ATP

  • GSK-3α as a substrate

  • Thienopyrrole derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thienopyrrole derivatives.

  • Reaction Setup: In a 384-well plate, combine the kinase buffer, the test compound, and the AKT1 enzyme.

  • Reaction Initiation: Add a mixture of ATP and the GSK-3α substrate to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Signal Detection: Terminate the kinase reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay Kit as described for the VEGFR-2 assay.

  • Data Analysis: Determine the percentage of AKT kinase inhibition for each compound concentration compared to the control.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of thienopyrrole derivatives as potential anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_conclusion Lead Identification Synthesis Synthesis of Thienopyrrole Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., HepG2, PC-3) Purification->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Kinase_Assay Kinase Inhibition Assays (VEGFR-2, AKT) IC50_Determination->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Kinase_Assay->Pathway_Analysis Lead_Compound Identification of Lead Compounds Pathway_Analysis->Lead_Compound

General experimental workflow for the evaluation of thienopyrrole derivatives.

References

The Structure-Activity Relationship of Thieno[3,2-b]pyrrole Analogs as Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-b]pyrrole scaffold has emerged as a promising framework for the development of novel antiviral therapeutics, demonstrating potent activity against a range of RNA viruses, particularly neurotropic alphaviruses and Hepatitis C virus (HCV).[1][2][3] Structure-activity relationship (SAR) studies have been pivotal in identifying key structural modifications that enhance antiviral potency and improve pharmacokinetic profiles. This guide compares the performance of various thieno[3,2-b]pyrrole analogs, supported by experimental data, to provide a comprehensive overview for researchers in drug discovery.

Comparative Antiviral Activity of Thieno[3,2-b]pyrrole Analogs

Initial high-throughput screening of a small molecule diversity library identified a thieno[3,2-b]pyrrole compound, designated CCG32091, as a potent inhibitor of the Western Equine Encephalitis Virus (WEEV) replicon.[1] Subsequent SAR studies have explored modifications at the R1 and R2 positions of the core scaffold, leading to compounds with significantly improved activity. The data below summarizes the antiviral potency and cytotoxicity of key analogs against alphaviruses.

Compound IDR1 Group (Position 4)R2 Group (at 5-carboxamide)Antiviral Activity (IC50/EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)Target VirusReference
CCG32091 4-Fluorobenzyl2-Furanylmethylamine<10 (IC50)>100>20WEEV[1]
CCG32088 4-FluorobenzylBenzylamine<1 (IC50)>100>100WEEV[1]
CCG32095 4-Chlorobenzyl2-Furanylmethylamine<1 (IC50)>100>100WEEV[1]
CCG32087 4-Fluorobenzyl4-Methylpiperidine<1 (IC50)>100>100WEEV[1]
CCG32093 4-FluorobenzylIsopentylamine<1 (IC50)>100>100WEEV[1]
Compound 15c 2,4-Dichlorobenzyl(S)-2-amino-3-methyl-1-butanol2 (EC50)>100>32CHIKV[4]
Compound 20 Not specified in detailNot specified in detailNot specified in detail>100Not specifiedCHIKV[5][6]

Key SAR Insights:

  • R1 Position (Pyrrole Nitrogen): Substitution at the R1 position with a 4-fluorobenzyl or 4-chlorobenzyl group generally leads to substantially better activity compared to small alkyl groups like methyl or ethyl.[1] The 4-chlorobenzyl group may represent a slight optimization over the 4-fluorobenzyl group.[1]

  • R2 Position (Carboxamide): A variety of amines incorporated at the R2 position via a carboxamide linkage can result in potent inhibitors. Active compounds have included benzylamine, 4-methylpiperidine, isopentylamine, and 2-furanylmethylamine.[1]

  • Internal Carboxamide Position: Analogs with a piperidine-4-carboxamide linkage showed distinctly superior activity compared to those with a piperidine-3-carboxamide linkage.[1]

  • Core Scaffold: The thieno[3,2-b]pyrrole core is crucial for activity. Modifications such as replacing the thiophene sulfur with a nitrogen atom can lead to a significant loss of antiviral potency.[5]

  • Broad-Spectrum Activity: Lead compounds have demonstrated activity against a range of alphaviruses, including WEEV, Venezuelan Equine Encephalitis Virus (VEEV), Eastern Equine Encephalitis Virus (EEEV), and Chikungunya Virus (CHIKV), suggesting a conserved viral target, likely within the viral replicase complex.[1][4][6]

Experimental Protocols

The antiviral activity and cytotoxicity of the thieno[3,2-b]pyrrole analogs were primarily evaluated using cell-based assays.

WEEV Replicon-Based High-Throughput Screening[1]
  • Objective: To identify inhibitors of WEEV RNA replication.

  • Cell Line: BSR-T7/5 cells, which stably express T7 RNA polymerase.

  • Replicon Plasmid (pWR-LUC): A plasmid containing the WEEV genome with the structural protein genes replaced by a firefly luciferase (fLUC) reporter gene. The expression of the replicon RNA is driven by a T7 promoter.

  • Methodology:

    • BSR-T7/5 cells are seeded in 96-well plates.

    • The cells are transfected with the pWR-LUC replicon plasmid.

    • Following transfection, cells are treated with varying concentrations of the test compounds.

    • After a set incubation period (e.g., 24 hours), cell viability is assessed (e.g., using CellTiter-Glo), and luciferase activity is measured.

    • The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are calculated from dose-response curves.

Chikungunya Virus (CHIKV) Infection Assay[4]
  • Objective: To evaluate the efficacy of compounds against live CHIKV infection.

  • Cell Line: HEK 293T cells.

  • Virus: Wild-type Chikungunya virus (e.g., IMT strain).

  • Methodology:

    • HEK 293T cells are seeded in plates and infected with CHIKV at a specific multiplicity of infection (MOI), for instance, 0.1.

    • Infected cells are treated with serial dilutions of the test compounds.

    • At 24 hours post-infection, the antiviral effect is quantified. This can be done through:

      • qRT-PCR: Measuring the reduction in viral RNA levels (targeting genes like E1 and nsP1).[5]

      • High-Content Screening: Using immunofluorescence to detect viral protein expression (e.g., nsP1, nsP3, capsid, E2).[4]

    • The 50% effective concentration (EC50) is determined from the dose-response inhibition of viral replication.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the core thieno[3,2-b]pyrrole scaffold and a typical experimental workflow for antiviral screening.

Caption: SAR of antiviral thieno[3,2-b]pyrrole analogs.

Antiviral_Screening_Workflow cluster_Primary Primary Screening cluster_Secondary Secondary & Tertiary Validation cluster_SAR Lead Optimization HTS High-Throughput Screen (e.g., WEEV Replicon Assay) Hit_ID Hit Identification (IC50 < 10 µM, SI > 5) HTS->Hit_ID Dose_Response Detailed Dose-Response & Cytotoxicity Assays Hit_ID->Dose_Response Live_Virus Live Virus Assay (e.g., CHIKV in HEK 293T cells) Dose_Response->Live_Virus SAR_Analysis SAR Analysis of Analogs Live_Virus->SAR_Analysis PK_Studies Pharmacokinetic & Metabolic Stability Studies SAR_Analysis->PK_Studies

Caption: Workflow for antiviral drug discovery.

References

Comparative Performance of PKM2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyruvate Kinase M2 (PKM2) Activators for Researchers and Drug Development Professionals

Pyruvate Kinase M2 (PKM2) has emerged as a significant therapeutic target in oncology and other proliferative diseases due to its pivotal role in cancer metabolism. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to the accumulation of glycolytic intermediates that are rerouted into anabolic pathways to support rapid cell growth—a phenomenon known as the Warburg effect.[1][2] Small molecule activators that stabilize the active tetrameric form of PKM2 are being investigated as a therapeutic strategy to reverse the Warburg effect and inhibit tumor growth.[1][3]

This guide provides a comparative analysis of prominent PKM2 activators, presenting key performance data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The following table summarizes the biochemical and cellular activities of several well-characterized PKM2 activators. The data has been compiled from various preclinical studies to facilitate a direct comparison of their potency and efficacy.

ActivatorChemical ClassAC50 (nM)Cellular EffectsIn Vivo Efficacy (Xenograft Models)
TEPP-46 Thieno[3,2-b]pyrrole[3,2-d]pyridazinone92[1][4]- No significant effect on cell proliferation under standard conditions.[1][5] - Increases glucose consumption and lactate production in H1299 lung cancer cells.[5][6]- Inhibits the growth of H1299 lung cancer xenografts.[1][5]
DASA-58 N,N'-diaryl sulfonamide38[1][4]- Selectively activates PKM2 in cells, leading to a significant increase in pyruvate kinase activity.[1][4] - Increases lactate production in various breast cancer cell lines.[7]- Demonstrates anti-tumor potential.[8]
DNX-03013 Not Specified900[3]- Reduces the proliferation rate of multiple cancer cell lines (colorectal, renal, lung, cervix, liver).[3]- Greater than 50% tumor growth inhibition in a HT29 colorectal cancer xenograft model at 200 and 400 mg/kg.[3]
Compound 9 Not Specified17- Induces serine auxotrophy in cancer cells.Not explicitly stated in the provided results.
PKM2 Activator 60 Not SpecifiedNot SpecifiedNot explicitly stated in the provided results.- In combination with doxorubicin, showed a significant reduction in tumor volume in an A549 lung cancer xenograft model.[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular context and the methodologies used to evaluate these compounds, the following diagrams illustrate the PKM2 signaling pathway and a general experimental workflow for assessing PKM2 activator efficacy.

PKM2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pkm2 PKM2 Regulation cluster_downstream_dimer Downstream Effects (Dimeric PKM2) cluster_downstream_tetramer Downstream Effects (TETRAMERIC PKM2) Growth_Factors Growth Factors (e.g., EGF) Oncogenic_Tyrosine_Kinases Oncogenic Tyrosine Kinases (e.g., c-Src) Growth_Factors->Oncogenic_Tyrosine_Kinases activate PKM2_Dimer PKM2 (Dimer) Low Activity Oncogenic_Tyrosine_Kinases->PKM2_Dimer phosphorylate & stabilize PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer equilibrium Glycolytic_Intermediates ↑ Glycolytic Intermediates PKM2_Dimer->Glycolytic_Intermediates leads to HIF1a HIF-1α Activation PKM2_Dimer->HIF1a co-activates STAT3 STAT3 Activation PKM2_Dimer->STAT3 co-activates Akt_mTOR Akt/mTOR Pathway PKM2_Dimer->Akt_mTOR activates Pyruvate_Production ↑ Pyruvate Production PKM2_Tetramer->Pyruvate_Production catalyzes PKM2_Activators PKM2 Activators (TEPP-46, DASA-58) PKM2_Activators->PKM2_Tetramer stabilize FBP FBP FBP->PKM2_Tetramer allosterically activates Anabolic_Pathways Anabolic Pathways (PPP, Serine Synthesis) Glycolytic_Intermediates->Anabolic_Pathways shunted to Cell_Proliferation Cell Proliferation & Tumor Growth Anabolic_Pathways->Cell_Proliferation HIF1a->Cell_Proliferation STAT3->Cell_Proliferation Akt_mTOR->Cell_Proliferation TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate_Production->TCA_Cycle fuels Tumor_Suppression Tumor Growth Suppression TCA_Cycle->Tumor_Suppression contributes to

Caption: PKM2 signaling pathway in cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., LDH-coupled assay) Determine_AC50 Determine AC50 and Vmax Biochemical_Assay->Determine_AC50 Cell_Based_Assays Cell-Based Assays Determine_AC50->Cell_Based_Assays Proliferation_Assay Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assays->Proliferation_Assay Metabolic_Assays Metabolic Assays (Lactate/Glucose Measurement) Cell_Based_Assays->Metabolic_Assays Xenograft_Model Cancer Cell Xenograft Model Proliferation_Assay->Xenograft_Model Metabolic_Assays->Xenograft_Model Tumor_Growth_Inhibition Measure Tumor Growth Inhibition Xenograft_Model->Tumor_Growth_Inhibition Pharmacokinetics Pharmacokinetic Analysis Xenograft_Model->Pharmacokinetics Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment Candidate_Activator Candidate PKM2 Activator Candidate_Activator->Biochemical_Assay

Caption: Experimental workflow for PKM2 activators.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of PKM2 activators. Below are methodologies for key assays.

LDH-Coupled Pyruvate Kinase Activity Assay

This is a standard spectrophotometric method to determine the enzymatic activity of PKM2 and the potency of its activators. The assay couples the production of pyruvate by PKM2 to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[2][9][10]

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2[10]

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)[9]

  • PKM2 activator compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the PKM2 activator in 100% DMSO.

    • Create a serial dilution of the activator in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a working solution of recombinant PKM2 in the assay buffer.

    • Prepare a substrate master mix containing PEP, ADP, NADH, and LDH in the assay buffer. The final concentrations in the reaction can be optimized but typical ranges are 0.2-0.5 mM PEP, 0.2-0.5 mM ADP, 0.2 mM NADH, and 5-10 units/mL LDH.[10]

  • Assay Setup:

    • Add 2 µL of the diluted PKM2 activator or vehicle (DMSO) to the wells of the 96-well plate.

    • Add 48 µL of the PKM2 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate master mix to each well.

    • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the reaction curve.

    • Determine the percent activation for each concentration of the activator relative to the vehicle control.

    • Plot the percent activation against the activator concentration and fit the data to a suitable model to determine the AC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PKM2 activator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PKM2 activator in the complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the activator or vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the activator concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PKM2 activators in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • PKM2 activator compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the PKM2 activator or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination and Data Analysis:

    • Terminate the study when the tumors in the control group reach a predetermined size or at a specified time point.

    • Excise the tumors and weigh them.

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the PKM2 activator.

Conclusion

The activation of PKM2 presents a promising strategy for cancer therapy by reprogramming tumor metabolism. The activators discussed in this guide, such as TEPP-46 and DASA-58, have demonstrated potent biochemical and cellular activities, leading to the inhibition of tumor growth in preclinical models. The provided data and protocols offer a valuable resource for researchers in the field to comparatively evaluate existing and novel PKM2 activators and to advance the development of this class of therapeutics. Future studies should focus on direct head-to-head comparisons of these compounds in various cancer models to better delineate their therapeutic potential.

References

Unveiling the Cytotoxic Potential of Functionalized Thieno[3,2-b]pyrroles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comparative analysis of the cytotoxic properties of various functionalized thieno[3,2-b]pyrrole derivatives, a class of heterocyclic compounds that has garnered significant interest for its potential as a scaffold in anticancer drug discovery. Through a systematic review of experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.

The thieno[3,2-b]pyrrole core, a fused bicyclic heteroaromatic system, offers a versatile platform for chemical modification, allowing for the fine-tuning of its biological activity. This guide synthesizes findings from multiple studies to compare the in vitro cytotoxicity of different derivatives against a panel of human cancer cell lines.

Comparative Cytotoxicity of Functionalized Thieno[3,2-b]pyrroles

The cytotoxic activity of functionalized thieno[3,2-b]pyrroles is significantly influenced by the nature and position of their substituents. The following table summarizes the 50% inhibitory concentration (IC50) values of representative compounds from this class, highlighting the impact of different functional groups on their potency against various cancer cell lines.

Compound IDFunctionalizationCell LineIC50 (µM)Reference
1 Thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivative--[1][2]
Q3 Isatin-based fused thieno[3,2-b]pyrrole--[3]
T4 Isatin-based fused thieno[3,2-b]pyrrole--[3]
8i 4H-thieno[3,2-b]pyrrole derivativeColon Cancer CellsPotent[3]
3b Thieno[3,2-b]pyrrole derivative-3.105 / 2.15[3]
4c Thieno[3,2-b]pyrrole derivative-3.023 / 3.12[3]
19 N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide-2.9[4]
90 N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivative-0.162[4]
15c Tri-substituted thieno[3,2-b]pyrrole 5-carboxamideHEK 293T>100 (CC50)[5]
20 Thieno[3,2-b]pyrrole derivative->100 (CC50)[6][7]
SN00798525 (1) Thieno[3,2-b]pyrrole 5-carboxamideGiardia duodenalis1.2[4]
2 Thieno[3,2-b]pyrrole 5-carboxamideGiardia duodenalis≤ 0.01[4]

Note: A lower IC50 value indicates higher cytotoxic potency. Some studies reported general potency or focused on non-mammalian cells, hence the variation in data presentation.

Experimental Protocols

The evaluation of cytotoxicity for the thieno[3,2-b]pyrrole derivatives cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.

  • The cells are then incubated for 24 hours to allow for attachment and recovery.

2. Compound Treatment:

  • The functionalized thieno[3,2-b]pyrrole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The existing medium is removed from the wells and replaced with the medium containing the test compounds.

  • Control wells containing untreated cells and vehicle-treated cells are also included.

3. Incubation:

  • The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Formazan Formation:

  • Following the incubation period, the treatment medium is removed.

  • A fresh solution of MTT (typically 0.5 mg/mL) in serum-free medium is added to each well.

  • The plates are incubated for an additional 1.5 to 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.

5. Solubilization of Formazan:

  • The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to reduce background noise.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cytotoxicity and a proposed signaling pathway that may be targeted by these compounds.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h add_compounds Add varying concentrations of thieno[3,2-b]pyrroles incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_mtt Incubate for 1.5-4h add_mtt->incubation_mtt solubilize Solubilize formazan with DMSO incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

A typical experimental workflow for cytotoxicity assessment using the MTT assay.

While the precise mechanisms of action for many thieno[3,2-b]pyrrole derivatives are still under investigation, some related thienopyrrole compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8][9][10][11][12] EGFR is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The following diagram illustrates a simplified representation of the EGFR signaling cascade, a potential target for these compounds.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Thienopyrrole Functionalized Thieno[3,2-b]pyrrole Thienopyrrole->EGFR Inhibition

Proposed EGFR signaling pathway potentially targeted by thieno[3,2-b]pyrroles.

Conclusion

The functionalized thieno[3,2-b]pyrroles represent a promising class of compounds with tunable cytotoxic properties. The data compiled in this guide indicates that modifications to the core structure can lead to significant variations in anticancer activity. The consistent use of the MTT assay provides a reliable basis for comparing the potency of these derivatives. Further investigation into the specific molecular targets and signaling pathways, such as the EGFR cascade, will be crucial for the rational design of next-generation thieno[3,2-b]pyrrole-based anticancer agents. This guide serves as a foundational resource to aid researchers in navigating this exciting field of drug discovery.

References

A Head-to-Head Battle of Bioisosteres: Thieno[3,2-b]pyrrole as a Superior Surrogate for Indole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for lead compounds with optimized pharmacological profiles is a perpetual challenge. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a strategic approach to fine-tune the properties of a molecule while retaining its desired biological activity. This guide provides an in-depth comparison of the bioisosteric replacement of the ubiquitous indole scaffold with the thieno[3,2-b]pyrrole core, presenting experimental data that underscores the potential advantages of this substitution in enhancing potency, selectivity, and metabolic stability.

The indole nucleus is a privileged scaffold found in a vast array of biologically active natural products and synthetic drugs. However, its inherent chemical and metabolic liabilities, such as susceptibility to oxidative metabolism, can hinder the development of robust drug candidates. The thieno[3,2-b]pyrrole scaffold has emerged as a promising bioisostere for indole, mimicking its steric and electronic properties while offering potential improvements in physicochemical and pharmacokinetic characteristics.

Physicochemical Properties: A Subtle Shift with Significant Implications

The substitution of a benzene ring in indole with a thiophene ring in thieno[3,2-b]pyrrole introduces subtle yet impactful changes to the molecule's physicochemical profile. While comprehensive experimental data for a wide range of matched pairs is still emerging, computational predictions provide valuable insights.

PropertyIndoleThieno[3,2-b]pyrrolePredicted ChangeImplication in Drug Design
cLogP ~2.14~1.98DecreasePotential for improved aqueous solubility.
pKa (Pyrrolic N-H) ~16.97~16.5Slight Increase in AcidityMay influence hydrogen bonding interactions and solubility.
Polar Surface Area (PSA) 15.79 Ų49.98 ŲIncreaseCan impact cell permeability and oral absorption.

Note: The values presented are calculated estimates and can vary depending on the specific substituents on the core scaffolds.

Biological Activity: Enhancing Potency and Modulating Selectivity

The true test of a bioisosteric replacement lies in its impact on biological activity. Several studies have demonstrated that the thieno[3,2-b]pyrrole core can not only maintain but often enhance the potency of the parent indole compound.

Case Study 1: Serotonin Receptor Ligands

A compelling example is the comparison of the non-selective serotonin (5-HT) receptor agonist N,N-dimethyltryptamine (DMT), an indole derivative, with its thieno[3,2-b]pyrrole bioisostere.[1][2]

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)
N,N-dimethyltryptamine (Indole)118108150
Thieno[3,2-b]pyrrole analog27.2167287

This data clearly illustrates that the thieno[3,2-b]pyrrole analog exhibits a significant increase in affinity for the 5-HT1A receptor compared to the parent indole compound, while showing comparable or slightly reduced affinity for the 5-HT2A and 5-HT2C receptors, suggesting a shift in selectivity.

Case Study 2: Enzyme Activators - Pyruvate Kinase M2 (PKM2)
Compound/ModificationAC50 (nM) for PKM2 Activation
Lead Thieno[3,2-b]pyrrole derivative89
Modification at the 2-position of the thiophene ring130
Modification at the 6-position of the pyrrole ring> 57,000

These findings underscore the sensitivity of the biological activity to substitutions on the thieno[3,2-b]pyrrole core, indicating its crucial role in interacting with the target enzyme.

Metabolic Stability: A Key Advantage of the Thienopyrrole Core

One of the most significant potential advantages of replacing an indole with a thieno[3,2-b]pyrrole is the enhancement of metabolic stability. The indole ring is often susceptible to oxidation by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic profiles. The thiophene ring in the thieno[3,2-b]pyrrole scaffold can be more resistant to such metabolic transformations.

A study on inhibitors of the Chikungunya virus (CHIKV) provides a compelling case. A lead thieno[3,2-b]pyrrole compound, while active, suffered from poor metabolic stability. Strategic modifications to the scaffold, including substitutions on the thienopyrrole ring, led to a dramatic improvement in metabolic half-life in human liver microsomes (HLM).[5]

CompoundT1/2 in HLM (min)
Initial Thieno[3,2-b]pyrrole Lead2.91
Optimized Thieno[3,2-b]pyrrole Analog49.3

This greater than 15-fold increase in metabolic stability highlights the potential of the thieno[3,2-b]pyrrole scaffold to overcome the metabolic liabilities often associated with indole-containing compounds.

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed methodologies for the key experiments are provided below.

Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A).

  • Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).

  • Test compound and a known reference ligand.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest the HEK293 cells and homogenize them in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Varying concentrations of the test compound or the reference ligand. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a non-radiolabeled reference ligand.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Human Liver Microsome (HLM) Stability Assay

This assay measures the in vitro metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Test compound and a positive control compound with known metabolic instability (e.g., verapamil).

  • Acetonitrile containing an internal standard for LC-MS/MS analysis.

  • 96-well plates.

  • Incubator and LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLMs and the NADPH regenerating system in phosphate buffer.

  • Assay Initiation: In a 96-well plate, add the test compound and positive control to separate wells. Pre-incubate the plate at 37°C for a few minutes. Initiate the metabolic reaction by adding the pre-warmed HLM master mix to each well.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing the internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (T1/2) is calculated as 0.693/k.

Visualizing the Strategy and Pathways

To better understand the concepts and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision Initial Hit (Indole) Initial Hit (Indole) SAR Studies SAR Studies Initial Hit (Indole)->SAR Studies Identify liabilities Bioisosteric Replacement Hypothesis Bioisosteric Replacement Hypothesis SAR Studies->Bioisosteric Replacement Hypothesis Propose thieno[3,2-b]pyrrole Synthesis of Analog Synthesis of Analog Bioisosteric Replacement Hypothesis->Synthesis of Analog Physicochemical Profiling Physicochemical Profiling Synthesis of Analog->Physicochemical Profiling cLogP, pKa, PSA Biological Assays Biological Assays Synthesis of Analog->Biological Assays Binding, Enzyme Inhibition ADME Assays ADME Assays Synthesis of Analog->ADME Assays Metabolic Stability (HLM) Comparative Analysis Comparative Analysis Physicochemical Profiling->Comparative Analysis Biological Assays->Comparative Analysis ADME Assays->Comparative Analysis Go/No-Go Decision Go/No-Go Decision Comparative Analysis->Go/No-Go Decision Improved Profile? Further Optimization Further Optimization Go/No-Go Decision->Further Optimization Redesign Redesign Go/No-Go Decision->Redesign

A typical workflow for a bioisosteric replacement strategy.

G Serotonin Serotonin 5-HT Receptor 5-HT Receptor Serotonin->5-HT Receptor Binds G-protein G-protein 5-HT Receptor->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates/Inhibits Cellular Response Cellular Response Second Messenger->Cellular Response

A simplified overview of a G-protein coupled serotonin receptor signaling pathway.

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP PEP Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2 (inactive dimer) PKM2 (inactive dimer) PKM2 (active tetramer) PKM2 (active tetramer) PKM2 (inactive dimer)->PKM2 (active tetramer) Activation Lactate Lactate Pyruvate->Lactate Warburg Effect TCA Cycle TCA Cycle Pyruvate->TCA Cycle Normal Metabolism Thienopyrrole Activator Thienopyrrole Activator Thienopyrrole Activator->PKM2 (inactive dimer)

References

A Comparative Guide to the Antiviral Efficacy of Thieno[3,2-b]pyrrole Derivatives and Favipiravir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of a representative thieno[3,2-b]pyrrole derivative, compound 20 , and the approved antiviral drug favipiravir . The comparison focuses on their activity against Chikungunya virus (CHIKV), an alphavirus of significant global health concern. Due to the lack of direct comparative studies on methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, this guide utilizes data on a closely related and potent derivative from the thieno[3,2-b]pyrrole class to provide a meaningful analysis.

Executive Summary

Both thieno[3,2-b]pyrrole derivatives and favipiravir have demonstrated inhibitory effects against RNA viruses. While favipiravir is a broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase (RdRp), the thieno[3,2-b]pyrrole scaffold has shown promise, particularly against alphaviruses, by putatively targeting the viral replication machinery. This guide synthesizes available preclinical data to offer a comparative overview of their antiviral potency, cytotoxicity, and mechanisms of action.

Quantitative Antiviral Efficacy and Cytotoxicity

The following tables summarize the in vitro efficacy and cytotoxicity of a representative thieno[3,2-b]pyrrole derivative (compound 20 ) and favipiravir against Chikungunya virus. It is important to note that the data is collated from different studies and direct, head-to-head comparisons may have limitations due to variations in experimental conditions.

Table 1: Antiviral Activity against Chikungunya Virus (CHIKV)

CompoundVirus StrainCell LineEC50 (µM)Reference
Thieno[3,2-b]pyrrole 20 CHIKV-IMTHEK 293TNot explicitly stated as EC50, but showed dose-dependent inhibition of viral RNA[1][2]
Favipiravir (T-705)CHIKV Indian Ocean strain 899Vero25 ± 3[3][4]
Favipiravir (T-705)Not specifiedHT-1080Showed viral suppression at clinically achievable concentrations[5][6]
Favipiravir (T-705)Not specifiedSK-N-MCEC50 >157 µg/mL (>1000 µM)[6]
Favipiravir (T-705)Not specifiedHFF-1Ineffective[6]

Table 2: Cytotoxicity Data

CompoundCell LineCC50 (µM)Reference
Thieno[3,2-b]pyrrole 20 Not specified> 100[2][7]
Favipiravir (T-705)Not specifiedData not consistently reported in the provided abstracts

Experimental Protocols

Antiviral Assay for Thieno[3,2-b]pyrrole Derivatives (General Protocol)

A common method to assess the antiviral activity of thieno[3,2-b]pyrrole derivatives against CHIKV involves a high-content screening assay or quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure the reduction in viral RNA.

  • Cell Culture and Infection: Human embryonic kidney (HEK) 293T cells are seeded in 96-well plates. The following day, the cells are infected with a specific strain of Chikungunya virus (e.g., CHIKV-IMT) at a defined multiplicity of infection (MOI), typically 0.1.

  • Compound Treatment: Following a 1.5-hour incubation with the virus, the viral overlay is removed, and the cells are treated with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM).

  • Incubation: The treated, infected cells are incubated for 24 hours.

  • Quantification of Viral RNA: Total RNA is extracted from the cells. The levels of viral RNA (targeting specific genes like E1 and nsP1) are quantified using qRT-PCR. The reduction in viral RNA in treated cells compared to untreated controls is used to determine the antiviral activity.

  • Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC50), uninfected cells are treated with the same concentrations of the test compounds. Cell viability is measured after a set incubation period using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.

Antiviral Assay for Favipiravir (General Protocol)

The antiviral efficacy of favipiravir against CHIKV is often evaluated using a plaque reduction assay or a viral yield reduction assay.

  • Cell Culture and Infection: Vero cells (or other susceptible cell lines like HT-1080) are seeded in multi-well plates. Once confluent, the cells are infected with a known titer of Chikungunya virus.

  • Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethyl cellulose to restrict virus spread) containing various concentrations of favipiravir.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet). The number of plaques in the wells treated with favipiravir is counted and compared to the number of plaques in the untreated control wells.

  • EC50 Determination: The 50% effective concentration (EC50), which is the concentration of the drug that reduces the number of plaques by 50%, is calculated from the dose-response curve.

  • Cytotoxicity Assay: The cytotoxicity of favipiravir on the host cells is determined in parallel by exposing uninfected cells to the same drug concentrations and assessing cell viability using methods like the MTT assay.

Mechanism of Action

Favipiravir

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][8][9] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[8][10] By mimicking purine nucleosides, favipiravir-RTP can be incorporated into the nascent viral RNA strand, leading to two primary antiviral effects: chain termination, which halts further elongation of the viral RNA, and lethal mutagenesis, which introduces a high number of mutations into the viral genome, resulting in non-viable viral progeny.[8][9]

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Metabolite) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Catalyzes Nonviable_Virus Non-viable Viral Progeny Viral_RNA->Nonviable_Virus Leads to Extracellular_Favipiravir Favipiravir Extracellular_Favipiravir->Favipiravir Enters Cell

Caption: Mechanism of action of Favipiravir.

Thieno[3,2-b]pyrrole Derivatives

The precise mechanism of action for thieno[3,2-b]pyrrole derivatives against alphaviruses is not as fully elucidated as that of favipiravir. However, studies suggest that these compounds likely target the viral replication process. Time-of-addition experiments indicate that this class of compounds acts at the replication stage or later stages of the viral life cycle.[1] It is hypothesized that they may function as allosteric inhibitors of the viral replicase complex, which includes the RNA-dependent RNA polymerase (nsP4 in alphaviruses).[11] This inhibition of the replicase machinery leads to a reduction in viral RNA synthesis.

Thienopyrrole_Mechanism cluster_cell Host Cell Thienopyrrole Thieno[3,2-b]pyrrole Derivative Replicase Viral Replicase Complex (e.g., nsP4) Thienopyrrole->Replicase Inhibition Viral_RNA_Syn Viral RNA Synthesis Replicase->Viral_RNA_Syn Catalyzes Reduced_Progeny Reduced Viral Progeny Viral_RNA_Syn->Reduced_Progeny Leads to Extracellular_Thienopyrrole Thieno[3,2-b]pyrrole Extracellular_Thienopyrrole->Thienopyrrole Enters Cell

Caption: Postulated mechanism of Thieno[3,2-b]pyrrole derivatives.

Conclusion

This comparative guide highlights the current understanding of the antiviral properties of a representative thieno[3,2-b]pyrrole derivative and favipiravir against Chikungunya virus. Favipiravir is a broad-spectrum antiviral with a well-defined mechanism of action targeting the viral RdRp. The thieno[3,2-b]pyrrole scaffold represents a promising class of compounds with potent anti-alphavirus activity, likely acting through the inhibition of the viral replicase complex.

Direct comparative studies are necessary to definitively establish the relative efficacy of these two classes of compounds. Further research into the specific molecular targets and mechanisms of action of thieno[3,2-b]pyrrole derivatives will be crucial for their future development as antiviral therapeutics. The data presented here serves as a valuable resource for researchers and drug development professionals working towards novel treatments for alphaviral infections.

References

A Comparative Analysis of the Anticancer Efficacy of Thieno[3,2-b]pyrrole and Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutic agents. Among these, thieno[3,2-b]pyrrole and thienopyrimidine derivatives have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with various biological targets implicated in cancer progression. This guide provides an objective comparison of the anticancer activities of these two scaffolds, supported by experimental data, to aid researchers and drug development professionals in their pursuit of more effective cancer therapies.

Mechanisms of Anticancer Action

The anticancer properties of thieno[3,2-b]pyrrole and thienopyrimidine derivatives stem from their ability to modulate distinct cellular pathways critical for tumor growth and survival.

Thienopyrimidine Derivatives: Potent Kinase Inhibitors

Thienopyrimidines are widely recognized for their capacity to act as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, thienopyrimidine derivatives can halt the uncontrolled proliferation of cancer cells.

Prominent targets for thienopyrimidine-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to sustained pro-survival signaling. Thienopyrimidine derivatives have been designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascades.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. Thienopyrimidine compounds have shown efficacy in inhibiting VEGFR-2, thus impeding tumor growth and metastasis.

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, and survival. Several thienopyrimidine derivatives have been developed as potent and selective PI3K inhibitors.

Thieno[3,2-b]pyrrole Derivatives: A More Diverse Mechanistic Profile

While also demonstrating kinase inhibitory activity, the thieno[3,2-b]pyrrole scaffold exhibits a broader range of anticancer mechanisms.

  • Kinase Inhibition: Certain thieno[3,2-b]pyrrole derivatives have been identified as inhibitors of VEGFR-2 and AKT, suggesting a role in anti-angiogenesis and cell survival pathways.

  • Pyruvate Kinase M2 (PKM2) Activation: In a distinct approach to cancer therapy, some thieno[3,2-b]pyrrole derivatives have been shown to activate the M2 isoform of pyruvate kinase. PKM2 is a key enzyme in cancer cell metabolism, and its activation can reprogram cancer cells to a more normal metabolic state, thereby inhibiting their proliferation.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative thieno[3,2-b]pyrrole and thienopyrimidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Anticancer Activity of Thieno[3,2-b]pyrrole Derivatives

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
3b Colon Cancer3.105VEGFR-2, AKT
4c Colon Cancer3.023VEGFR-2, AKT
8i Colon Cancer--
SN00798525 -1.2-

Data for a wider range of thieno[3,2-b]pyrrole derivatives against various cancer cell lines is limited in the currently available literature.

Table 2: Anticancer Activity of Thienopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
22g A549 (Lung)6.67 - 26.24EGFR
24a -0.062VEGFR-2
39c SKBR3 (Breast)4.83EGFR/HER2
39c NCI-H1975 (Lung)4.2EGFR/HER2
13g HepG2 (Liver)7.592 ± 0.32EGFR/HER2
13h HCT-116 (Colon)-EGFR/HER2
13k MCF-7 (Breast)-EGFR/HER2
10b MCF-7 (Breast)19.4 ± 0.22EGFR, PI3K
10e MCF-7 (Breast)14.5 ± 0.30EGFR, PI3K
10e HCT-116 (Colon)57.01EGFR, PI3K
10e PC-3 (Prostate)25.23EGFR, PI3K
9 MCF-7 (Breast)27.83-
12 MCF-7 (Breast)29.22-
13 MCF-7 (Breast)22.52-
14 MCF-7 (Breast)22.12-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thienopyrimidine Thienopyrimidine Derivatives Thienopyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGFR2_PI3K_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Thieno_pyrrole Thieno[3,2-b]pyrrole Derivatives Thieno_pyrrole->VEGFR2 AKT AKT Thieno_pyrrole->AKT Thienopyrimidine Thienopyrimidine Derivatives Thienopyrimidine->VEGFR2 PI3K->AKT Angiogenesis Angiogenesis, Cell Survival AKT->Angiogenesis PKM2_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2_inactive PKM2 (inactive dimer) PEP->PKM2_inactive Slow PKM2_active PKM2 (active tetramer) PEP->PKM2_active Fast Biosynthesis Anabolic Pathways PKM2_inactive->Biosynthesis Diverts intermediates Pyruvate Pyruvate PKM2_active->Pyruvate Thieno_pyrrole Thieno[3,2-b]pyrrole Derivatives Thieno_pyrrole->PKM2_active Activates TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compounds at various concentrations seed_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate2->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Apoptosis_Assay_Workflow start Start treat_cells Treat cells with test compound start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with PBS and resuspend in Binding Buffer harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) wash_cells->stain_cells incubate Incubate in the dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify viable, apoptotic, and necrotic cells analyze->quantify end End quantify->end

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: A Promising Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and its derivatives reveals a versatile and potent scaffold with significant potential in the development of new therapeutics for a range of diseases, including cancer, viral infections, and parasitic diseases. This guide provides a comparative overview of its performance against existing alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their evaluation of this promising chemical entity.

The thieno[3,2-b]pyrrole core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this parent molecule have shown particular promise as activators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism, as well as potent inhibitors of the Chikungunya virus (CHIKV), other alphaviruses, and the parasite Giardia duodenalis.[2][3][4]

Comparative Biological Activity

The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize the quantitative data, showcasing the potency and selectivity of these compounds against various targets.

Anticancer Activity: Pyruvate Kinase M2 (PKM2) Activation

Derivatives of the thieno[3,2-b]pyrrole scaffold have been identified as potent activators of PKM2, an enzyme that plays a crucial role in the metabolic reprogramming of cancer cells. Activation of PKM2 can revert cancer cells to a more normal metabolic state, thereby inhibiting tumor growth.

Compound IDModificationTargetAssayAC50 (nM)Maximum Response (%)Reference
1 Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinonePKM2Luminescent kinase assay100105[2]
2 Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinonePKM2Luminescent kinase assay142106[2]
Anticancer Activity: Kinase Inhibition and Cytotoxicity

Beyond PKM2 activation, thieno[3,2-b]pyrrole derivatives have demonstrated inhibitory activity against other cancer-relevant kinases and have shown cytotoxic effects against various cancer cell lines.

Compound IDTarget Cell LineTarget EnzymeIC50 (µM)Reference
3b MDA-MB-231 (Breast Cancer)VEGFR-20.126[1]
3b HT-29 (Colon Cancer)AKT6.96[1]
4c MDA-MB-231 (Breast Cancer)VEGFR-20.075[1]
4c HT-29 (Colon Cancer)AKT4.60[1]
Q3 Breast CancerEGFR0.22 ± 0.10[1]
T4 Breast CancerEGFR0.19 ± 0.07[1]
Erlotinib (Standard) -EGFR0.08 ± 0.02[1]
Antiviral Activity: Chikungunya Virus (CHIKV) and other Alphaviruses

The thieno[3,2-b]pyrrole scaffold has yielded potent inhibitors of CHIKV and other neurotropic alphaviruses. These compounds represent a promising avenue for the development of much-needed antiviral therapies.

Compound IDVirusCell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
CCG32091 WEEV RepliconBSR-T7/5Luciferase Reporter<10>200>20[5][6]
1b CHIKV-in vitro---[3]
20 CHIKVHEK 293TqRT-PCR->100-[3]
Ribavirin (Standard) WEEV RepliconBSR-T7/5Luciferase Reporter16.030419[6]
Antiparasitic Activity: Giardia duodenalis

Thieno[3,2-b]pyrrole 5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis, the parasite responsible for giardiasis.

Compound IDTargetCell LineIC50 (µM)Selectivity (vs. NFF cells)Reference
SN00798525 (1) G. duodenalis-1.2>10[4]
2 G. duodenalis-0.31-[4]
3 G. duodenalis-0.94-[4]
Metronidazole (Standard) G. duodenalis---[4]

Pharmacokinetic Properties: A Comparison

A critical aspect of drug development is the pharmacokinetic profile of a compound. Studies on thieno[3,2-b]pyrrole derivatives have focused on improving metabolic stability, a key determinant of a drug's efficacy and safety.

CompoundHalf-life (T1/2) in HLMs (min)In Vivo ModelKey FindingsReference
Thieno[3,2-b]pyrrole 1b 2.91-Poor metabolic stability[3]
Thieno[3,2-b]pyrrole 20 >60MouseUp to 17-fold increase in metabolic half-life compared to 1b; good in vivo pharmacokinetic properties.[3][7]
Metronidazole --Standard of care for Giardiasis[4]
Ribavirin --Broad-spectrum antiviral, used as a comparator[6]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which a drug scaffold exerts its effects is crucial for rational drug design and optimization. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the thieno[3,2-b]pyrrole scaffold.

PKM2_Activation_Pathway cluster_glycolysis Glycolysis cluster_cancer_metabolism Cancer Cell Metabolism Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P FBP FBP F6P->FBP PFK PEP PEP FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Tumor_Growth Tumor Growth Pyruvate->Tumor_Growth Reduced substrate for anabolic pathways PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer->PKM2_tetramer Activation Anabolic_Pathways Anabolic Pathways (e.g., PPP, Serine Synthesis) PKM2_dimer->Anabolic_Pathways Shunts glycolytic intermediates PKM2_tetramer->Tumor_Growth Inhibition Thienopyrrole Thieno[3,2-b]pyrrole Activator Thienopyrrole->PKM2_tetramer FBP_node FBP FBP_node->PKM2_tetramer Anabolic_Pathways->Tumor_Growth

Figure 1: Activation of Pyruvate Kinase M2 (PKM2) by thieno[3,2-b]pyrrole derivatives.

Antiviral_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Optimization cluster_preclinical Preclinical Development Compound_Library Small Molecule Library (including Thieno[3,2-b]pyrroles) Cell_Based_Assay Cell-based Viral Replicon Assay (e.g., WEEV-luciferase) Compound_Library->Cell_Based_Assay Hit_Identification Hit Identification (IC50 < 10 µM) Cell_Based_Assay->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Hit_Identification->SAR_Analysis Live_Virus_Assay Live Virus Inhibition Assay (e.g., CHIKV) SAR_Analysis->Live_Virus_Assay Toxicity_Assay Cytotoxicity Assay (CC50 determination) Live_Virus_Assay->Toxicity_Assay Lead_Compound Lead Compound (High Selectivity Index) Toxicity_Assay->Lead_Compound PK_Studies Pharmacokinetic Studies (in vivo) Lead_Compound->PK_Studies Metabolic_Stability Metabolic Stability (HLM assay) PK_Studies->Metabolic_Stability Optimized_Lead Optimized Lead (Improved PK profile) Metabolic_Stability->Optimized_Lead

Figure 2: Experimental workflow for the discovery and development of thieno[3,2-b]pyrrole-based antiviral agents.

Antiparasitic_MOA Thienopyrrole Thieno[3,2-b]pyrrole 5-carboxamide Giardia Giardia duodenalis Trophozoite Thienopyrrole->Giardia Target Putative Molecular Target (e.g., enzyme, receptor) Thienopyrrole->Target Binds to Giardia->Target contains Inhibition Inhibition of Essential Cellular Process Target->Inhibition Leads to Parasite_Death Parasite Death Inhibition->Parasite_Death

Figure 3: Postulated mechanism of action for thieno[3,2-b]pyrrole derivatives against Giardia duodenalis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Pyruvate Kinase M2 (PKM2) Activation Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP produced by the PKM2-catalyzed reaction, which is then used by luciferase to generate a luminescent signal.

  • Reagents and Materials: Recombinant human PKM2, ADP, phosphoenolpyruvate (PEP), tricine buffer, MgCl₂, KCl, DTT, Kinase-Glo® Luminescent Kinase Assay reagent (Promega), white opaque 96-well plates.

  • Procedure: a. Prepare a reaction buffer containing tricine, MgCl₂, KCl, and DTT. b. Add 5 µL of test compound solution in DMSO to the wells of a 96-well plate. c. Add 20 µL of a solution containing PKM2 enzyme in reaction buffer to each well. d. Incubate for 15 minutes at room temperature. e. Initiate the reaction by adding 25 µL of a substrate solution containing ADP and PEP in reaction buffer. f. Incubate for 60 minutes at room temperature. g. Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal. h. Incubate for 10 minutes in the dark. i. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal activation concentration (AC50) by fitting the dose-response data to a sigmoidal curve.

Anti-Chikungunya Virus (CHIKV) Cell-Based Assay (qRT-PCR)

This assay quantifies the inhibition of viral replication by measuring the amount of viral RNA in infected cells.

  • Reagents and Materials: HEK 293T cells, DMEM, fetal bovine serum (FBS), penicillin-streptomycin, Chikungunya virus (CHIKV), test compounds, RNA extraction kit, reverse transcriptase, qPCR master mix, primers and probes specific for a CHIKV gene (e.g., E1).

  • Procedure: a. Seed HEK 293T cells in 96-well plates and incubate overnight. b. Infect the cells with CHIKV at a multiplicity of infection (MOI) of 0.1. c. After 1 hour of incubation, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds. d. Incubate for 24 hours. e. Extract total RNA from the cells. f. Perform reverse transcription to synthesize cDNA. g. Perform quantitative PCR (qPCR) using primers and a probe specific for the target viral gene.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) by calculating the concentration of the compound that reduces viral RNA levels by 50% compared to untreated controls.

Anti-Giardia duodenalis Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro growth of Giardia duodenalis trophozoites.

  • Reagents and Materials: Giardia duodenalis trophozoites (e.g., WB strain), TYI-S-33 medium, bovine bile, fetal bovine serum (FBS), test compounds, resazurin solution, 96-well plates.

  • Procedure: a. Culture G. duodenalis trophozoites in TYI-S-33 medium supplemented with bovine bile and FBS. b. Harvest trophozoites in the logarithmic growth phase. c. Seed the trophozoites into 96-well plates. d. Add serial dilutions of the test compounds to the wells. e. Incubate the plates for 48 hours at 37°C in an anaerobic environment. f. Add resazurin solution to each well and incubate for another 4-6 hours. g. Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by determining the compound concentration that reduces the fluorescence signal by 50% compared to untreated controls.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a range of important biological targets implicated in cancer, viral, and parasitic diseases. The scaffold's amenability to chemical modification allows for the optimization of its biological activity and pharmacokinetic properties. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this versatile and valuable drug scaffold. Future work should focus on further elucidating the mechanisms of action, optimizing lead compounds for in vivo efficacy and safety, and exploring the full therapeutic potential of this remarkable chemical entity.

References

A Comparative Spectroscopic Analysis of Methyl Thieno[3,2-b]pyrrole-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of heterocyclic compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and its regioisomer, methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. Due to a notable scarcity of publicly available experimental data for these specific isomers, this guide combines expected spectroscopic values based on established principles with available data from closely related analogs to offer a predictive comparison.

The thieno[3,2-b]pyrrole scaffold is a significant heterocyclic system in medicinal chemistry and materials science.[1] The arrangement of the thiophene and pyrrole rings, along with the position of substituents, gives rise to distinct isomers with unique physicochemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the unambiguous identification and characterization of these isomers.

Predicted Spectroscopic Data Comparison

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

ProtonThis compound (Expected δ, ppm)Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (Expected δ, ppm)
NH8.0 - 9.0 (br s)8.0 - 9.0 (br s)
Thiophene H7.0 - 7.3 (d)7.0 - 7.3 (d)
Thiophene H6.8 - 7.1 (d)6.8 - 7.1 (d)
Pyrrole H6.5 - 6.8 (s)6.5 - 6.8 (s)
O-CH₃3.7 - 3.9 (s)3.7 - 3.9 (s)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

CarbonThis compound (Expected δ, ppm)Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (Expected δ, ppm)
C=O160 - 165160 - 165
Thiophene C120 - 140120 - 140
Pyrrole C110 - 135110 - 135
O-CH₃50 - 5550 - 55

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic MethodThis compoundMethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
IR (cm⁻¹)
N-H Stretch~3400~3400
C=O Stretch~1700~1700
C=C Stretch~1600~1600
Mass Spec.
Molecular FormulaC₈H₇NO₂SC₈H₇NO₂S
Molecular Weight181.21181.21
Expected [M]⁺181181

It is important to note that for a substituted analog, methyl 3-(2-chloroacetyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, the top three mass spectrometry peaks were observed at m/z 190, 204, and 271.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the comparison of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[3]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule, such as N-H, C=O, and C=C stretching vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation : Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak ([M]⁺) and to identify characteristic fragment ions.

Visualization of the Comparative Workflow

The logical process for comparing the spectroscopic data of these isomers can be visualized as a workflow. This diagram illustrates the key steps from sample preparation to data analysis and structural elucidation.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Thienopyrrole Isomers cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion Isomer1 Methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate NMR1 NMR (1H, 13C) Isomer1->NMR1 IR1 IR Isomer1->IR1 MS1 Mass Spec Isomer1->MS1 Isomer2 Methyl 6H-thieno[2,3-b]pyrrole- 5-carboxylate Isomer2->NMR1 Isomer2->IR1 Isomer2->MS1 Compare_NMR Compare Chemical Shifts & Coupling Constants NMR1->Compare_NMR Compare_IR Compare Vibrational Frequencies IR1->Compare_IR Compare_MS Compare m/z Values & Fragmentation MS1->Compare_MS Conclusion Structural Elucidation of Isomers Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of thienopyrrole isomers.

References

Safety Operating Guide

Proper Disposal of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate was found in public databases. The following disposal procedures are based on best practices for the disposal of novel, potentially hazardous heterocyclic research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.

The proper handling and disposal of this compound are critical for ensuring personnel safety and environmental protection. As a novel heterocyclic compound, it should be managed with caution throughout its lifecycle in the laboratory, from receipt to final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure the appropriate Personal Protective Equipment (PPE) is worn.

PPE CategorySpecification
Eye Protection Chemical splash goggles
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Flame-retardant laboratory coat
Respiratory Use in a certified chemical fume hood

Step-by-Step Disposal Procedures

The correct disposal method varies depending on the form of the waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1]

1. Unused or Waste Compound (Pure or in Solution)

  • Carefully transfer the waste material into a designated hazardous waste container that is compatible with the chemical and any solvents used.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • If the waste is in a solution, list all solvent(s) and their approximate concentrations on the label.

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[1]

2. Contaminated Solid Waste

  • All disposable items that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous solid waste.

  • Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.[1]

3. Contaminated Sharps

  • Needles, scalpels, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.[1]

4. Contaminated Glassware

  • Rinse non-disposable glassware that has been in contact with the compound three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect the rinsate as hazardous liquid waste and dispose of it in the appropriate, labeled container.

  • After triple-rinsing, the glassware can be washed according to standard laboratory procedures.

5. Empty Original Containers

  • The original container of the compound is considered hazardous waste until properly decontaminated.[1]

  • Triple-rinse the empty container with a suitable solvent.

  • Collect the rinsate as hazardous liquid waste.[1]

  • After triple-rinsing, deface the original label on the container.

  • Dispose of the decontaminated container according to your institution's guidelines for empty chemical containers.[1]

Experimental Protocols

Triple-Rinse Procedure for Empty Containers:

  • Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container, ensuring all interior surfaces are wetted.

  • Securely cap the container and swirl or shake to rinse thoroughly.

  • Pour the rinsate into the designated hazardous liquid waste container.

  • Repeat the rinsing process two more times.

  • Allow the container to air dry in a fume hood before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_waste Waste Generation cluster_identification Waste Identification cluster_disposal Disposal Action Waste Waste Generated (this compound) Pure Unused/Waste Compound (Solid or Solution) Solids Contaminated Solids (Gloves, Tips, etc.) Sharps Contaminated Sharps (Needles, Scalpels) Glassware Contaminated Glassware (Non-disposable) Container Empty Original Container HW_Liquid Hazardous Liquid Waste Container Pure->HW_Liquid HW_Solid Hazardous Solid Waste Container Solids->HW_Solid HW_Sharps Hazardous Sharps Container Sharps->HW_Sharps TripleRinse Triple-Rinse with Suitable Solvent Glassware->TripleRinse Container->TripleRinse TripleRinse->HW_Liquid Collect Rinsate CleanGlass Clean Glassware DeconContainer Dispose of Decontaminated Container per EHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a key compound in pharmaceutical research and development. The following procedures are based on the known hazards of closely related thienopyrrole derivatives and general laboratory safety best practices.

Hazard Assessment:

  • May cause serious eye irritation.[1]

  • May cause skin irritation.[1]

  • May be harmful if swallowed.[1]

  • May cause respiratory irritation.[1]

  • Is classified as a combustible solid.

Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential to ensure personnel safety.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Body Part Required PPE Specifications & Rationale
Eyes/Face Safety Goggles, Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile gloves are a suitable minimum requirement. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.
Body Laboratory CoatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.
Respiratory Use in a well-ventilated area or fume hoodHandling of the solid compound should be performed in a chemical fume hood to minimize inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary based on a risk assessment.
Feet Closed-toe shoesImpervious, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled.

2. Handling and Use:

  • All handling of the solid compound should be conducted within a certified chemical fume hood to control exposure.

  • Before use, ensure all necessary PPE is donned correctly.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • For solution preparation, slowly add the solid to the solvent to prevent splashing.

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and decontaminate.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Fume Hood SelectPPE->PrepWorkArea RetrieveChemical Retrieve Chemical from Storage PrepWorkArea->RetrieveChemical Weighing Weigh Compound RetrieveChemical->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal RemovePPE Remove & Dispose of PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

References

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